Furosine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
157974-36-2 |
|---|---|
Molecular Formula |
C12H20Cl2N2O4 |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 |
InChI Key |
HRTZJJIVKJREPV-WWPIYYJJSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |
Synonyms |
(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Furosine Dihydrochloride: A Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosine dihydrochloride, the hydrochloride salt of furosine (ε-N-(2-furoylmethyl)-L-lysine), is a significant compound formed during the early stages of the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars upon heating and is prevalent in food processing and storage. Furosine serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the Maillard reaction in various products, particularly in the food and dairy industries.[1] Its formation from the Amadori product, fructosyl-lysine, through acid hydrolysis makes it a reliable indicator of thermal processing.[2] Beyond its role as a quality indicator, furosine and other advanced glycation end-products (AGEs) are of interest to researchers due to their potential implications in various health conditions, including diabetes.[3][4] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for scientific and drug development applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₀Cl₂N₂O₄ | [5] |
| Molecular Weight | 327.20 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [5] |
| Purity | ≥ 97% | [5] |
| CAS Number | 157974-36-2 | [5] |
Synthesis of this compound Reference Material
A direct, high-yield synthesis of this compound from L-lysine is not extensively detailed in readily available literature. However, a reliable method for the preparation of a this compound reference material has been established. This method involves the reaction of N-acetyllysine with glucose to form the Amadori product, followed by acid hydrolysis to yield furosine, which is then purified as its dihydrochloride salt.
Experimental Protocol: Preparation of Furosine and Pyridosine Reference Material
This protocol is adapted from the method described by Henle et al. (1994) for the preparation of furosine and pyridosine reference materials.[6]
Materials:
-
N-acetyllysine
-
Glucose
-
7.8 N Hydrochloric Acid (HCl)
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Deionized water
-
Rotary evaporator
-
Heating apparatus (e.g., oven or heating block)
-
Chromatography column
Procedure:
-
Reaction of N-acetyllysine and Glucose:
-
Mix N-acetyllysine and glucose in a suitable reaction vessel.
-
Heat the mixture in a dry state at 90°C for 4 hours. This promotes the formation of the Amadori product.
-
-
Acid Hydrolysis:
-
After cooling, add 7.8 N HCl to the reaction mixture.
-
Heat the mixture to induce acid hydrolysis, which converts the Amadori product to furosine and pyridosine. The exact temperature and duration of hydrolysis should be optimized based on the scale of the reaction.
-
-
Purification by Cation-Exchange Chromatography:
-
Load the hydrolyzed mixture onto a prepared cation-exchange chromatography column.
-
Elute the column with a suitable gradient of HCl to separate furosine and pyridosine from other reaction components.
-
Collect the fractions containing furosine, monitoring the elution profile using an appropriate analytical technique (e.g., thin-layer chromatography or HPLC).
-
-
Isolation of this compound:
-
Combine the furosine-containing fractions.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid is this compound. Further purification can be achieved by recrystallization if necessary.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their corresponding experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of furosine. An ion-pair reversed-phase HPLC method with UV detection is frequently employed.
This protocol is based on the method described by Tekliye et al. (2019).
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard (for calibration)
-
Deionized water
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 min |
Elution Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 85 | 15 |
| 20 | 75 | 25 |
| 25 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the synthesized this compound in deionized water to a known concentration.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the furosine standard against its concentration. Determine the concentration of furosine in the synthesized sample by interpolating its peak area on the calibration curve.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the confirmation of the molecular weight and structural elucidation of furosine.
Instrumentation:
-
LC-MS system (e.g., quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.
-
The HPLC conditions can be similar to those described above, ensuring compatibility with the MS detector.
MS Parameters (Typical):
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3-4 kV |
| Cone Voltage | 20-40 V |
| Source Temperature | 120-150°C |
| Desolvation Temperature | 350-450°C |
| Scan Range | m/z 100-500 |
Procedure:
-
Infuse a solution of the synthesized this compound directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Acquire the mass spectrum in full scan mode.
-
The expected protonated molecule [M+H]⁺ for furosine (C₁₂H₁₈N₂O₄) is at m/z 255.13.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances:
-
Signals corresponding to the furan ring protons.
-
A singlet for the methylene protons adjacent to the furan ring.
-
Multiplets for the methylene groups of the lysine side chain.
-
A multiplet for the alpha-proton of the lysine backbone.
-
Signals for the amine and carboxylic acid protons, which may be broad and exchangeable.
Expected ¹³C NMR Resonances:
-
Signals for the carbon atoms of the furan ring.
-
A signal for the carbonyl carbon.
-
Signals for the methylene carbons of the lysine side chain.
-
A signal for the alpha-carbon of the lysine backbone.
-
A signal for the carboxylic acid carbon.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, Cl, O) in the compound, which can be compared with the theoretical values calculated from the molecular formula.
| Element | Theoretical % |
| C | 44.05 |
| H | 6.16 |
| Cl | 21.67 |
| N | 8.56 |
| O | 19.56 |
Formation Pathway and Analytical Workflow
Furosine Formation Pathway
Furosine is not directly formed in the initial stages of the Maillard reaction. It is a product of the acid-catalyzed degradation of the Amadori product, ε-N-(1-deoxy-D-fructos-1-yl)-L-lysine (fructosyl-lysine). The pathway can be visualized as follows:
Caption: Formation pathway of furosine from L-lysine and glucose.
Experimental Workflow for this compound Characterization
The logical flow of experiments to fully characterize a synthesized batch of this compound is outlined below.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a direct synthesis protocol requires further development, the preparation of a reference standard is well-established. The detailed analytical protocols for HPLC and mass spectrometry offer robust methods for the identification and quantification of this important Maillard reaction marker. The provided data tables and diagrams serve as a valuable resource for researchers and professionals in the fields of food science, analytical chemistry, and drug development who are working with or studying this compound. Further research to obtain and publish detailed experimental NMR data for this compound would be a valuable contribution to the scientific community.
References
Furosine Dihydrochloride: A Technical Guide on its Mechanism of Action in Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furosine, an amino acid derivative formed during the Maillard reaction in heat-processed foods, has garnered significant attention for its toxicological implications rather than therapeutic applications. This technical guide delineates the molecular mechanisms underlying the toxicity of Furosine dihydrochloride. Primarily, Furosine induces cytotoxicity through the induction of DNA damage, cell cycle arrest, and programmed cell death, including apoptosis and necroptosis. The liver and kidneys have been identified as the primary target organs for its adverse effects. This document provides a comprehensive overview of the key signaling pathways implicated in Furosine's toxicity, detailed experimental protocols from pivotal studies, and a summary of the quantitative data supporting these findings.
Core Toxicological Mechanisms of Action
This compound does not possess a known therapeutic mechanism of action. Instead, its biological activity is characterized by its toxic effects on various cell types and organs. The primary mechanisms of its toxicity are:
-
Induction of DNA Damage and Cell Death: Furosine is a potent inducer of DNA damage, which subsequently leads to programmed cell death.[1][2] Studies have shown that it causes a dose-dependent reduction in cell viability across different human cell lines, with kidney (HEK-293) and liver (HepG2) cells demonstrating the highest sensitivity.[3][4] The observed cell death occurs through both apoptosis and a regulated form of necrosis known as necroptosis.[3][4]
-
Cell Cycle Arrest: In addition to inducing cell death, Furosine can arrest the cell cycle in the S phase, as observed in HEK293 and HepG2 cells.[4][5] This indicates an interference with DNA replication, likely as a consequence of the DNA damage it causes.
-
Organ-Specific Toxicity: In vivo studies have identified the liver and kidneys as the main target organs for Furosine toxicity.[3][6] Administration of Furosine to animal models resulted in significant adverse effects on the functions of these organs.[3][6]
Key Signaling Pathways in Furosine Toxicity
Necroptosis in Hepatocytes via the RIPK1/RIPK3/MLKL Pathway
In hepatocytes, Furosine triggers necroptosis by modulating the RIPK1/RIPK3/MLKL signaling cascade. The proposed mechanism involves the upregulation of phospholipase A2 gamma (PLA2G3), which leads to an increase in the metabolite lysophosphatidylcholine (LPC 18:0). This, in turn, activates the core necroptosis machinery, resulting in the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and subsequent inflammatory cell death. This pathway is also associated with an increase in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[5][7]
Caption: Furosine-induced necroptosis pathway in hepatocytes.
Reproductive Toxicity in Sertoli Cells via the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway
Furosine has been shown to exert toxic effects on the male reproductive system by impacting Sertoli cells. The mechanism involves the upregulation of the lipid metabolite Phosphatidylethanolamine (PE) (18:0/16:1). This metabolite then activates a complex signaling cascade involving Cep55, NF-κB, PI3K/Akt, and FOXO1, ultimately leading to an increase in TNF-α expression. This inflammatory response contributes to testicular damage and reproductive toxicity.[8][9]
Caption: Furosine-induced toxicity pathway in Sertoli cells.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the toxicological effects of this compound.
Table 1: In Vitro Cytotoxicity of Furosine
| Cell Line | Assay | Concentration | Effect | Reference |
| HEK-293 (Kidney) | MTT & TUNEL | 50 mg/L | Significant reduction in cell viability and induction of DNA damage | [2][4] |
| HepG2 (Liver) | MTT | 50-100 mg/L | Reduction in cell viability | [4] |
| Caco-2 (Intestinal) | MTT & TUNEL | 800 mg/L | DNA damage observed | [2][4] |
| HEK293 & HepG2 | Cell Cycle Analysis | 200 µM | S-phase cell cycle arrest | [5] |
| Primary Hepatocytes | Western Blot | 100 mg/L | Activation of RIPK1/RIPK3/MLKL pathway | [5] |
Table 2: In Vivo Toxicity of Furosine in Mice
| Animal Model | Administration | Dosage | Duration | Observed Effects | Reference |
| CD-1 Mice | Intragastric gavage | 0.24 g/kg | Acute | Affected liver and kidney function | [6] |
| Male Mice | Intragastric gavage | 0.1, 0.25, 0.5 g/kg/day | 42 days | Liver edema, cytomorphosis, inflammatory cell infiltration | [10] |
| Male Mice | Oral administration | Not specified | Not specified | Affected testicle index, hormone levels, and sperm quality | [8][9] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is based on the methodology described by Saeed et al. (2017).[2]
-
Cell Seeding: Plate human cell lines (HEK-293, HepG2, SK-N-SH, Caco-2) in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Furosine Treatment: Expose the cells to varying concentrations of this compound (e.g., 0, 50, 100, 200, 400, 600, 800, 1000, 1200 mg/L) for 24 hours.
-
MTT Incubation: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
References
- 1. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Furosine Posed Toxic Effects on Primary Sertoli Cells through Regulating Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Furosine Dihydrochloride: A Comprehensive Technical Guide to its Role as a Maillard Reaction Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of food science and is of increasing interest in the pharmaceutical industry. This complex cascade of reactions not only influences the sensory properties of foods but also impacts the stability and efficacy of biopharmaceutical products. Furosine (ε-N-(2-furoylmethyl)-L-lysine), a compound formed during the acid hydrolysis of the early Maillard reaction product, the Amadori product (specifically fructosyl-lysine), has emerged as a critical chemical marker for assessing the extent of this reaction.[1][2] Its quantification provides valuable insights into the intensity of heat treatment and storage conditions, making it an indispensable tool for quality control in both the food and pharmaceutical sectors.[3][4] This technical guide provides an in-depth overview of furosine dihydrochloride, its formation, analytical methodologies for its quantification, and its significance as a Maillard reaction marker.
The Maillard Reaction and Furosine Formation
The Maillard reaction is initiated by the condensation of a reducing sugar with a free amino group of an amino acid, peptide, or protein, forming a Schiff base.[5] This unstable intermediate then undergoes rearrangement to form a more stable ketoamine derivative known as the Amadori product.[5] In the context of lysine-containing proteins reacting with glucose, this product is fructosyl-lysine. Furosine itself is not naturally present in products but is an artifact formed from the acid hydrolysis of the Amadori product during sample preparation for analysis.[6][7] The concentration of furosine is therefore directly proportional to the initial concentration of the Amadori product, serving as a reliable indirect measure of the early stages of the Maillard reaction.[1]
The molar yield of furosine from the Amadori product depends on the type of sugar involved and the conditions of acid hydrolysis. For instance, after hydrolysis with 6 M hydrochloric acid, the molar yields of furosine are approximately 32% for fructosyl-lysine (from glucose), and 34% for lactulosyl- and maltulosyl-lysine (from lactose and maltose, respectively).[1] Hydrolysis with 8 M hydrochloric acid can result in higher yields.[1]
Quantitative Data on Furosine Levels
The concentration of furosine is a key indicator of the processing history and storage conditions of a product. Below are tables summarizing furosine levels in various products as reported in the literature.
Table 1: Furosine Content in Dairy Products
| Product Type | Processing/Storage Conditions | Furosine Content (mg/100g protein) |
| Raw Milk | - | < 30 |
| Pasteurized Milk | - | 30 - 80 |
| UHT Milk | - | > 80 |
| Fermented Milk | Various Brands (China) | 25.40 ± 5.2 to 1661.05 ± 89.9 |
| Processed Cheese | - | 20 to 366.6 |
| Hard-pressed Cheese | - | 3.5 to 43.8 |
| Fresh Cheese | - | 17.9 to 73.6 |
Data compiled from multiple sources.[4][8][9]
Table 2: Furosine Content in Processed Ginseng Products
| Product Type | Furosine Content (g/kg protein) |
| Fresh Ginseng | 3.35 |
| Red Ginseng (steamed 60 min at 95°C) | 9.63 |
| Red Ginseng (steamed 120 min at 95°C) | 15.69 |
| Red Ginseng (air-heated 36h at 70°C) | 30.78 |
| Black Ginseng Concentrate | 42.28 |
Data from a study on fresh and processed ginsengs.[3]
Experimental Protocols for Furosine Determination
The most common and reliable method for the quantification of furosine is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Detailed Methodology for Furosine Analysis by RP-HPLC
This protocol is a synthesis of methodologies reported in the literature.[3][4][10]
1. Sample Preparation and Hydrolysis:
-
For Liquid Samples (e.g., Milk, Fermented Milk):
-
Pipette 2 mL of the liquid sample into a screw-cap Pyrex® tube.
-
Add 6 mL of 10.6 N hydrochloric acid.
-
Purge the tube with nitrogen gas for 2 minutes to expel oxygen.
-
Tightly seal the tube and heat at 110°C for 23 hours for acid hydrolysis.[4]
-
-
For Solid Samples (e.g., Milk Powder, Cheese, Pharmaceuticals):
2. Post-Hydrolysis Clean-up (Solid-Phase Extraction - SPE):
-
Cool the hydrolysate to room temperature.
-
Filter the hydrolysate through a Whatman 5951/2 filter paper.
-
Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.
-
Apply 0.5 mL of the filtered hydrolysate to the conditioned cartridge.
-
Elute the furosine fraction with 3 mL of 3 N hydrochloric acid.
-
Evaporate the eluate to dryness under a vacuum.
-
Reconstitute the dried residue with 3.5 mL of a mixture of 5% (v/v) acetonitrile / 0.2% (v/v) formic acid.
-
Filter the reconstituted sample through a 0.22-µm filter before HPLC injection.
3. HPLC Conditions:
-
Column: SUPELCO C18 (5µm, 250 × 4.6 mm, I.D.) or a furosine-dedicated column.[4][10]
-
Mobile Phase:
-
Gradient Elution: A typical gradient could be: 1–21% B over 25 minutes, then a wash and re-equilibration step.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a series of this compound standard solutions of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of furosine in the sample by comparing its peak area to the calibration curve.
-
Express the final furosine content as mg per 100g of protein. The protein content of the original sample needs to be determined separately using a standard method (e.g., Kjeldahl).
Furosine and its Implications in Drug Development
While furosine itself is primarily a marker, the Maillard reaction and the subsequent formation of Advanced Glycation End-products (AGEs) have significant implications in health and disease, and therefore in drug development. AGEs are a heterogeneous group of compounds formed in the later stages of the Maillard reaction.[3] They are implicated in the pathogenesis of numerous diseases, including diabetes, neurodegenerative diseases, and cardiovascular disease.[11]
AGEs exert their pathogenic effects in part by interacting with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily.[12] The binding of AGEs to RAGE activates multiple intracellular signaling pathways, leading to the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines.[13] This AGE-RAGE signaling axis is a key target for therapeutic intervention in AGE-related diseases.
Furosine Analysis in Pharmaceutical Quality Control
In the context of pharmaceutical manufacturing, especially for biologics and formulations containing reducing sugars and proteins, monitoring the Maillard reaction is crucial for ensuring product stability, safety, and efficacy. Furosine analysis serves as a valuable tool in a comprehensive quality control strategy.
Conclusion
This compound is a well-established and reliable marker for the early stages of the Maillard reaction. Its accurate quantification, primarily through RP-HPLC, provides invaluable data for assessing the impact of processing and storage on food and pharmaceutical products. For researchers and professionals in drug development, understanding the formation of furosine and its relationship to the broader landscape of Maillard reaction products, including the pathogenic AGEs, is essential for developing stable and safe therapeutic formulations. The methodologies and data presented in this guide offer a solid foundation for the implementation of furosine analysis as a critical quality attribute in a regulated environment.
References
- 1. Studies on the formation of furosine and pyridosine during acid hydrolysis of different Amadori products of lysine | TU Dresden [fis.tu-dresden.de]
- 2. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agriscigroup.us [agriscigroup.us]
- 5. Maillard reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Furosine - Lifeasible [lifeasible.com]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dokumen.pub [dokumen.pub]
- 13. mdpi.com [mdpi.com]
Furosine Toxicology: An In-depth Technical Guide to In Vitro and In Vivo Studies
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Furosine (ε-N-2-furoylmethyl-L-lysine), a Maillard reaction product formed during the heat treatment of foods rich in lactose and lysine, has garnered significant attention in the field of toxicology.[1] Its prevalence in dairy products, infant formulas, and baked goods necessitates a thorough understanding of its potential adverse health effects.[1] This technical guide provides a comprehensive overview of the current state of knowledge on the in vitro and in vivo toxicology of furosine, with a focus on experimental methodologies, quantitative data, and the underlying molecular mechanisms of its toxicity.
In Vitro Toxicology of Furosine
A substantial body of evidence from in vitro studies demonstrates that furosine exhibits cytotoxic and genotoxic effects in a dose-dependent manner across various human cell lines. The primary mechanism of toxicity appears to be the induction of DNA damage leading to programmed cell death, rather than mutagenicity.
Cytotoxicity
The cytotoxic potential of furosine has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity. Studies have consistently shown that kidney (Hek-293) and liver (HepG-2) cell lines are the most susceptible to furosine-induced cytotoxicity.[2]
Table 1: Cytotoxicity of Furosine in Human Cell Lines
| Cell Line | Tissue of Origin | Effective Cytotoxic Concentrations | Reference |
| Hek-293 | Kidney | Significant reduction in viability at 50 mg/L | [2] |
| HepG-2 | Liver | Significant reduction in viability at 50 mg/L | [2] |
| SK-N-SH | Neuronal | Susceptibility begins at 100 mg/L | [1] |
| Caco-2 | Intestinal | Resistance observed up to 400 mg/L; significant reduction at 600-1200 mg/L | [1] |
Genotoxicity
Furosine's ability to induce DNA damage has been primarily assessed through the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis. The results indicate that furosine is a potent inducer of DNA damage, particularly in kidney and liver cells.[2]
Table 2: Furosine-Induced DNA Damage (TUNEL Assay)
| Cell Line | Furosine Concentrations Tested | Observation | Reference |
| Hek-293 | 50, 100, 200 mg/L | Dose-dependent increase in TUNEL-positive cells | [1] |
| HepG-2 | 50, 100, 200 mg/L | Dose-dependent increase in TUNEL-positive cells | [1] |
| SK-N-SH | 50, 150, 300 mg/L | Dose-dependent increase in TUNEL-positive cells | [1] |
| Caco-2 | 200, 800, 1200 mg/L | DNA damage observed at 800 mg/L and above | [2] |
Mutagenicity
The mutagenic potential of furosine has been investigated using the Ames test, a bacterial reverse mutation assay. The results from these studies have been consistently negative, indicating that furosine does not act as a mutagen.[2]
In Vivo Toxicology of Furosine
Animal studies, primarily conducted in mice, have corroborated the in vitro findings, identifying the liver and kidneys as the primary target organs for furosine toxicity. These studies have employed both acute and sub-chronic exposure models.
Acute Toxicity
An acute oral toxicity study in ICR mice demonstrated that a single dose of 0.24 g/kg body weight of furosine resulted in significant changes in biochemical indicators of liver and kidney function within 4 to 12 hours post-administration.
Sub-chronic Toxicity
A 42-day sub-chronic toxicity study in mice, with daily oral gavage of furosine at doses of 0.1, 0.25, and 0.5 g/kg body weight, revealed a dose-dependent inhibition of weight gain and significant alterations in liver and kidney function parameters.
Table 3: In Vivo Toxicity of Furosine in Mice (42-day study)
| Parameter | Low Dose (0.1 g/kg) | Medium Dose (0.25 g/kg) | High Dose (0.5 g/kg) | Reference |
| Body Weight Gain | Inhibition | Significant Inhibition | Severe Inhibition | |
| Liver Function Markers | ||||
| Alanine Aminotransferase (ALT) | Increased | Significantly Increased | Markedly Increased | |
| Aspartate Aminotransferase (AST) | Increased | Significantly Increased | Markedly Increased | |
| Alkaline Phosphatase (ALP) | Increased | Significantly Increased | Markedly Increased | |
| Kidney Function Markers | ||||
| Blood Urea Nitrogen (BUN) | - | Increased | Significantly Increased | |
| Creatinine | - | Increased | Significantly Increased |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Furosine Treatment: Expose cells to varying concentrations of furosine (e.g., 0-2000 mg/L) in a total volume of 200 µL and incubate for a further 24 hours.
-
MTT Incubation: Remove the treatment medium and add 200 µL of MTT solution (1 mg/mL in serum-free medium) to each well. Incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (DMSO) to each well. Shake the plates for 5 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
TUNEL Assay for DNA Damage
-
Cell Culture and Treatment: Grow cells on coverslips and expose to cytotoxic concentrations of furosine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP, in a humidified chamber at 37°C.
-
Visualization: Mount the coverslips with a mounting medium containing a fluorescent dye (e.g., DAPI) to counterstain the nuclei.
-
Microscopy and Quantification: Observe the cells under a fluorescence microscope. TUNEL-positive cells (indicating DNA fragmentation) will exhibit fluorescence. Quantify the percentage of TUNEL-positive cells.
In Vivo Oral Gavage Protocol (Mice)
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Dissolve furosine in a suitable vehicle (e.g., distilled water) to the desired concentrations.
-
Animal Restraint: Gently restrain the mouse to immobilize the head and body.
-
Gavage Administration: Using a ball-tipped gavage needle of appropriate size, carefully insert the needle into the esophagus and deliver the furosine solution directly into the stomach. The volume is typically based on the animal's body weight.
-
Monitoring: Observe the animals for any signs of distress or toxicity immediately after dosing and at regular intervals throughout the study.
-
Sample Collection: At the end of the study period, collect blood and tissues for biochemical and histopathological analysis.
Signaling Pathways of Furosine Toxicity
Necroptosis in Liver Cells
In hepatocytes, furosine has been shown to induce necroptosis, a form of programmed necrosis. The proposed mechanism involves the activation of the Phospholipase A2-3 (PLA2-3) gene, leading to an increase in lysophosphatidylcholine (LPC 18:0). This, in turn, activates the Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1)/RIPK3/Mixed Lineage Kinase domain-like protein (MLKL) signaling cascade. The phosphorylation of MLKL leads to its oligomerization and translocation to the plasma membrane, resulting in membrane rupture and cell death.
Ferroptosis in Kidney Cells
In renal cells, furosine is suggested to induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. The furan ring of furosine is believed to be the active group responsible for this effect. One proposed mechanism involves the interaction of furosine with aldose reductase (AR), leading to the depletion of glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). This compromises the cell's antioxidant defenses, resulting in the accumulation of lipid peroxides and eventual cell death.
Conclusion
The available toxicological data from both in vitro and in vivo studies consistently indicate that furosine possesses cytotoxic and genotoxic properties, with the liver and kidneys being the primary target organs. The mechanisms of toxicity involve the induction of distinct programmed cell death pathways, namely necroptosis in the liver and ferroptosis in the kidneys. While furosine does not appear to be mutagenic, its potential to cause organ damage warrants further investigation, particularly regarding chronic low-dose exposure and the establishment of a no-toxic-effect level. This guide provides a foundational understanding for researchers and professionals involved in food safety assessment and drug development, highlighting the importance of monitoring and potentially limiting furosine content in thermally processed foods.
References
An In-depth Technical Guide to the Physicochemical Properties of Furosine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosine dihydrochloride, a lysine derivative formed during the Maillard reaction, serves as a crucial marker for assessing heat-induced damage in food products and biological samples.[1][2] Its presence is indicative of the early stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating.[2][3] Beyond its role as a quality indicator in food science, Furosine and its formation are of increasing interest in the biomedical field due to its association with the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions.[4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its accurate quantification, handling, and for elucidating its biological roles. The key properties are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N6-[2-(2-furanyl)-2-oxoethyl]-L-lysine, dihydrochloride | [1] |
| Synonyms | (S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride | |
| CAS Number | 157974-36-2 | [5] |
| Molecular Formula | C₁₂H₂₀Cl₂N₂O₄ | [1][6][7] |
| Molecular Weight | 327.20 g/mol | [4][6][7] |
| Appearance | Solid.[4] Light yellow to yellow solid.[4] Solid powder.[6] | [1][4][6] |
| Purity | ≥95%[1], 97%[4], >98%[6] | [1][4][6] |
Table 2: Solubility and Stability of this compound
| Property | Value | Reference |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml).[1] Methanol: Slightly soluble (0.1-1 mg/ml).[1] Water: Slightly soluble (0.1-1 mg/ml).[1] DMSO: Soluble.[6] | [1][6] |
| Storage | Store at -20°C.[1][7] Store at refrigerator (2-8°C) for long term storage. Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[6] | [8][6][7] |
| Stability | Stable for over two years if stored properly.[6] Shipped under ambient temperature as non-hazardous chemical and is stable enough for a few weeks during ordinary shipping and time spent in Customs.[6] | [6] |
Table 3: Spectroscopic Data of this compound
| Property | Value | Reference |
| UV Detection Wavelength | 280 nm | [2][9][10] |
| SMILES | N--INVALID-LINK--C(O)=O.[H]Cl.[H]Cl | [4][6] |
| InChI | InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 | [1][6] |
| InChIKey | HRTZJJIVKJREPV-WWPIYYJJSA-N | [1][6] |
Note on Melting Point and pKa: While one source mentions a melting point of approximately 140°C for "Furosine hydrochloride," it is associated with an incorrect molecular formula, rendering the data questionable.[5] There is currently no reliable experimental data available in the public domain for the melting point or pKa of this compound. General experimental protocols for determining these properties are described in the following section.
Experimental Protocols
Accurate determination of the physicochemical properties of this compound relies on standardized experimental protocols. This section outlines methodologies for key analyses.
Determination of Furosine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is widely used for the quantification of Furosine in various matrices.[2]
-
Instrumentation: Waters Model 2996 HPLC apparatus or equivalent.[2]
-
Column: C18, 250 mm length, 4.6 mm I.D. (Alltech, Furosine-dedicated).[2]
-
Column Temperature: 30°C.[2]
-
Mobile Phase:
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 10 μL.[2]
-
Detection: UV at 280 nm.[2]
-
Runtime: 30 min.[2]
-
Quantification: External standard method using a calibration curve of this compound standard.[2]
Sample Preparation for Furosine Analysis (Acid Hydrolysis)
Furosine is typically formed from Amadori products during acid hydrolysis of the sample.
-
Procedure: Warm acid hydrolysis of the sample is performed to convert ε-deoxy-fructosyllysine to Furosine.[9]
-
Hydrolysis Conditions: While various conditions are used, a common method involves hydrolysis with hydrochloric acid.
-
Post-hydrolysis: The hydrolysate is filtered prior to analysis.[9] The total protein content of the sample is also determined to express Furosine concentration relative to the protein content.[9]
General Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)
While specific data for this compound is unavailable, DSC is a standard method for determining the melting point of a solid compound.
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
-
General Procedure:
-
A small, accurately weighed amount of the sample is placed in an aluminum pan.
-
The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
-
The temperature is increased at a constant rate.
-
The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.
-
General Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
-
Principle: A solution of the substance is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of titrant. The pKa is determined from the inflection point of the resulting titration curve.
-
General Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition.
-
The equivalence point(s) are determined from the titration curve (pH vs. volume of titrant), and the pKa value(s) are calculated.
-
Biological Signaling Pathways and Activities
Furosine is not merely a chemical marker but also exhibits biological activity, influencing cellular processes and signaling pathways.
Maillard Reaction and Furosine Formation
Furosine is a key intermediate in the Maillard reaction, a non-enzymatic browning reaction.
Induction of Cell Cycle Arrest
Furosine has been shown to induce cell cycle arrest at the S phase in human embryonic kidney (HEK293) and human liver cancer (HepG2) cells at a concentration of 200 µM.[1]
Toxicity in Primary Sertoli Cells
Furosine has demonstrated toxic effects on primary sertoli cells by regulating the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway.[1]
Induction of Necroptosis in Hepatocytes
Furosine is also known to trigger necroptosis in hepatocytes through the regulation of the RIPK1/RIPK3/MLKL pathway.[6]
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound for the scientific community. While key parameters such as molecular weight and formula are well-established, further research is required to definitively determine its melting point and pKa values. The outlined experimental protocols offer standardized approaches for its analysis, and the elucidated signaling pathways provide a foundation for further investigation into its biological significance. A comprehensive understanding of this compound is paramount for its application as a quality marker and for exploring its role in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. agriscigroup.us [agriscigroup.us]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biosynth.com [biosynth.com]
- 6. medkoo.com [medkoo.com]
- 7. goldbio.com [goldbio.com]
- 8. clearsynth.com [clearsynth.com]
- 9. Determination of Furosine - Lifeasible [lifeasible.com]
- 10. researchgate.net [researchgate.net]
The Formation of Furosine Dihydrochloride in Processed Foods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furosine (ε-N-(2-furoylmethyl)-L-lysine), and its dihydrochloride salt, is a significant compound formed during the thermal processing of foods through the Maillard reaction. It serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of early-stage protein damage, particularly the loss of the essential amino acid lysine.[1][2][3] This technical guide provides an in-depth overview of the formation of furosine in processed foods, detailing the underlying chemical pathways, factors influencing its concentration, and comprehensive analytical methodologies for its quantification. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering detailed experimental protocols, a summary of quantitative data, and visual representations of key processes to facilitate a deeper understanding of furosine's role in food science and nutrition.
Introduction to Furosine and the Maillard Reaction
The Maillard reaction, a form of non-enzymatic browning, is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] This reaction is responsible for the desirable color, flavor, and aroma of many cooked foods. However, it can also lead to the degradation of nutritional quality, primarily through the loss of essential amino acids like lysine.[3]
Furosine itself is not naturally present in raw foods but is formed during the acid hydrolysis of the Amadori product, ε-N-deoxylactulosyl-lysine, which is an early and stable intermediate of the Maillard reaction involving lysine and lactose (or other reducing sugars).[1][5][6] Therefore, the quantification of furosine serves as an indirect measure of the extent of the initial stages of the Maillard reaction and the degree of lysine blockage.[1][7] Its concentration in processed foods is indicative of the severity of heat treatment and storage conditions.[4][8]
The Chemical Pathway of Furosine Formation
The formation of furosine is a multi-step process that begins with the condensation of a reducing sugar (e.g., glucose, lactose) with the ε-amino group of a lysine residue in a protein. This initial reaction forms a Schiff base, which then undergoes an Amadori rearrangement to yield the more stable Amadori product, a ketosamine. In the case of lactose, this product is ε-N-deoxylactulosyl-lysine.
During the analytical procedure for furosine determination, the food sample is subjected to strong acid hydrolysis (typically with hydrochloric acid). This process cleaves the peptide bonds and converts the Amadori product into furosine, pyridosine, and regenerated lysine.[9] The molar yield of furosine from the Amadori product is not quantitative and depends on the hydrolysis conditions and the specific Amadori compound.[9]
Figure 1. Chemical pathway of furosine formation.
Factors Influencing Furosine Formation
The concentration of furosine in processed foods is influenced by several factors, primarily related to the processing conditions and the composition of the food matrix.
-
Temperature and Duration of Heating: Higher temperatures and longer heating times generally lead to increased furosine formation.[4] This is a direct consequence of the acceleration of the Maillard reaction at elevated temperatures.
-
Presence of Reducing Sugars and Lysine: The rate of furosine formation is dependent on the concentration of its precursors. Foods rich in both reducing sugars (like lactose in milk) and proteins with accessible lysine residues will exhibit higher levels of furosine upon heating.[10]
-
Water Activity: The Maillard reaction is favored at intermediate water activity levels. Very dry or very aqueous environments can slow down the reaction rate.
-
pH: The pH of the food matrix can influence the rate of the Maillard reaction, with neutral to slightly alkaline conditions generally promoting the initial stages.
Quantitative Data on Furosine in Processed Foods
The following tables summarize the reported concentrations of furosine in various processed food products. These values can vary significantly depending on the specific processing methods and formulations used.
Table 1: Furosine Content in Milk and Dairy Products
| Product | Processing Conditions | Furosine Content (mg/100g protein) | Reference(s) |
| Raw Milk | - | 4-5 | [8] |
| Pasteurized Milk (HTST) | 72°C for 15s | 6.95 | [8] |
| UHT Milk | Indirect heating | 168.72 | [8] |
| UHT Milk | Direct steam injection | 43.81 | [8] |
| Skim Milk Powder | Low preheating | ~170 | [8] |
| Skim Milk Powder | High preheating (>115°C) | >300 (up to 600) | [8] |
| Infant Formulae | - | 1320 ± 102.2 to 1550.9 ± 166.5 | [11] |
| Follow-on Formulae | - | 931.9 ± 153.8 to 1156.7 ± 104.5 | [11] |
Table 2: Furosine Content in Cereal Products
| Product | Year of Study | Average Furosine Content (mg/kg) | Key Influencing Factor | Reference(s) |
| Breakfast Cereals (Spain) | 2018 | 182 | Protein content >7.5% doubles formation | [12] |
Table 3: Furosine Content in Other Processed Foods
| Product | Processing Method | Furosine Content | Reference(s) |
| Processed Velvet Antler | Freeze-drying | 148.51–193.93 mg/kg protein | [10] |
| Processed Velvet Antler | Boiling | 168.10–241.22 mg/kg protein | [10] |
| Fresh Ginseng | - | 3.35 g/kg protein | [13] |
| Black Ginseng Concentrate | Heat treatment + honey | 42.28 g/kg protein | [13] |
| Fermented, Sun-dried Cocoa Nibs | - | Up to 249 mg/100 g of protein | [14] |
Experimental Protocol for Furosine Determination
The determination of furosine in food samples typically involves three main steps: acid hydrolysis, sample clean-up, and chromatographic analysis. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection is a commonly employed method.[4][11]
Principle
Proteins in the sample are hydrolyzed with strong hydrochloric acid at high temperature. During this process, ε-N-deoxylactulosyl-lysine (the Amadori product) is converted to furosine. The furosine in the hydrolysate is then separated and quantified using IP-RP-HPLC with UV detection at 280 nm.[4]
Reagents and Materials
-
Hydrochloric acid (HCl), 8 mol/L
-
Sodium hydroxide (NaOH), for neutralization
-
Furosine standard
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and an aqueous solution containing an ion-pairing agent (e.g., sodium heptanesulfonate) and an acid (e.g., phosphoric acid).
Detailed Methodology
-
Sample Preparation and Hydrolysis:
-
Weigh a sample amount corresponding to 30-70 mg of protein into a screw-cap vial.[15]
-
Purge the vial with nitrogen gas for 1-2 minutes to create an inert atmosphere.[11][15]
-
Seal the vial tightly and place it in an oven or heating block at 110°C for 23 hours.[11][15]
-
After hydrolysis, cool the sample to room temperature.
-
-
Sample Clean-up:
-
Filter the hydrolysate through Whatman No. 4 paper.[15]
-
Take a 0.5 mL aliquot of the filtrate and apply it to a C18 SPE cartridge that has been pre-conditioned with methanol and water.[14][15]
-
Elute the furosine from the cartridge with 3 mL of 3M HCl.[14]
-
Collect the eluate and dilute it with distilled water as needed.
-
Neutralize the sample to pH ~7 with NaOH solution.[11]
-
-
Chromatographic Analysis:
-
Inject the prepared sample into the HPLC system.
-
Perform the separation on a C18 column using an isocratic or gradient elution with the appropriate mobile phase.
-
Detect the furosine peak at a wavelength of 280 nm.[4]
-
Quantify the furosine concentration by comparing the peak area of the sample to a calibration curve prepared from furosine standards.
-
Experimental Workflow Diagram
Figure 2. Experimental workflow for furosine analysis.
Significance and Conclusion
The determination of furosine dihydrochloride is a valuable tool in food science and technology for monitoring the quality of thermally processed foods. It provides a reliable indication of the initial stages of the Maillard reaction and the associated loss of nutritional value, specifically the bioavailability of lysine.[3] For researchers and professionals in related fields, understanding the formation and quantification of furosine is essential for developing processing methods that minimize nutritional damage while maintaining food safety and sensory quality. The methodologies and data presented in this guide offer a comprehensive foundation for further research and application in the quality control of processed foods.
References
- 1. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Determination of Furosine in Food Products | springerprofessional.de [springerprofessional.de]
- 3. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Furosine - Lifeasible [lifeasible.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ansynth.com [ansynth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. Occurrence of Furosine and Hydroxymethylfurfural in Breakfast Cereals. Evolution of the Spanish Market from 2006 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Technological Processes on the Formation of Furosine, Acrylamide and Furan in Traditional Venezuelan Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Genesis of Furosine Dihydrochloride: An In-depth Technical Guide to its Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosine, chemically known as ε-N-(2-furoylmethyl)-L-lysine, is a compound that has garnered significant attention in food science and toxicology. It is not a naturally occurring amino acid but is rather an artifact formed during the acid hydrolysis of ε-N-fructosyllysine, an early Maillard reaction product. The dihydrochloride salt of furosine is the stable form in which this compound is often isolated and quantified. This technical guide delves into the core of early research on furosine dihydrochloride, from its initial discovery to the development of analytical methods for its detection and early investigations into its biological effects. Furosine has become an important chemical marker for assessing the intensity of heat treatment applied to foods, particularly in dairy products.[1][2][3] Its presence indicates the extent of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor but can also lead to a decrease in nutritional value and the formation of potentially harmful compounds.
The Discovery and Early Characterization
The discovery of furosine is credited to the pioneering work on the Maillard reaction in the late 1960s. The review by Erbersdobler and Somoza (2007) indicates that furosine was first quantified in foods approximately 40 years prior to their publication, pointing to research conducted in the mid-to-late 1960s.[2] Seminal works by P. A. Finot and J. Mauron, as well as K. Heyns and his colleagues, were instrumental in identifying and naming this novel compound.[2] They established that furosine was not present in native proteins but was formed during the acid hydrolysis of proteins that had undergone heat treatment in the presence of reducing sugars. This discovery was crucial as it provided a stable, quantifiable marker to trace the initial stages of the Maillard reaction in processed foods.
Formation of this compound
Furosine is not directly formed during the Maillard reaction itself. Instead, it is a chemical derivative of the Amadori product, ε-N-fructosyllysine. The formation of furosine occurs under strong acidic conditions, typically during the acid hydrolysis of a food sample in preparation for amino acid analysis.[4] The dihydrochloride form is a result of using hydrochloric acid for this hydrolysis, which protonates the two amino groups of the furosine molecule, rendering it more stable and suitable for analysis.
The generally accepted mechanism for the formation of furosine from ε-N-fructosyllysine during acid hydrolysis involves a series of reactions including dehydration and cyclization of the fructose moiety.
Caption: Formation of this compound from ε-N-fructosyllysine.
Early Analytical Methodologies for Furosine Determination
The quantification of furosine became a primary focus of early research, as it allowed for an indirect measure of the extent of the initial Maillard reaction in food products. High-Performance Liquid Chromatography (HPLC) emerged as the predominant analytical technique.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC (Based on early methods)
This protocol is a composite representation of early HPLC methods developed for furosine quantification.
1. Sample Preparation (Acid Hydrolysis):
-
Weigh approximately 100-500 mg of the dried and ground food sample into a screw-capped glass tube.
-
Add 10 mL of 6 M hydrochloric acid.
-
Flush the tube with nitrogen gas to create an inert atmosphere.
-
Seal the tube tightly and place it in an oven at 110°C for 23 hours.
-
After hydrolysis, cool the sample to room temperature.
-
Filter the hydrolysate through a 0.45 µm membrane filter.
-
Take a known aliquot of the filtrate and evaporate to dryness under vacuum.
-
Redissolve the residue in a known volume of the HPLC mobile phase.
2. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous solution of an ion-pairing agent such as sodium heptanesulfonate (e.g., 5 mM) in a mixture with an organic modifier like acetonitrile (e.g., 15-25%) and acidified with an acid like phosphoric acid to a pH of approximately 2.5.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations. The concentration of furosine in the sample is determined by comparing its peak area to the calibration curve.
Caption: Experimental workflow for Furosine determination by HPLC.
Quantitative Data from Early Studies
The following tables summarize representative quantitative data on furosine content in various food products as determined in early and foundational research. These values can vary significantly depending on the specific processing conditions (temperature, time), storage, and the composition of the food matrix.
Table 1: Furosine Content in Milk Products
| Milk Product | Processing/Storage Condition | Furosine Content (mg/100g protein) |
| Pasteurized Milk | Standard Pasteurization | 5 - 40 |
| UHT Milk | Ultra-High Temperature Treatment | 80 - 200 |
| Sterilized Milk | In-bottle Sterilization | 200 - 1000 |
| Milk Powder | Spray-drying | 50 - 800 |
| Infant Formulae | Variable | 20 - 700 |
Table 2: Furosine Content in Other Food Products
| Food Product | Processing/Storage Condition | Furosine Content (mg/100g protein) |
| Pasta | High-temperature drying | 100 - 500 |
| Bakery Products | Baking | 50 - 300 |
| Honey | Storage at elevated temperatures | 1 - 100 |
| Processed Meats | Curing and cooking | 10 - 150 |
Early Research on Biological Effects and Toxicity
Initial research on furosine primarily focused on its role as a marker of heat damage and lysine blockage, which has nutritional implications. However, later studies began to investigate its potential biological effects and toxicity. Early in vitro and in vivo studies suggested that furosine is not inert and may have cytotoxic effects, particularly on liver and kidney cells.
More recent research has elucidated a specific signaling pathway involved in furosine-induced cell death in hepatocytes. Studies have shown that furosine can trigger necroptosis, a form of programmed necrosis, by activating the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase domain-Like (MLKL) signaling cascade.[5]
Caption: Signaling pathway of Furosine-induced necroptosis in hepatocytes.
Conclusion
The early research on this compound laid the foundation for its widespread use as a critical indicator of thermal processing in the food industry. From its initial identification as a product of the Maillard reaction to the development of robust analytical methods for its quantification, the scientific community has progressively built a comprehensive understanding of this compound. While initially viewed primarily from a nutritional perspective as a marker of lysine damage, subsequent toxicological studies have revealed that furosine is biologically active, capable of inducing specific cell death pathways. This in-depth guide provides a core understanding of the foundational research that has shaped our current knowledge of this compound, a molecule that continues to be of significant interest to researchers, scientists, and professionals in drug development and food safety.
References
- 1. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway [mdpi.com]
Furosine Dihydrochloride: A Technical Guide to its Role in Food Quality Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furosine (ε-N-2-furoylmethyl-L-lysine), a compound formed during the acid hydrolysis of the Amadori product fructoselysine, serves as a critical indicator of the early stages of the Maillard reaction in food products.[1] This non-enzymatic browning reaction, occurring between reducing sugars and amino acids during thermal processing, can significantly impact the nutritional quality and safety of foods. Specifically, the formation of furosine is directly correlated with the blockage of the essential amino acid lysine, rendering it nutritionally unavailable.[2][3] Consequently, the quantification of furosine has become a widely accepted method for assessing the intensity of heat treatment and the extent of thermal damage in a variety of food matrices. This technical guide provides an in-depth overview of the role of furosine in food quality assessment, detailing its formation, analytical methodologies for its quantification, and its application across different food sectors.
The Maillard Reaction and Furosine Formation
The Maillard reaction is a complex cascade of chemical reactions initiated by the condensation of a reducing sugar with a free amino group of an amino acid, peptide, or protein.[4] In the context of food processing, the ε-amino group of lysine is particularly susceptible to this reaction. The initial, reversible formation of a Schiff base is followed by an irreversible Amadori rearrangement, leading to the formation of N-substituted 1-amino-1-deoxy-2-ketoses, known as Amadori products.[1] Furosine itself is not naturally present in foods but is formed during the acid hydrolysis of the Amadori product of lysine, fructoselysine.[1] Therefore, furosine serves as a stable marker for the extent of the early Maillard reaction and the associated loss of nutritionally available lysine.[2]
Analytical Methodologies for Furosine Determination
The standard method for the quantification of furosine in food samples is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] While other methods such as capillary electrophoresis have been explored, HPLC remains the most widely adopted due to its robustness and sensitivity.[6] The analytical workflow involves three key stages: sample hydrolysis, sample clean-up, and chromatographic analysis.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
This protocol provides a generalized procedure for the determination of furosine in food matrices. Optimization may be required depending on the specific sample matrix.
2.1.1. Sample Preparation and Hydrolysis
-
Accurately weigh a homogenized food sample (typically 100-200 mg) into a screw-capped Pyrex vial with a PTFE-faced septum.[7]
-
Add a defined volume of hydrochloric acid (HCl), with concentrations ranging from 6M to 10.6M, to the sample.[7][8] The ratio of sample protein to acid volume can influence furosine yield, with a dilute ratio (e.g., 1 mg protein per 1 mL acid) often yielding higher results.[9]
-
Purge the vial with nitrogen gas for approximately 2 minutes to create an inert atmosphere.[8]
-
Seal the vial tightly and place it in an oven or heating block at 110°C for 23-24 hours for acid hydrolysis.[7][8]
-
After hydrolysis, allow the sample to cool to room temperature.
2.1.2. Sample Clean-up
-
Filter the hydrolysate through a medium-grade paper filter.[7]
-
Pre-condition a solid-phase extraction (SPE) C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through it.[7]
-
Apply a 0.5 mL aliquot of the filtered hydrolysate to the conditioned SPE cartridge.[7]
-
Elute the furosine from the cartridge with 3 mL of 3M HCl.[7]
-
Evaporate the eluate to dryness under a vacuum.[7]
-
Reconstitute the dried residue in a known volume (e.g., 3.5 mL) of the mobile phase or a suitable solvent mixture (e.g., 5% v/v acetonitrile/0.2% v/v formic acid).[8]
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC injection.[8]
2.1.3. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: An isocratic or gradient elution using a mobile phase containing an ion-pairing agent is typical. A common mobile phase consists of a solution of 5 mM sodium heptanesulfonate with 20% acetonitrile and 0.2% formic acid.[7]
-
Flow Rate: A flow rate of 0.6 to 1.2 mL/min is generally employed.[7][8]
-
Injection Volume: Typically 10-80 µL.[8]
2.1.4. Quantification
Quantification is typically performed using an external standard calibration curve prepared from a furosine standard.[8] The results are commonly expressed as mg of furosine per 100 g of protein or mg of furosine per kg of food.[5] The total nitrogen content of the sample, determined by methods such as the Kjeldahl method, is required to express the results per 100 g of protein.[10]
Quantitative Data on Furosine in Food Products
The concentration of furosine in food products is highly variable and depends on the food matrix, the processing temperature and duration, and storage conditions. The following tables summarize representative furosine levels found in various food categories.
Table 1: Furosine Content in Dairy Products
| Food Product | Processing Conditions | Furosine Content (mg/100 g protein) |
| Pasteurized Milk | Standard Pasteurization | 47.8 ± 14.0 |
| Extended Shelf Life (ESL) Milk | Various ESL treatments | 11.70 - 115.16 |
| UHT Milk | Ultra-High Temperature | 172.5 ± 17.7 |
| Fermented Milk | Various Brands | 25.40 ± 5.2 to 1661.05 ± 89.9 |
Data sourced from multiple studies.[10][11]
Table 2: Furosine Content in Cereal and Meat Products
| Food Product | Processing Conditions | Furosine Content (mg/100 g protein) |
| Baby Cereals | Commercial Production | 293 to 3,180 |
| Durum Wheat Pasta | Commercial Drying | 107 to 506 |
| Corned Beef | Thermal Processing | 289.23 to 701.53 |
| Fresh Filata Pasta | Inject Steam Pasteurization | 24.72 ± 5.0 |
| Fresh Filata Pasta | Nascent Steam Pasteurization | 19.8 ± 2.6 |
Data sourced from multiple studies.[7][12][13][14]
Table 3: Furosine Content in Processed Ginseng
| Food Product | Processing Conditions | Furosine Content (g/kg protein) |
| Fresh Ginseng | Unprocessed | 3.35 |
| Dried Raw Ginseng | Air Heating (70°C, 36h) | 30.78 |
| Red Ginseng | Steaming and Drying | 9.63 - 15.69 (steaming) |
| Black Ginseng Concentrate | Extensive Processing | 42.28 |
Data sourced from a study on ginseng processing.[6]
Applications in Food Quality and Safety Assessment
The determination of furosine content is a valuable tool for:
-
Monitoring Thermal Processing: Furosine levels provide a reliable indication of the severity of heat treatment applied to foods. This is particularly important for processes like pasteurization and UHT treatment of milk, where achieving the correct temperature is critical for safety without excessive nutritional damage.[15]
-
Assessing Nutritional Damage: As a marker for lysine blockage, furosine quantification allows for the assessment of the reduction in the nutritional value of proteins in processed foods.[2]
-
Detecting Adulteration: In some cases, furosine analysis can be used to detect the fraudulent addition of reconstituted milk powder to fresh milk, as the powder will have undergone a more intense heat treatment.[16]
-
Optimizing Processing and Storage Conditions: By monitoring furosine levels, food manufacturers can optimize processing parameters (time, temperature) and storage conditions to minimize nutritional losses while ensuring product safety and quality.
Conclusion
Furosine dihydrochloride is an indispensable marker in the field of food science and technology for the assessment of food quality and safety. Its formation is intrinsically linked to the Maillard reaction, a ubiquitous process in thermally treated foods. The ability to accurately quantify furosine provides researchers and quality control professionals with a powerful tool to monitor and control the impact of processing on the nutritional integrity of food products. The standardized analytical methodologies, primarily based on HPLC, allow for reliable and reproducible measurements, contributing to the overall improvement of food quality and the development of healthier food products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. Determination of Furosine - Lifeasible [lifeasible.com]
- 6. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cerealsgrains.org [cerealsgrains.org]
- 8. agriscigroup.us [agriscigroup.us]
- 9. academic.oup.com [academic.oup.com]
- 10. agriscigroup.us [agriscigroup.us]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Biological Significance of Furosine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furosine, chemically Nε-(2-furoylmethyl)-l-lysine, is a significant compound formed during the early stages of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1][2] While prevalent in a variety of heat-processed foods, furosine is more than a mere indicator of thermal processing; it possesses distinct biological activities with toxicological implications.[3][4] This technical guide provides a comprehensive overview of the biological significance of Furosine dihydrochloride, its mechanisms of action, and its potential relevance in toxicology and drug development. The information is curated for researchers, scientists, and professionals in the field, with a focus on quantitative data, experimental methodologies, and the elucidation of key signaling pathways.
Introduction
This compound is the hydrochloride salt of furosine, an amino acid derivative that has garnered significant attention from food chemists and biomedical researchers.[5][6] Its formation from the Amadori compound Nε-fructoselysine is a well-characterized marker of the extent of the Maillard reaction in foods.[1][6] Beyond its role as a quality indicator for processed foods such as milk products, honey, and cereals, furosine has been shown to exert adverse biological effects.[7][8] Studies have demonstrated its cytotoxicity and genotoxicity, with the liver and kidneys identified as primary target organs for its toxicity.[3][9] Furthermore, furosine can degrade to form advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes.[5][10]
Toxicological Profile
The toxicological effects of furosine have been investigated in both in vitro and in vivo models, revealing a range of adverse cellular and organ-level responses. High doses of furosine have been shown to induce cell apoptosis and activate inflammatory necrosis.[3][4]
In Vitro Cytotoxicity and Genotoxicity
Studies on various human cell lines have demonstrated the cytotoxic and genotoxic potential of furosine. The kidney (Hek-293) and liver (HepG2) cell lines have been identified as particularly sensitive to furosine exposure.[8][9]
Table 1: In Vitro Effects of Furosine on Human Cell Lines
| Cell Line | Effect | Concentration | Reference |
| Hek-293 (Kidney) | Significant reduction in cell viability | 50 mg/L | [8] |
| Hek-293 (Kidney) | Induction of DNA damage | 50 mg/L | [8] |
| HepG2 (Liver) | Reduction in cell viability | 50 mg/L | [8] |
| HepG2 (Liver) | Cell cycle arrest at S phase | 200 µM | [11] |
| SK-N-SH (Neuronal) | Reduction in cell viability | 100 mg/L (p < 0.05) | [8] |
| Caco-2 (Intestinal) | DNA damage | 800 mg/L | [8] |
Note: The Ames assay indicated that furosine does not have mutagenic effects on TA 100 and TA 1535 strains of Salmonella typhimurium.[8]
In Vivo Toxicity
Animal studies, primarily in mice, have corroborated the in vitro findings, highlighting the liver and kidneys as the main target organs for furosine toxicity.[3][9]
Table 2: In Vivo Effects of Furosine in Mice
| Parameter | Dosage | Observation | Reference |
| Body Weight | Not specified | Inhibition of weight gain | [3][9] |
| Liver Function | 0.24 g/kg b.w. | Significant changes in biochemical indicators | [3] |
| Kidney Function | 0.24 g/kg b.w. | Significant changes in biochemical indicators | [3] |
| Testicular Atrophy | 500 mg/kg per day | Increased testicular atrophy | [11] |
| Testosterone Levels | 500 mg/kg per day | Decreased testosterone levels | [11] |
| Liver Morphology | 0.5 g/kg for 42 days | Obvious edema, cytomorphosis, inflammatory cell infiltration, and hemorrhages | [12] |
Molecular Mechanisms of Action and Signaling Pathways
Recent research has begun to unravel the molecular mechanisms underlying the toxic effects of furosine. These involve the modulation of specific signaling pathways related to programmed cell death and cellular stress responses.
Induction of Apoptosis and Inflammatory Necrosis
Furosine has been shown to induce cell apoptosis and activate an inflammatory necrosis response, contributing to its toxic effects on the liver and kidneys.[3]
Regulation of Necroptosis via the RIPK1/RIPK3/MLKL Pathway
In hepatocytes, furosine triggers necroptosis, a form of programmed necrosis, by activating the Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) signaling cascade.[12] This pathway is a key regulator of inflammation and cell death.
Caption: Furosine-induced necroptosis signaling pathway in hepatocytes.
Induction of Ferroptosis in Kidney Cells
In kidney tissue, furosine has been found to trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[13] This process is mediated, at least in part, through the interaction of furosine with aldose reductase (AR). The furan ring of furosine appears to be a key structural feature for this activity.[13]
Caption: Furosine-induced ferroptosis pathway in kidney cells.
Regulation of the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α Pathway in Sertoli Cells
Furosine has also been shown to exert toxic effects on primary Sertoli cells by regulating the Cep55/NF-κB/PI3K/Akt/FOX01/TNF-α pathway, which is involved in cell survival, proliferation, and inflammation.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies on furosine.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Hek-293 (kidney), HepG2 (liver), SK-N-SH (neuronal), and Caco-2 (intestinal) cells.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 4 x 104 cells/well.
-
After 24 hours, cells are exposed to varying concentrations of furosine (0-2000 mg/L) for another 24 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated.
-
The formazan crystals are dissolved in a solubilization solution.
-
Absorbance is measured at a specific wavelength to determine cell viability.[8]
-
DNA Damage Assessment (TUNEL Assay)
-
Objective: To detect DNA fragmentation associated with apoptosis.
-
Procedure:
-
Cells are treated with selected cytotoxic concentrations of furosine.
-
Cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) and dUTP-conjugated fluorescent labels are added to the cells.
-
TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
TUNEL-positive cells are quantified using fluorescence microscopy.[8][14]
-
In Vivo Acute Toxicity Study in Mice
-
Animal Model: CD-1 mice.
-
Procedure:
-
Mice are administered furosine (e.g., 0.24 g/kg body weight) via intragastric gavage.
-
At specified time points (e.g., 4 and 12 hours), animals are euthanized.
-
Blood and organs (liver, kidney) are collected.
-
Organ indices, hematology parameters, and biochemical indicators of liver and kidney function (e.g., ALT, AST, ALP, γ-GT, TBil, LDH) are measured.
-
Histopathological analysis of organ tissues is performed.[3][12]
-
Quantification of Furosine in Biological Samples
-
Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Preparation:
-
Acid hydrolysis of the sample to release furosine from its protein-bound form.
-
Solid-phase extraction (SPE) for cleanup.
-
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to avoid ion-pairing agents.[15]
-
Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]
Caption: General workflow for the quantification of furosine.
Implications for Drug Development and Future Research
The demonstrated biological activities of furosine present several considerations for drug development and future research:
-
Toxicological Screening: Furosine could serve as a toxicological marker in the safety assessment of new chemical entities, particularly those with structural similarities or those that undergo metabolic pathways that could generate furan-containing moieties.
-
Therapeutic Targeting: The signaling pathways modulated by furosine, such as the RIPK1/RIPK3/MLKL necroptosis pathway and the ferroptosis pathway, are implicated in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Understanding how furosine interacts with these pathways could provide insights for the development of novel therapeutic agents that target these processes.
-
Dietary Considerations: For preclinical and clinical studies, the furosine content in animal chow and patient diets may be a relevant variable to consider, especially in studies involving kidney or liver function.
Future research should focus on further elucidating the downstream targets of furosine, the long-term effects of chronic low-dose exposure, and its potential interactions with other dietary components and xenobiotics.
Conclusion
This compound, a prominent Maillard reaction product, exhibits significant biological activities with clear toxicological implications, primarily targeting the liver and kidneys. Its ability to induce programmed cell death through distinct signaling pathways, including necroptosis and ferroptosis, underscores its importance beyond being a simple marker of food processing. For researchers, scientists, and drug development professionals, a thorough understanding of the biological significance of furosine is crucial for assessing potential health risks, identifying novel therapeutic targets, and ensuring the rigor of experimental design. The data and methodologies presented in this guide provide a foundational resource for further investigation into this biologically active compound.
References
- 1. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology studies of furosine in vitro/in vivo and exploration of the related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Furosine, a Maillard Reaction Product, Triggers Necroptosis in Hepatocytes by Regulating the RIPK1/RIPK3/MLKL Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maillard reaction products with furan ring, like furosine, cause kidney injury through triggering ferroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Furosine Dihydrochloride by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furosine (ε-N-2-furoylmethyl-L-lysine), an amino acid derivative, is a key indicator of the early stages of the Maillard reaction, a non-enzymatic browning process that occurs during the heat treatment and storage of foods and pharmaceuticals.[1][2] Its quantification is crucial for assessing heat damage, nutritional quality loss due to lysine blockage, and the formation of potentially harmful compounds.[1] High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for the determination of furosine due to its high sensitivity, specificity, and rapid analysis time.[2][3] This application note provides a detailed protocol for the quantitative analysis of Furosine dihydrochloride in various matrices using a reversed-phase HPLC (RP-HPLC) method with UV detection.
Principle
The method involves the acid hydrolysis of the sample to convert the Amadori product (ε-deoxy-fructosyl-lysine) into furosine.[2][4] The hydrolysate is then purified using solid-phase extraction (SPE) and analyzed by ion-pair reversed-phase HPLC with UV detection at 280 nm.[3][5] Quantification is achieved by comparing the peak area of furosine in the sample to that of a certified this compound standard.
Experimental Protocols
Sample Preparation (Acid Hydrolysis and Purification)
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Sample (e.g., milk, baby cereal, ginseng)
-
Sep-Pak C18 cartridges[5]
-
Methanol, HPLC grade[5]
-
Deionized water
-
3 M HCl[5]
-
Acetonitrile, HPLC grade[5]
-
Formic acid[5]
-
Screw-cap vials with PTFE-faced septa[5]
Procedure:
-
Accurately weigh approximately 150-300 mg of the homogenized sample into a screw-cap vial.[5]
-
Add 4.5 mL of 10.6 M HCl to the vial.[5]
-
Purge the solution with high-purity helium or nitrogen gas for 2 minutes to expel oxygen.[5][6]
-
Tightly seal the vial and heat at 110°C for 23-24 hours.[5][6]
-
After cooling, filter the hydrolysate through a medium-grade paper filter.[5]
-
Condition a Sep-Pak C18 cartridge by passing 5 mL of methanol followed by 10 mL of deionized water.[5]
-
Apply 0.5 mL of the filtered hydrolysate to the conditioned cartridge.[5]
-
Elute the furosine from the cartridge with 3 mL of 3 M HCl.[5]
-
Evaporate the eluate to dryness under a vacuum.[5]
-
Reconstitute the dried residue in a suitable volume (e.g., 3 mL) of the mobile phase or a mixture of water, acetonitrile, and formic acid (95:5:0.2, v/v/v).[5]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.
HPLC Analysis
Instrumentation and Conditions:
| Parameter | Condition 1 (Ion-Pair RP-HPLC) | Condition 2 (RP-HPLC with TFA) |
| HPLC System | Waters Model 2996 or equivalent[3] | Agilent 1200 or equivalent[1] |
| Column | Spheri-sorb ODS2, 5 µm, 250 x 4.6 mm[5] | YMC Hydrosphere C18, 5 µm, 250 x 4.6 mm[1] |
| Mobile Phase | 5 mM Sodium heptane sulphonate in water with 20% acetonitrile and 0.2% formic acid[5] | A: 0.1% Trifluoroacetic acid (TFA) in waterB: 0.1% TFA in acetonitrile[1] |
| Elution Mode | Isocratic[5] | Gradient: 1-21% B (0-25 min), 21-1% B (25-30 min)[1] |
| Flow Rate | 1.2 mL/min[5] | 1.0 mL/min |
| Column Temp. | Ambient or 30°C[3][5] | 25°C[1] |
| Detection | UV at 280 nm[3][5] | UV at 280 nm |
| Injection Vol. | 10 µL[3] | 10 µL |
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions to prepare working standards at a minimum of five different concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Determine the concentration of furosine in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for furosine analysis.
Table 1: Linearity and Regression Data
| Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) | Reference |
| 0 - 128 | y = 35.414x + 9.2669 | 0.9997 | [3] |
| 0.3 - 10 (mg/L) | y = 325230x – 12444.4 | 0.999 | [1] |
Table 2: Method Sensitivity and Recovery
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.42 pmol | [5] |
| Limit of Detection (LOD) | 0.7 mg/kg | [7] |
| Limit of Quantification (LOQ) | 2.3 mg/kg | [7] |
| Recovery | 94.6 ± 3.1% to 98.6 ± 1.7% | [7] |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for this compound Analysis.
Stability-Indicating Method Considerations
While a specific stability-indicating method for this compound was not detailed in the searched literature, the principles of such methods are well-established. To develop a stability-indicating assay, forced degradation studies should be performed on a pure this compound standard. This involves subjecting the standard to various stress conditions to generate potential degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 70°C).
-
Photodegradation: Expose the drug solution to UV light.
The developed HPLC method should then be capable of separating the intact furosine peak from all degradation product peaks, demonstrating specificity and stability-indicating capability. The peak purity of furosine under these stress conditions should be confirmed using a photodiode array (PDA) detector.
Conclusion
The described HPLC methods provide a reliable and sensitive approach for the quantitative determination of this compound in various matrices. Proper sample preparation, including acid hydrolysis and solid-phase extraction, is critical for accurate results. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists involved in food quality control, nutritional assessment, and pharmaceutical development. For regulatory purposes, the development and validation of a stability-indicating HPLC method are highly recommended.
References
- 1. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agriscigroup.us [agriscigroup.us]
- 3. agriscigroup.us [agriscigroup.us]
- 4. cdrfoodlab.com [cdrfoodlab.com]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ion-Pair Reversed-Phase HPLC Method for Furosine Determination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are created in the early stages of the Maillard reaction.[1] The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, can occur during food processing and storage, particularly with heat treatment.[2][3] The concentration of furosine is a key indicator of the intensity of heat treatment and the extent of thermal damage to proteins, especially the loss of nutritionally valuable lysine.[1][2][3] Therefore, its accurate quantification is crucial for quality control in the food and dairy industries.[3] This application note details a robust and reliable ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the determination of furosine with UV detection.
Principle of the Method
The analysis begins with the acid hydrolysis of a sample to convert the lysine-sugar compounds (Amadori products) into the more stable furosine.[2] Furosine is a relatively polar molecule, making its retention on a standard non-polar C18 reversed-phase column challenging. To overcome this, an ion-pairing reagent is added to the mobile phase. This reagent, typically an alkyl sulfonate like sodium heptanesulfonate or an acid like trifluoroacetic acid (TFA), possesses a hydrophobic tail and a charged head group.[4] The hydrophobic tail adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The charged head group then forms an ion pair with the oppositely charged furosine molecule, enhancing its retention on the column and allowing for effective separation from other sample matrix components.[4] Quantification is achieved by monitoring the column eluent with a UV detector at 280 nm, the wavelength at which furosine exhibits maximum absorbance.[2][5]
Caption: Principle of Ion-Pair Reversed-Phase Chromatography for Furosine.
Experimental Protocols
Reagents and Materials
-
Reagents: Furosine dihydrochloride standard (≥99% purity), Hydrochloric acid (HCl, analytical grade, e.g., 37%), Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium heptanesulfonate (ion-pair reagent), Trifluoroacetic acid (TFA, HPLC grade), and ultrapure water.[3][6]
-
Equipment: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), solid-phase extraction (SPE) C18 cartridges (e.g., 500 mg), screw-cap Pyrex vials with PTFE-faced septa, heating block or oven (110°C), vacuum evaporator, filtration apparatus (0.22 µm or 0.45 µm filters), and standard laboratory glassware.[3][5][6]
Standard Solution Preparation
-
Stock Solution: Accurately weigh a known amount of furosine standard and dissolve it in ultrapure water to prepare a stock solution (e.g., 200 µg/mL).[3]
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., water:acetonitrile:formic acid at 95:5:0.2) to create a series of working standards for the calibration curve (e.g., 0.5 to 100 µg/mL).[3][5]
Sample Preparation Protocol
-
Sample Hydrolysis:
-
Accurately weigh the sample (e.g., 150 mg for cereals, 2 mL for milk) into a screw-cap Pyrex vial.[5][6]
-
Add an appropriate volume of ~10.6 M HCl (e.g., 4.5 - 6 mL).[5][6]
-
Flush the vial with an inert gas (e.g., nitrogen or helium) for 2 minutes to expel oxygen.[5][6]
-
Seal the vial tightly and heat at 110°C for 23-24 hours.[5][6]
-
-
Hydrolysate Filtration:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Final Preparation:
Caption: Experimental Workflow for Furosine Determination.
Chromatographic Conditions
Two common sets of conditions are provided below. Method A uses sodium heptanesulfonate, while Method B uses TFA as the ion-pairing agent.
| Parameter | Method A (Isocratic)[5][7] | Method B (Gradient)[3][6] |
| Column | C18, 5 µm, 250 x 4.6 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | 5 mM Sodium Heptane Sulfonate with 20% Acetonitrile and 0.2% Formic Acid in water. | A: 0.1% TFA in waterB: Methanol or Acetonitrile |
| Elution Mode | Isocratic | Gradient (specifics to be optimized) |
| Flow Rate | 1.2 mL/min | 0.6 mL/min |
| Column Temp. | Ambient or 30°C | 30°C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Vol. | 50 µL | 10 µL |
| Run Time | ~10 min | ~30 min |
Data and Method Performance
The performance characteristics of the IP-RP-HPLC method for furosine have been validated across multiple studies, demonstrating its reliability and sensitivity. The following table summarizes typical quantitative data.
| Performance Parameter | Typical Value / Range |
| Typical Retention Time | ~8 - 9 minutes[3][5] |
| Linearity Range | 0.3 - 128 µg/mL[1][3] |
| Correlation Coefficient (R²) | > 0.999[1][3] |
| Limit of Detection (LOD) | 1.42 pmol[5][8] |
| Limit of Quantification (LOQ) | ~0.25 mg/L[9] |
| Precision (RSD%) | Intra-day: < 4%Inter-day: < 2%[5] |
| Recovery | 94% - 99%[10] |
The ion-pair reversed-phase HPLC method provides a specific, sensitive, and reproducible approach for the quantification of furosine in various matrices. The detailed protocol, from sample hydrolysis to chromatographic analysis, ensures reliable results for assessing thermal processing damage and controlling the nutritional quality of food and dairy products. The method's robust performance makes it an invaluable tool for quality assurance laboratories and researchers in food science.
References
- 1. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Furosine - Lifeasible [lifeasible.com]
- 3. agriscigroup.us [agriscigroup.us]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. agriscigroup.us [agriscigroup.us]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of furosine in food products by capillary zone electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Furosine Dihydrochloride Sample Preparation for UPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the acid hydrolysis of Amadori products, which are early-stage compounds in the Maillard reaction.[1][2] The Maillard reaction, or non-enzymatic browning, occurs between reducing sugars and proteins or amino acids under heat.[3] Consequently, the concentration of furosine is a key indicator of the intensity of heat treatment and the extent of thermal damage to proteins in food products and biological samples.[1][3][4] Its quantification is crucial for quality control in the food industry, particularly for dairy products, and is of growing interest in biomedical research due to the association of advanced glycation end products (AGEs), to which furosine is related, with various diseases like diabetes.[5] Ultra-Performance Liquid Chromatography (UPLC) offers a rapid and sensitive method for furosine determination.[6][7][8] This document provides a detailed protocol for the preparation of samples for the analysis of furosine by UPLC.
Principle of the Method
The analysis of furosine involves two main stages. First, the protein-bound lysine, which has reacted with a reducing sugar to form an Amadori product (e.g., ε-deoxyfructosyllysine), is liberated as furosine through strong acid hydrolysis.[3][4] Following hydrolysis, the sample is clarified, potentially purified, and then analyzed using a UPLC system with UV detection, typically at 280 nm.[1][4] Quantification is performed by comparison to a standard curve prepared from a furosine dihydrochloride reference standard.
Experimental Protocols
Preparation of Furosine Standard Solutions
Objective: To prepare a stock solution and a series of working standard solutions from this compound for calibration.
Materials:
-
This compound (≥99% purity)[1]
-
Ultrapure water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Micropipettes
Protocol:
-
Stock Solution Preparation (e.g., 200 µg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Transfer the weighed standard into a 50 mL volumetric flask.
-
Dissolve and bring to volume with ultrapure water. Mix thoroughly. This solution should be stored at low temperatures in the dark to ensure stability.
-
-
Working Standard Solutions Preparation:
Sample Preparation via Acid Hydrolysis (Conventional Method)
Objective: To hydrolyze the sample to convert Amadori products into furosine for subsequent analysis. This protocol is based on methods used for milk and infant formula.[3]
Materials:
-
Sample (e.g., milk, infant formula, or other protein-containing matrix)
-
Hydrochloric acid (HCl), concentrated (e.g., 37%)[1]
-
Ultrapure water
-
Screw-cap hydrolysis tubes
-
Oven or heating block capable of maintaining 110°C[3]
-
pH meter or pH paper
-
Sodium hydroxide (NaOH) solution for neutralization
-
Centrifuge (optional)
-
Solid-Phase Extraction (SPE) cartridges (C18 or hydrophilic-lipophilic sorbent), optional for cleanup[2][10]
Protocol:
-
Sample Weighing: Accurately weigh a representative amount of the sample into a hydrolysis tube. The amount will depend on the expected furosine concentration and protein content.
-
Acid Addition: Add a sufficient volume of 6N to 8N HCl to the sample.[3][8] A common ratio is 1:1 or 1:2 sample-to-acid volume/weight.
-
Hydrolysis: Securely cap the tubes and place them in an oven or heating block at 110°C for 22-23 hours.[3]
-
Cooling and Filtration: After hydrolysis, allow the tubes to cool to room temperature. Filter the hydrolysate through paper or glass wool to remove solid particles.
-
Drying (Optional): An aliquot of the filtered hydrolysate can be taken and evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.[3]
-
Reconstitution: Dissolve the dried residue in a known volume of ultrapure water.[3]
-
Neutralization (if not dried): If the sample was not dried, carefully adjust the pH of the hydrolysate to the desired range for your UPLC column using a NaOH solution.
-
Final Filtration: Filter the reconstituted or neutralized sample through a 0.22 µm or 0.45 µm syringe filter into a UPLC vial.[3][10]
-
SPE Cleanup (Optional): For complex matrices, an SPE cleanup step may be necessary to remove interferences.[2][10] Some rapid methods have found this step to be unnecessary for certain samples like milk.[6][7] If used, condition a C18 or other suitable cartridge, load the sample, wash away interfering substances, and then elute furosine with an appropriate solvent.[10] The eluate is then typically dried and reconstituted before injection.
Rapid Sample Preparation via Microwave-Assisted Hydrolysis
Objective: To significantly reduce the hydrolysis time using microwave energy.
Materials:
-
Microwave digestion system
-
All other materials listed in Protocol 2.
Protocol:
-
Sample and Acid Addition: Prepare the sample in microwave-safe digestion vessels as described in steps 1 and 2 of the conventional method.
-
Microwave Hydrolysis: Place the vessels in the microwave system. A typical condition is heating to 160°C with 8M HCl for a duration of 40 minutes.[8]
-
Post-Hydrolysis Processing: Follow steps 4-9 from the conventional hydrolysis protocol (cooling, filtration, optional drying/reconstitution, and final filtration). This rapid method can reduce the total sample preparation time significantly.[2][8]
Data Presentation
The performance of UPLC methods for furosine analysis is summarized below. These values are compiled from various studies and demonstrate the typical performance characteristics of the methods described.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.01 mg/L | Milk | [6][7] |
| 3 µg/L (0.003 mg/L) | Milk | [8] | |
| 1.9 ng/g | Velvet Antler | [10] | |
| 0.7 mg/kg | Processed Foods | [2] | |
| Limit of Quantification (LOQ) | 0.025 mg/L | Milk | [6][7] |
| 10 µg/L (0.01 mg/L) | Milk | [8] | |
| 5.7 ng/g | Velvet Antler | [10] | |
| 2.3 mg/kg | Processed Foods | [2] | |
| Linearity Range | 0.5–5.0 mg/L (R² = 0.9998) | Milk | [6][7] |
| 0.2–5.0 mg/L | Milk | [8] | |
| Recovery | 83.96%–93.51% | Milk | [6][7] |
| 80.5%–94.2% | Milk | [8] | |
| 94.6%–98.6% | Processed Foods | [2] | |
| Precision (RSD) | 0.2%–1.6% (Intra-day) | Milk | [6][7] |
| 0.5% (Inter-day) | Milk | [6][7] | |
| 2.2%–6.8% | Milk | [8] | |
| 3.12% (Intra-day) | Velvet Antler | [10] | |
| 4.28% (Inter-day) | Velvet Antler | [10] |
Mandatory Visualization
The following diagrams illustrate the workflows for furosine sample preparation.
Caption: Conventional Acid Hydrolysis Workflow for Furosine Analysis.
Caption: Rapid Microwave-Assisted Hydrolysis Workflow.
Caption: Logical Flow for this compound Standard Preparation.
References
- 1. agriscigroup.us [agriscigroup.us]
- 2. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of Furosine - Lifeasible [lifeasible.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A rapid UPLC method with optimized sample preparation procedures for determination of furosine in milk [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Furosine Dihydrochloride in Dairy Product Analysis
Introduction
Furosine (ε-N-2-furoylmethyl-L-lysine), an artificial amino acid, is a key indicator of the intensity of heat treatment applied to dairy products.[1][2] It is not naturally present in raw milk but is formed during the acid hydrolysis of ε-lactulosyl-lysine, an Amadori rearrangement product.[3][4] This initial product of the Maillard reaction results from the interaction between the ε-amino group of lysine and lactose under thermal stress.[1][5] Consequently, the concentration of furosine is directly proportional to the severity of the heat treatment, making it a valuable marker for quality control in the dairy industry.[2][6] Its determination allows for the differentiation between various types of heat-treated milk, such as pasteurized, ultra-high temperature (UHT), and sterilized milk, and can also be used to detect the addition of reconstituted milk powder to fresh milk.[3][7]
The analysis of furosine is crucial for assessing the nutritional quality of dairy products, as its formation signifies the blockage of the essential amino acid lysine, rendering it nutritionally unavailable.[8][9] Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection is the most common and standardized method for the quantification of furosine.[3][6]
Quantitative Data Summary
The following table summarizes the typical furosine content found in various dairy products, providing a benchmark for assessing the degree of thermal processing.
| Dairy Product | Furosine Content (mg/100g of protein) | References |
| Raw Cow Milk | 3 - 5 | [7] |
| Pasteurized Milk | Can show slight increases from raw milk | [7][10] |
| UHT Milk | 6.0 - 8.3 (mg/100g of product) | [8] |
| In-bottle Sterilized Milk | Higher than UHT milk | [8] |
| Fermented Milk | 25.40 ± 5.2 to 1661.05 ± 89.9 | [2] |
| Infant Formulae (IF) | 1320 ± 102.2 to 1550.9 ± 166.5 | [11] |
| Follow-on Formulae (FF) | 931.9 ± 153.8 to 1156.7 ± 104.5 | [11] |
| Mozzarella Cheese | < 8 | [7] |
| Powdered Milk | Generally higher than liquid milk products | [8] |
Experimental Protocols
Protocol 1: Determination of Furosine in Liquid and Powdered Milk by IP-RP-HPLC
This protocol is based on the widely accepted method involving acid hydrolysis followed by HPLC analysis.[3][11]
1. Principle
The protein-bound ε-lactulosyl-lysine in the dairy sample is hydrolyzed in a strong acidic solution at high temperature to release furosine. The furosine content in the hydrolysate is then quantified by ion-pair reversed-phase high-performance liquid chromatography with UV detection at 280 nm.
2. Materials and Reagents
-
Furosine dihydrochloride standard
-
Hydrochloric acid (HCl), 10.6 M and 8 M
-
Deionized water
-
Acetonitrile, HPLC grade
-
Formic acid
-
Potassium chloride
-
Whatman filter paper
-
0.22 µm or 0.45 µm syringe filters
-
Solid-Phase Extraction (SPE) C18 cartridges (optional)
3. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C8 or C18 column (e.g., SUPELCOSIL LC-8)
-
Heating block or oven capable of maintaining 110°C
-
Screw-cap Pyrex® tubes
-
Vacuum evaporator (optional)
-
pH meter
-
Vortex mixer
-
Nitrogen gas supply
4. Sample Preparation and Acid Hydrolysis
-
For liquid milk: Mix 2 mL of the milk sample with 6 mL of 10.6 M HCl in a screw-cap Pyrex® tube.[2]
-
For powdered milk/infant formula: Weigh an amount of powder equivalent to 40-50 mg of protein and add 8 mL of 8 M HCl.[11]
-
Purge the tubes with nitrogen gas for 2 minutes to expel oxygen.[2][11]
-
Tightly seal the tubes and heat at 110°C for 23 hours.[2][11]
-
Cool the hydrolysate to room temperature and filter it through Whatman filter paper.[2]
5. Hydrolysate Purification (Optional but Recommended)
-
For a cleaner chromatogram, solid-phase extraction can be employed.[10]
-
Pre-wet a C18 SPE cartridge.
-
Load 0.5 mL of the filtered hydrolysate onto the cartridge.
-
Elute the furosine with 3 mL of 3 N HCl.
6. Preparation for HPLC Injection
-
Take a 0.5 mL aliquot of the filtered hydrolysate (or the eluate from SPE).[2]
-
Evaporate to dryness under vacuum.[2]
-
Reconstitute the dried sample in 3.5 mL of a mixture of 5% v/v acetonitrile/0.2% v/v formic acid.[2]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[2]
7. HPLC Conditions
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase A: Water/0.4% acetic acid[10]
-
Mobile Phase B: Mobile Phase A/0.3% potassium chloride[10]
-
Elution: A gradient elution can be used. For example: 0-13.5 min, 2% B; 13.5-20.5 min, 50% B; 20.5-21.5 min, 50% B; 21.5-23.0 min, 2% B.[10] An isocratic method can also be developed.
-
Flow Rate: 1.2 mL/min[10]
-
Column Temperature: 35°C[10]
-
Detection: UV at 280 nm[10]
-
Injection Volume: 80 µL[2]
8. Calibration and Quantification
-
Prepare a stock solution of this compound standard.
-
Create a series of working standard solutions of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Quantify the furosine content in the samples by comparing their peak areas to the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[3]
Protocol 2: Rapid Determination of Furosine using Microwave-Assisted Hydrolysis and UPLC
This protocol offers a significantly faster alternative to the conventional method.[12]
1. Principle
Microwave-assisted acid hydrolysis accelerates the release of furosine from ε-lactulosyl-lysine. Subsequent analysis by Ultra-Performance Liquid Chromatography (UPLC) allows for a much shorter run time.
2. Microwave-Assisted HCl Hydrolysis
-
Perform hydrolysis with 8 M HCl at 160°C for 40 minutes in a microwave system.[12]
3. Simplified Purification
-
Purify the hydrolysate by filtration through paper and then a membrane filter, eliminating the need for SPE or evaporation steps.[12]
4. UPLC Analysis
-
Utilize a UPLC system for analysis, which can be completed in approximately 8 minutes.[12]
-
The method should be validated for limit of detection (LOD), limit of quantitation (LOQ), linearity, and recovery.[12]
Visualizations
Maillard Reaction Pathway to Furosine Formation
Caption: Initial stage of the Maillard reaction leading to the formation of Furosine.
Experimental Workflow for Furosine Analysis
Caption: General workflow for the determination of Furosine in dairy products.
References
- 1. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agriscigroup.us [agriscigroup.us]
- 3. Determination of Furosine - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. New Trends for the Evaluation of Heat Treatments of Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the extent of the Maillard reaction for the quality control of low-heat-treated dairy products [furosine determination]. [agris.fao.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 12. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Furosine Dihydrochloride in Infant Formula by HPLC-UV
For Research, Scientific, and Drug Development Professionals
Introduction
Furosine (ε-N-2-furoylmethyl-L-lysine), an amino acid derivative, is formed during the acid hydrolysis of Amadori products, which are early-stage Maillard reaction products.[1] The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, can occur during the heat processing and storage of infant formula.[2][3] The concentration of furosine is a key indicator of the intensity of heat treatment and the quality of milk-based products, including infant formula.[3][4] Elevated levels of furosine can signify a reduction in the nutritional value of the product, specifically a loss of the essential amino acid lysine.[2][5] Therefore, accurate and reliable quantification of furosine is crucial for quality control in the manufacturing of infant formula.
This application note provides a detailed protocol for the determination of furosine in infant formula using Ion-Pair Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (IP-RP-HPLC-UV).
Principle
The protocol involves the acid hydrolysis of the infant formula sample to convert the Amadori product, primarily lactulosyl-lysine, into furosine.[6][7] The resulting hydrolysate is then purified, and the furosine content is quantified by IP-RP-HPLC with UV detection at 280 nm.[5][8]
Data Presentation
The following table summarizes quantitative data for furosine detection in infant formula from various studies, providing a comparative overview of reported concentrations and method validation parameters.
| Parameter | Infant Formula (IF) | Follow-on Formula (FF) | Method | Reference |
| Furosine Concentration (mg/100g protein) | 1320 ± 102.2 to 1550.9 ± 166.5 | 931.9 ± 153.8 to 1156.7 ± 104.5 | HPLC/UV | [5][9] |
| 94 to 1226 | 315 to 965 | HPLC | [10] | |
| 293 to 3180 (in baby cereals) | - | HPLC | [8] | |
| Blocked Lysine (% of total lysine) | 19.6 to 34 | - | Calculated from Furosine | [5] |
| Limit of Detection (LOD) | 6 mg/100g of protein | - | HPLC/UV | [5] |
| 0.01 mg/L | - | UPLC | [11][12] | |
| 0.005 - 0.015 mg/kg | - | GC-MS/HPLC | [10] | |
| Limit of Quantification (LOQ) | - | - | HPLC/UV | - |
| 0.025 mg/L | - | UPLC | [11][12] | |
| Recovery (%) | 97.27 | - | HPLC/UV | [5] |
| 83.96 - 93.51 | - | UPLC | [11][12] | |
| 88.1 - 109.5 | - | GC-MS/HPLC | [10] | |
| Linearity (R²) | 0.995 | - | HPLC/UV | [5] |
| 0.9998 | - | UPLC | [11][12] | |
| > 0.99 | - | GC-MS/HPLC | [10] |
Experimental Protocols
Reagents and Materials
-
Furosine dihydrochloride standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Sodium heptanesulfonate
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
-
Nitrogen gas
Sample Preparation: Acid Hydrolysis
-
Weigh a sample of infant formula powder equivalent to 40–50 mg of protein into a hermetically sealed vial.[5]
-
Add 8 mL of 8 mol/L HCl to the vial.[5]
-
Purge the vial with a stream of nitrogen gas for 1 minute to remove oxygen.[5][13]
-
Seal the vial tightly and heat at 110°C for 23 hours in an oven or heating block.[5][13]
-
After hydrolysis, allow the sample to cool to room temperature.
Sample Purification
-
Filter the cooled hydrolysate through a medium-grade paper filter.
-
For further purification, apply a 0.5 mL aliquot of the filtrate to a C18 SPE cartridge that has been pre-conditioned with 5 mL of methanol followed by 10 mL of deionized water.[8]
-
Elute the furosine from the cartridge with 3 mL of 3M HCl.[8]
-
Evaporate the eluate to dryness under a vacuum.
-
Reconstitute the residue in a known volume of deionized water or mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC-UV Analysis
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: Superspher® 100 RP-18 (5 µm, 250 x 4.6 mm) or equivalent.[5]
-
Mobile Phase: 5.5 mmol/L sodium heptanesulfonate in a mixture of 15% acetonitrile and 0.2% formic acid in water.[5][14]
-
Flow Rate: 0.8 mL/min.[14]
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 20 µL.[5]
Calibration
Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area as a function of the furosine concentration.
Visualization of Experimental Workflow
Caption: Experimental workflow for furosine detection in infant formula.
Caption: Formation of furosine from the Maillard reaction.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Generation of furosine and color in infant/enteral formula-resembling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Ratio of maltose to maltulose and furosine as quality parameters for infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. cdrfoodlab.com [cdrfoodlab.com]
- 7. Determination of Furosine - Lifeasible [lifeasible.com]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A rapid UPLC method with optimized sample preparation procedures for determination of furosine in milk [agris.fao.org]
- 12. researchgate.net [researchgate.net]
- 13. agriscigroup.us [agriscigroup.us]
- 14. researchgate.net [researchgate.net]
Application Notes: Using Furosine to Assess Heat Treatment in Food
Introduction
Furosine (ε-N-(2-furoylmethyl)-L-lysine), is a compound that is not naturally present in raw foods but is formed during the heat processing of foods that contain proteins and reducing sugars.[1][2][3] It serves as a crucial chemical marker for assessing the intensity of heat treatment and the extent of the early stages of the Maillard reaction.[1][4][5] The Maillard reaction, a non-enzymatic browning reaction, can lead to the loss of essential amino acids, particularly lysine, thereby reducing the nutritional quality of the food.[4][5] Therefore, the quantification of furosine is a valuable tool for quality control in the food industry, allowing for the evaluation of thermal damage to proteins.[6][7] Furosine determination is particularly relevant for products like milk, dairy products, pasta, honey, and baked goods.[2][8][9]
Principle of Furosine Formation
Furosine itself is not directly formed during the heating of food. Instead, the initial step of the Maillard reaction involves the condensation of the ε-amino group of a lysine residue in a protein with a reducing sugar (e.g., lactose in milk, glucose) to form a Schiff base. This unstable intermediate then undergoes an irreversible rearrangement to form a more stable Amadori product (e.g., N-ε-fructosyllysine from glucose).[4][5] Furosine is then formed from the Amadori product during strong acid hydrolysis, a necessary step in the analytical procedure for its quantification.[1][2][10] It is estimated that approximately 30-43.4% of the Amadori product is converted to furosine during this hydrolysis step.[11] The concentration of furosine is therefore directly proportional to the amount of early Maillard reaction products and serves as an indicator of the initial thermal damage to proteins.[6]
Applications in Food Quality Assessment
The determination of furosine content is widely applied to:
-
Monitor the intensity of heat treatments: Higher processing temperatures and longer durations lead to increased furosine levels.[2] This allows for the differentiation between pasteurized, UHT (Ultra-High Temperature), and sterilized milk products.
-
Assess nutritional damage: The formation of Amadori products blocks lysine residues, making this essential amino acid unavailable for absorption and utilization by the body.[4][5] Furosine levels correlate with the loss of available lysine.[6]
-
Detect the use of reconstituted milk powder: Milk powders undergo more intense heat treatment during production, leading to higher furosine concentrations compared to fresh milk.[2]
-
Evaluate the quality of pasta and other cereal products: The drying process of pasta can induce the Maillard reaction, and furosine levels can indicate the severity of the drying conditions.[8]
-
Control the quality of honey: Furosine can be used as an indicator of overheating or improper storage of honey.[8]
Maillard Reaction Pathway for Furosine Formation
Caption: Maillard reaction pathway leading to the formation of furosine.
Quantitative Data Summary
The following tables summarize furosine levels found in various food products subjected to different heat treatments. These values can serve as a reference for researchers and quality control professionals.
Table 1: Furosine Content in Milk and Dairy Products
| Product | Heat Treatment | Furosine Content (mg/100g protein) | Reference |
| Pasteurized Milk | Standard Pasteurization | 8 - 250 | [9] |
| UHT Milk | Ultra-High Temperature | 310 - 603 | [12] |
| Processed Cheese | Varies | 3.5 - 366.6 | [12] |
Table 2: Furosine Content in Cereal Products
| Product | Heat Treatment/Condition | Furosine Content (mg/100g protein) | Reference |
| Durum Wheat Semolina Pasta | Varies | 107 - 506 | [8] |
| Fresh Filled Pasta (ISP) | Inject Steam Pasteurization | 24.72 ± 5.0 | [13] |
| Fresh Filled Pasta (NSP) | Nascent Steam Pasteurization | 19.8 ± 2.6 | [13] |
| Fried Bread | Frying | 163.4 | [6] |
Table 3: Furosine Content in Other Food Products
| Product | Heat Treatment/Condition | Furosine Content (g/kg protein) | Reference |
| Fresh Ginseng | Raw | 3.35 | [12] |
| Black Ginseng Concentrate | Processed | 42.28 | [12] |
| Fried Cauliflower | Frying | ~800 mg/100g protein | [6] |
| Fried Carrot | Frying | ~800 mg/100g protein | [6] |
| Fried Banana | Frying | 620 mg/100g protein | [6] |
Experimental Protocols
Protocol 1: Determination of Furosine in Food by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the widely used method involving acid hydrolysis followed by HPLC analysis.[2][14]
1. Sample Preparation and Acid Hydrolysis
-
Weigh a finely milled sample (approximately 30-70 mg of protein) into a screw-cap glass tube with a PTFE-faced septum.[14]
-
Add 8 mL of 8 M hydrochloric acid (HCl).[14]
-
Seal the tube tightly and place it in an oven or heating block at 110°C for 23 hours.[14]
-
After hydrolysis, allow the sample to cool to room temperature.
-
Filter the hydrolysate through a 0.45 µm membrane filter to remove any particulate matter.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
-
For complex matrices, a cleanup step using a hydrophilic-lipophilic balanced (HLB) SPE cartridge can improve the chromatogram.[10]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the filtered hydrolysate onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the furosine fraction with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
3. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is commonly used.[14] Alternatively, a dedicated furosine analysis column or a hydrophilic interaction liquid chromatography (HILIC) column can be employed.[10][14]
-
Mobile Phase: A typical mobile phase for ion-pair reversed-phase HPLC consists of an aqueous solution of a suitable ion-pairing agent (e.g., sodium heptanesulfonate) and an organic modifier (e.g., acetonitrile), with the pH adjusted.[2] For HILIC, the mobile phase is typically a mixture of acetonitrile and an aqueous buffer.[10]
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: Set the UV detector to 280 nm.[2]
-
Injection Volume: Inject 20 µL of the prepared sample.
-
Quantification: Prepare a calibration curve using furosine dihydrochloride standards of known concentrations. Calculate the furosine content in the sample by comparing its peak area to the calibration curve. The results are typically expressed as mg of furosine per 100 g of protein.[2]
Experimental Workflow for Furosine Analysis
Caption: General experimental workflow for the determination of furosine in food.
Protocol 2: Rapid Determination of Furosine by Capillary Zone Electrophoresis (CZE)
This method offers a faster alternative to HPLC for routine analysis.[8][9]
1. Sample Preparation and Hydrolysis
-
Follow the same acid hydrolysis procedure as described in Protocol 1.
2. Solid-Phase Extraction (SPE) Cleanup
-
Perform a solid-phase extraction cleanup as described in Protocol 1. This step is crucial for CZE to ensure sample cleanliness and prevent capillary clogging.[9]
-
Dry the eluate and redissolve the residue in the running buffer.[9]
3. CZE Analysis
-
CZE System: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused silica capillary (e.g., 50 µm internal diameter).[9]
-
Running Buffer: A suitable buffer, for example, 3-(N-morpholino)-2-hydroxypropanesulfonic acid (MOPSO) solution at pH 7.0.[9]
-
Separation Voltage: Apply a high voltage across the capillary for separation.
-
Detection: On-column UV detection at a suitable wavelength.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Quantification: Similar to HPLC, use a calibration curve prepared with this compound standards to quantify the furosine content in the sample.
Method Performance Characteristics
-
Limit of Detection (LOD) and Quantification (LOQ): For HILIC methods, LOD and LOQ can be as low as 0.7 mg/kg and 2.3 mg/kg, respectively.[10]
-
Recovery: Recoveries typically range from 94.6% to 98.6%.[10]
-
Repeatability: In-laboratory repeatability for CZE has been reported to be within ±7.1% at a 95% confidence level for furosine concentrations between 8 and 250 mg per 100 g of protein.[9]
The determination of furosine is a robust and well-established method for assessing the impact of heat treatment on food products. By quantifying this Maillard reaction product, researchers, scientists, and quality control professionals can gain valuable insights into the nutritional quality and processing history of a wide range of foods. The choice between HPLC and CZE will depend on the specific application, sample matrix, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Furosine - Lifeasible [lifeasible.com]
- 3. ansynth.com [ansynth.com]
- 4. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relationship of Thermal Treatment and Antioxidant Capacity in Cooked Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Improved method for the determination of furosine in food by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Furosine Dihydrochloride using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosine (ε-N-(2-furoylmethyl)-L-lysine), a product of the Maillard reaction, is a key indicator of the extent of heat damage in food products and can also be relevant in pharmaceutical formulations containing proteins and reducing sugars.[1] Its quantification is crucial for quality control and safety assessment. This application note provides a detailed protocol for the quantification of furosine, applicable to its dihydrochloride salt form, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methods described are compiled from various validated studies and are suitable for complex matrices.
Quantitative Data Summary
The following table summarizes the quantitative performance of various LC-MS/MS methods for furosine analysis reported in the literature. These methods demonstrate high sensitivity and reproducibility across different sample types.
| Parameter | Method 1 (Milk) | Method 2 (Velvet Antler) | Method 3 (Food Products) | Method 4 (Milk) |
| Instrumentation | HPLC-Q-TOF/MS | UPLC-MS/MS | CE-MS/MS | UPLC |
| Linearity Range | 0.05 - 2.00 mg/L | 20 - 3500 ng/mL | Not Specified | 0.5 - 5.0 mg/L |
| Correlation Coefficient (r or R²) | 0.994 | >0.9998 | Not Specified | 0.9998 |
| LOD | 0.50 mg/100 g | 1.9 ng/g | 0.07 mg/L | 0.01 mg/L |
| LOQ | Not Specified | 5.7 ng/g | 0.25 mg/L | 0.025 mg/L |
| Recovery (%) | 79.9 - 119.7 | Not Specified | 77 - 97 | 83.96 - 93.51 |
| Precision (RSD%) | 1.4 - 2.6 | Intra-day: 3.12, Inter-day: 4.28 | Intra-day: 4-6 | Intra-day: 0.2-1.6, Inter-day: 0.5 |
| Reference | [2] | [3] | [4] | [5][6] |
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of furosine.
Sample Preparation: Acid Hydrolysis
Acid hydrolysis is a critical step to liberate furosine from the protein backbone.
Materials:
-
Sample (e.g., milk, food product, pharmaceutical formulation)
-
Hydrochloric acid (HCl), 12.00 mol/L
-
Ultrapure water
-
Ammonium acetate solution, 6.00 g/L
-
Vortex mixer
-
Heating block or oven (110 °C)
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Accurately weigh or pipette a representative amount of the sample (e.g., 2.00 mL of liquid milk) into a hydrolysis tube.[2]
-
Add 5 mL of 12.00 mol/L HCl solution and 1 mL of ultrapure water to the sample.[2]
-
Securely cap the tubes and place them in a heating block or oven at 110 °C for 12-20 hours.[2][7]
-
After hydrolysis, allow the samples to cool to room temperature.
-
Vortex the hydrolysate to ensure homogeneity.
-
Filter the sample to remove any particulate matter.
-
Dilute the filtrate with a suitable solvent, such as a 6.00 g/L ammonium acetate solution, to reduce the acid concentration, which can otherwise interfere with the mass spectrometry signal. A six-fold dilution is a good starting point.[2]
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
Chromatographic Conditions:
-
Column: A C18 column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention of the polar furosine molecule.[3]
-
Mobile Phase A: 0.20% formic acid in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a re-equilibration step. An example gradient is as follows:
-
0-1 min: 80% B
-
1-2.5 min: Linear gradient from 80% to 30% B
-
2.5-3 min: Hold at 30% B
-
3-4 min: Return to 80% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C[3]
-
Injection Volume: 2-10 µL
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Precursor Ion (m/z): 255.1
-
Product Ions (m/z): 108.1, 148.1 (example transitions, should be optimized on the specific instrument)
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Source and Desolvation Temperatures: Optimize for the specific instrument, for example, 150 °C and 550 °C, respectively.[8]
Calibration and Quantification
-
Prepare a series of calibration standards of furosine dihydrochloride in a relevant solvent (e.g., the same dilution solvent as the samples).
-
The concentration range should encompass the expected concentration of furosine in the samples.
-
Construct a calibration curve by plotting the peak area of furosine against the concentration of the standards.
-
Quantify furosine in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Maillard Reaction Pathway to Furosine
Caption: Formation of furosine from lysine and a reducing sugar via the Maillard reaction.
Experimental Workflow for Furosine Quantification
Caption: Workflow for the quantification of furosine by LC-MS/MS.
References
- 1. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of furosine in food products by capillary zone electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid UPLC method with optimized sample preparation procedures for determination of furosine in milk [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Analytical validation of a LC-MS/MS based in vitro diagnostic kit for the quantification of L-tyrosine and taurocholic acid for liver fibrosis diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Furosine using Hydrophilic Interaction Liquid Chromatography (HILIC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furosine (ε-N-(2-furoyl)-L-lysine) is an amino acid derivative formed during the acid hydrolysis of the Amadori product, which is generated in the early stages of the Maillard reaction between reducing sugars and the ε-amino group of lysine residues in proteins.[1][2] Its presence and concentration in food products and biological samples are indicative of the extent of thermal processing and protein glycation. Accurate and sensitive quantification of furosine is crucial for quality control in the food industry and for research in clinical chemistry and drug development.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the analysis of polar compounds like furosine.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This combination facilitates the retention of polar analytes that are poorly retained by reversed-phase chromatography. A key advantage of HILIC for furosine analysis is the avoidance of ion-pairing agents, which can complicate mobile phase preparation and detection.[1][2] This application note provides a detailed protocol for the analysis of furosine using HILIC, complete with quantitative data and experimental workflows.
Principle of HILIC for Furosine Analysis
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes, such as furosine, partition between this aqueous layer and the bulk organic mobile phase. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This mechanism provides excellent retention and separation for highly polar compounds.
Experimental Protocols
Sample Preparation
Accurate determination of furosine requires a robust sample preparation protocol to hydrolyze the protein-bound fructoselysine to furosine and to remove interfering matrix components.
a. Acid Hydrolysis:
-
Objective: To liberate furosine from the protein backbone.
-
Procedure:
-
Weigh approximately 30 mg of the sample into a screw-cap glass tube.[2]
-
Add 10 mL of 8 M hydrochloric acid (HCl).[2]
-
Seal the tube, preferably under a nitrogen atmosphere to prevent oxidation.[2]
-
Hydrolyze at 110°C for 23 hours.[2] Alternatively, microwave-assisted hydrolysis can be employed for a significantly shorter duration of approximately 25-30 minutes.[1][2]
-
After hydrolysis, cool the sample to room temperature.
-
Filter the hydrolysate through a medium-grade filter paper.[2]
-
b. Solid-Phase Extraction (SPE) Cleanup:
-
Objective: To remove hydrophobic and other interfering compounds from the sample hydrolysate. A hydrophilic-lipophilic balanced (HLB) sorbent is often effective.[1][2]
-
Procedure:
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with one column volume of methanol followed by one column volume of deionized water.
-
Loading: Load the filtered hydrolysate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with one column volume of a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute the furosine with a suitable solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HILIC analysis.
-
HILIC Method Parameters
The following table summarizes typical HILIC method parameters for furosine analysis.
| Parameter | Recommended Conditions |
| Column | HILIC Silica, Zwitterionic, or Amide-based column (e.g., 150 mm x 4.6 mm, 3-5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 90-95%) and gradually increase the percentage of Mobile Phase A. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 280 nm or Mass Spectrometry (MS) |
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 15.0 | 5 | 95 |
HILIC-MS/MS Detection
For enhanced sensitivity and selectivity, HILIC can be coupled with tandem mass spectrometry (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for furosine.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for furosine for accurate quantification.
-
Precursor Ion (m/z): 255.1
-
Product Ions (m/z): 84.1, 130.1
-
Quantitative Data Summary
The following tables present a summary of quantitative data for furosine analysis using HILIC from various studies.
Table 1: Method Validation Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.7 mg/kg | [1][2] |
| Limit of Quantification (LOQ) | 2.3 mg/kg | [1][2] |
| Linearity Range | 0.05 - 2.00 mg/L (in milk) | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
Table 2: Recovery Studies
| Spiking Level | Recovery (%) | Reference |
| 100 mg/kg | 94.6 ± 3.1 | [1][2] |
| 1000 mg/kg | 98.6 ± 1.7 | [1][2] |
| 1.52 mg/100g (in milk) | 79.9 - 119.7 | [4] |
| 3.03 mg/100g (in milk) | 79.9 - 119.7 | [4] |
| 15.17 mg/100g (in milk) | 79.9 - 119.7 | [4] |
Visualizations
Caption: Workflow for Furosine Analysis using HILIC.
Caption: Key Parameters in HILIC Method Development.
References
- 1. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Furosine Dihydrochloride: A Key Marker for Assessing Thermal Processing in Ginseng Products
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ginseng, a highly valued medicinal herb, undergoes various processing methods such as steaming and drying to enhance its therapeutic properties and shelf-life. These heat treatments, however, can induce the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars. A key indicator of the early stages of the Maillard reaction is the formation of furosine (ε-N-2-furoylmethyl-L-lysine). Monitoring the levels of furosine, often analyzed as furosine dihydrochloride, serves as a critical quality control parameter to assess the intensity of heat treatment and potential alterations in the nutritional and medicinal quality of ginseng products.[1][2] This document provides detailed protocols for the quantification of furosine in processed ginseng and summarizes relevant quantitative data.
Data Presentation
The concentration of furosine is a direct indicator of the extent of the Maillard reaction and, consequently, the intensity of heat processing. The following table summarizes the furosine content found in various types of processed ginseng, providing a baseline for comparison.
| Ginseng Product | Furosine Content (g/kg of protein) | Reference |
| Fresh Ginseng | 3.35 | Li et al., 2018[1] |
| Dried Raw Ginseng (freshly dried) | 10.81 | Li et al., 2018[1] |
| Dried Raw Ginseng (1-year stored) | 12.66 | Li et al., 2018[1] |
| Dried Raw Ginseng (1.5-year stored) | 14.78 | Li et al., 2018[1] |
| Red Ginseng (steamed 60 min at 95°C) | 9.63 | Li et al., 2018[1] |
| Red Ginseng (steamed 90 min at 95°C) | 13.35 | Li et al., 2018[1] |
| Red Ginseng (steamed 120 min at 95°C) | 15.69 | Li et al., 2018[1] |
| Red Ginseng (dried 12h at 70°C after steaming) | 24.16 | Li et al., 2018[1] |
| Red Ginseng (dried 24h at 70°C after steaming) | 28.16 | Li et al., 2018[1] |
| Red Ginseng (dried 36h at 70°C after steaming) | 30.78 | Li et al., 2018[1] |
| Red Ginseng Liquor | 21.65 | Li et al., 2018[1] |
| Black Ginseng Concentrate | 42.28 | Li et al., 2018[1] |
Signaling Pathways and Experimental Workflows
The formation of furosine is a multi-step process initiated by the condensation of a reducing sugar (like glucose) with the primary amino group of lysine, a common amino acid in ginseng proteins. This is followed by an Amadori rearrangement and subsequent acid-catalyzed cyclization and dehydration to form furosine. The analytical workflow for its quantification involves sample preparation, including acid hydrolysis to liberate furosine from the protein backbone, followed by chromatographic separation and detection.
Experimental Protocols
The following protocols are based on the ion-pair reversed-phase high-performance liquid chromatography (HPLC) method, which is a widely accepted and robust technique for furosine quantification.
1. Sample Preparation and Acid Hydrolysis
This protocol is designed to liberate furosine from the protein matrix of the ginseng sample.
-
Materials and Reagents:
-
Ginseng sample (fresh, dried, or processed)
-
6 M Hydrochloric acid (HCl)
-
Deionized water
-
Mortar and pestle or analytical grinder
-
Screw-capped hydrolysis tubes
-
Heating block or oven capable of maintaining 110°C
-
Whatman No. 1 filter paper (or equivalent)
-
-
Procedure:
-
Homogenize the ginseng sample to a fine powder using a mortar and pestle or an analytical grinder. For liquid samples, use an appropriate volume directly.
-
Accurately weigh approximately 100-200 mg of the homogenized sample into a screw-capped hydrolysis tube.
-
Add 10 mL of 6 M HCl to the tube.
-
Securely cap the tube and place it in a heating block or oven at 110°C for 23 hours.
-
After hydrolysis, allow the tube to cool to room temperature.
-
Filter the hydrolysate through Whatman No. 1 filter paper to remove any solid residue. The filtrate is now ready for cleanup.
-
2. Solid-Phase Extraction (SPE) Cleanup
This step is crucial for removing interfering compounds from the sample hydrolysate before HPLC analysis.
-
Materials and Reagents:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
SPE vacuum manifold
-
Collection tubes
-
-
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.
-
Load 1 mL of the filtered hydrolysate onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove unretained impurities.
-
Elute the furosine from the cartridge with 5 mL of 3 M HCl into a clean collection tube.
-
The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for a more concentrated sample.
-
3. Ion-Pair Reversed-Phase HPLC Analysis
This protocol outlines the chromatographic conditions for the separation and quantification of furosine.
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient Program:
-
0-10 min: 5% B
-
10-15 min: 5-20% B (linear gradient)
-
15-20 min: 20% B
-
20-22 min: 20-5% B (linear gradient)
-
22-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared ginseng sample eluate.
-
Determine the concentration of furosine in the sample by comparing its peak area to the calibration curve.
-
Calculate the final furosine content in the original ginseng sample, expressed as g/kg of protein. The protein content of the initial sample needs to be determined separately using a standard method (e.g., Kjeldahl or Dumas).
-
The quantification of this compound is a reliable method for assessing the impact of thermal processing on ginseng products. The provided protocols offer a detailed framework for researchers and quality control professionals to monitor this important Maillard reaction product. By correlating furosine levels with processing parameters, it is possible to optimize manufacturing processes to ensure the desired balance of therapeutic efficacy and product quality in processed ginseng.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Furosine Dihydrochloride Extraction from Complex Matrices
Welcome to the technical support center for the optimization of Furosine dihydrochloride extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of Furosine.
Issue 1: Low or No Recovery of Furosine
Low or inconsistent recovery is a frequent challenge. The following sections break down potential causes and solutions at each stage of the extraction process.
A. Inefficient Acid Hydrolysis
-
Problem: The conversion of Amadori products to Furosine is incomplete.
-
Recommendation: Ensure that the acid hydrolysis step is performed under optimal conditions. The concentration of hydrochloric acid and the temperature/duration of hydrolysis are critical factors.[1][2]
-
Acid Concentration: Increasing the concentration of hydrochloric acid (HCl) generally leads to higher Furosine values. Studies have shown that 10M HCl can maximize Furosine formation compared to 6M or 8M HCl.[1][2] However, excessively high concentrations might lead to degradation.[3]
-
Hydrolysis Time and Temperature: Conventional methods often require heating at 110°C for 23-24 hours.[1][4] For a more rapid approach, microwave-assisted hydrolysis at 160°C in 8M HCl can achieve stable Furosine yields in just 40 minutes.[5][6]
-
Sample-to-Acid Ratio: A lower protein concentration relative to the acid volume (e.g., 1 mg of protein per 1 mL of acid) can enhance Furosine formation.[1][2]
-
B. Suboptimal Solid-Phase Extraction (SPE) Cleanup
-
Problem: Furosine is either not retained on the SPE cartridge or is not completely eluted, leading to significant loss of the analyte.
-
Recommendation: Systematically troubleshoot the SPE procedure by analyzing the eluate from each step (load, wash, and elution) to pinpoint where the analyte is being lost.[7][8][9]
-
Analyte in the Load Effluent: This indicates that the Furosine did not bind to the sorbent.
-
Analyte in the Wash Effluent:
-
No Analyte in Elution Fraction:
-
Cause: The elution solvent is not strong enough to desorb the Furosine from the sorbent.[7][8][9]
-
Solution: Use a stronger elution solvent. For Furosine on a C18 cartridge, elution is typically carried out with 3M HCl.[1][10][12] Ensure the elution is performed with a sufficient volume and consider applying the elution solvent in smaller aliquots to improve recovery.[7] Some rapid methods have found SPE to be unnecessary, relying on simple filtration, which could be an alternative to explore if matrix interference is low.[6][13]
-
-
Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis
-
Problem: Co-eluting endogenous components from the sample matrix interfere with the ionization of Furosine, leading to inaccurate quantification.[14][15] This is a common issue in complex matrices like food and biological samples.[14]
-
Recommendation: Employ strategies to either minimize the matrix effect during sample preparation and chromatography or to compensate for it during data analysis.[16]
-
Improve Sample Cleanup: A more rigorous cleanup, for instance by optimizing the SPE wash and elution steps, can remove many interfering compounds.[17]
-
Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate Furosine from co-eluting matrix components.
-
Sample Dilution: If the sensitivity of the method allows, diluting the final extract can significantly reduce the concentration of interfering matrix components and thus minimize their effect.[16][17][18]
-
Change Ionization Technique: If available, switching from electrospray ionization (ESI), which is more susceptible to matrix effects, to atmospheric pressure chemical ionization (APCI) may reduce interference.
-
Use of Internal Standards: The most reliable way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for Furosine. The SIL-IS will be affected by the matrix in the same way as the analyte, allowing for accurate correction.
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effect.[16]
-
Issue 3: Poor Chromatographic Peak Shape or Inconsistent Retention Times
-
Problem: Furosine peak is broad, shows tailing, or the retention time shifts between injections.
-
Recommendation: Troubleshoot the HPLC/UPLC system and method parameters.
-
Check Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and that there is no precipitation of buffers. Inconsistent mobile phase composition is a common cause of retention time variability.[19]
-
Column Contamination: Buildup of matrix components on the column can lead to peak shape issues and retention time shifts.[20] Use a guard column and/or implement a column washing step after each analytical batch.
-
Injector Issues: Incompletely filled sample loops or incompatibility of the injection solvent with the mobile phase can cause broad or split peaks.[20] It is ideal to reconstitute the final extract in the initial mobile phase.
-
Temperature Fluctuations: Ensure the column oven temperature is stable, as temperature variations can affect retention times.[19]
-
Data Presentation
Table 1: Comparison of Acid Hydrolysis Conditions for Furosine Extraction
| Parameter | Conventional Method | Microwave-Assisted Method | Optimized Conventional Method |
| Acid | 10.6 M HCl | 8 M HCl | 10 M HCl |
| Temperature | 110°C | 160°C | 110°C |
| Duration | 23-24 hours | 40 minutes | 24 hours |
| Sample Ratio | Not specified | Not specified | 1 mg protein / 1 mL acid |
| Reference | [4] | [5][6] | [1][2] |
Table 2: Recovery of Furosine Using Optimized and Rapid Methods
| Method | Spiked Levels | Recovery Rate | Reference |
| Rapid UPLC Method (no SPE) | Different levels in milk | 83.96% - 93.51% | [13] |
| Microwave-Assisted UPLC | Spiked milk samples | 80.5% - 94.2% | [5][6] |
| HILIC with Microwave Hydrolysis | 100-1000 mg/kg sample | 94.6% ± 3.1% to 98.6% ± 1.7% | [21] |
Experimental Protocols
Protocol 1: Standard Method for Furosine Extraction (Acid Hydrolysis and SPE)
This protocol is based on established methods for Furosine determination in food matrices.[1][4][10]
-
Sample Preparation:
-
Accurately weigh a sample amount corresponding to approximately 30-70 mg of protein into a screw-cap vial with a PTFE-faced septum.
-
-
Acid Hydrolysis:
-
Add 8-10 mL of 10 M HCl.
-
Flush the vial with nitrogen gas before sealing.
-
Place the vial in an oven or heating block at 110°C for 23-24 hours.
-
-
Filtration:
-
After hydrolysis, allow the sample to cool to room temperature.
-
Filter the hydrolysate through medium-grade filter paper.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 10 mL of deionized water.
-
Loading: Load 0.5 mL of the filtered hydrolysate onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove unretained impurities.
-
Elution: Elute the Furosine with 3 mL of 3 M HCl into a clean collection tube.
-
-
Final Preparation and Analysis:
-
The eluate can be directly injected into the HPLC/UPLC system or evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent (e.g., the initial mobile phase).
-
Analyze using reversed-phase HPLC with UV detection at 280 nm.
-
Protocol 2: Rapid Method for Furosine Extraction (Microwave-Assisted Hydrolysis)
This protocol is adapted from rapid methods developed for milk samples.[5][6]
-
Sample Preparation:
-
Place a known amount of the sample (e.g., 2 mL of milk) into a microwave digestion vessel.
-
-
Microwave-Assisted Acid Hydrolysis:
-
Add 8 M HCl.
-
Seal the vessel and place it in a microwave digestion system.
-
Heat at 160°C for 40 minutes.
-
-
Filtration:
-
After hydrolysis, allow the sample to cool.
-
Filter the hydrolysate through paper and then a 0.22 µm membrane filter.
-
-
Analysis:
Visualizations
Caption: General experimental workflow for Furosine extraction and analysis.
Caption: Troubleshooting logic for low Furosine recovery during extraction.
Caption: Logical relationships for mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is Furosine and why is it measured? A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid that is not naturally present in raw food but is formed during the acid hydrolysis of Amadori products.[1][4][22] These Amadori products are the first stable compounds formed during the early stages of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heat processing of food.[22] Therefore, the concentration of Furosine is used as a key indicator of the intensity of heat treatment and the extent of initial thermal damage to proteins, particularly the loss of available lysine, in foods like milk, dairy products, and cereals.[3][22]
Q2: Is Solid-Phase Extraction (SPE) always necessary for Furosine analysis? A2: Not always. While SPE, typically with a C18 cartridge, is a common and effective step to clean up the sample hydrolysate and minimize matrix interference before HPLC analysis, some recent rapid methods have found it to be unnecessary.[2][12][13] For certain matrices, especially when using modern, high-resolution UPLC systems, simple filtration of the hydrolysate may be sufficient, significantly speeding up the sample preparation process.[6][13] The necessity of SPE depends on the complexity of the matrix, the analytical instrumentation used, and the required sensitivity of the assay.
Q3: What are the optimal HPLC/UPLC conditions for Furosine analysis? A3: Furosine is typically analyzed by ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[22] Key conditions include:
-
Column: A C18 or a dedicated Furosine column is commonly used.[10]
-
Detection: UV detection at a wavelength of 280 nm is standard.[10][22]
-
Mobile Phase: The mobile phase often consists of an aqueous buffer (e.g., with acetic acid or trifluoroacetic acid) and an organic modifier like methanol or acetonitrile. An ion-pairing agent may be included.
-
Flow Rate and Temperature: These are optimized to achieve good separation and peak shape, with column temperatures often around 30-35°C.[10][12]
Q4: Can I use a conventional oven instead of a microwave for the rapid hydrolysis method? A4: The rapid hydrolysis method relies on the high temperatures (e.g., 160°C) that can be safely and quickly reached in a dedicated microwave digestion system.[5][6] A conventional oven is not a suitable substitute for this specific protocol as it cannot achieve the same rapid and controlled heating within a sealed vessel, and the conditions of the rapid method (40 minutes) are optimized for microwave energy input. For conventional ovens, the standard hydrolysis conditions of 110°C for 23-24 hours should be followed.[1]
Q5: My Furosine values are highly variable between replicate samples. What could be the cause? A5: High variability can stem from several sources:
-
Matrix Heterogeneity: The distribution of Furosine precursors in solid samples may not be uniform. Ensure the sample is thoroughly homogenized before weighing.
-
Inconsistent Sample Preparation: Precisely follow the protocol for every sample. Small variations in hydrolysis time, temperature, acid volume, or SPE technique can lead to inconsistent results.
-
Chromatographic System Issues: Check for leaks in the HPLC system, ensure the autosampler is functioning correctly, and verify the stability of the mobile phase. Reproducibility problems can sometimes be traced back to the analytical instrument itself.[20][23]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agriscigroup.us [agriscigroup.us]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Furosine - Lifeasible [lifeasible.com]
- 23. chromacademy.com [chromacademy.com]
Technical Support Center: Furosine Dihydrochloride HPLC Analysis
Welcome to the technical support center for Furosine dihydrochloride HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
Question: Why am I seeing significant peak tailing for my Furosine peak?
Answer: Peak tailing in Furosine analysis can be caused by several factors. A common reason is secondary interactions between the basic Furosine molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Adding a competing base or increasing the buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase.
-
Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.
-
Use Ion-Pairing Agents: Incorporating an ion-pairing agent like sodium heptanesulfonate can improve peak shape by forming a neutral complex with Furosine.[3]
-
-
Column Considerations:
-
Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, switching to a column with a different stationary phase chemistry (e.g., a polymer-based or hybrid silica column) may be beneficial.
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants that might be causing active sites.[4]
-
-
Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or sample concentration.
Question: My Furosine peak's retention time is shifting between injections. What could be the cause?
Answer: Retention time variability is a frequent issue in HPLC and can compromise the reliability of your results.[1] For Furosine analysis, this can be particularly problematic when using ion-pairing agents or complex mobile phases.
Troubleshooting Steps:
-
Mobile Phase Preparation and Stability:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile components or degradation.
-
Thorough Mixing and Degassing: Ensure the mobile phase is thoroughly mixed and properly degassed to prevent bubbles from forming in the pump, which can cause flow rate fluctuations.[1]
-
Stable Ion-Pairing Agent Concentration: If using an ion-pairing agent, ensure its concentration is consistent, as variations can significantly impact retention.[3]
-
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence of analyses. Inadequate equilibration can lead to drifting retention times, especially at the beginning of a run.[2]
-
Temperature Control: Fluctuations in column temperature can cause shifts in retention time.[1] Use a column oven to maintain a consistent temperature.
-
Pump Performance: Check the pump for leaks and ensure it is delivering a constant and precise flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.[5]
Question: I'm observing a drifting or noisy baseline. How can I fix this?
Answer: A stable baseline is crucial for accurate quantification. Baseline drift and noise can originate from several sources.[1]
Troubleshooting Steps:
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[4] Use high-purity HPLC-grade solvents and reagents.
-
Detector Issues:
-
Lamp Deterioration: The detector lamp has a finite lifetime and may need replacement if the baseline is noisy.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a suitable cleaning solvent.
-
-
Incomplete Column Equilibration: A column that is not fully equilibrated with the mobile phase can lead to a drifting baseline.[2]
-
Mobile Phase Mixing: If using a gradient or mixing solvents online, improper mixing can result in baseline fluctuations.[3] Ensure the mixer is functioning correctly.
Question: Why am I seeing ghost peaks in my chromatogram?
Answer: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections.[4]
Troubleshooting Steps:
-
Carryover from Previous Injections: A common cause is carryover of a strongly retained compound from a previous injection.[1] Implement a robust column washing step between runs.
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or contamination within the HPLC system (e.g., injector, tubing) can lead to ghost peaks.[4] Use fresh, high-purity solvents and flush the system.
-
Sample Degradation: Furosine or other components in the sample may degrade in the autosampler over time, leading to the appearance of new peaks. Consider using a cooled autosampler.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound analysis?
A1: A common approach is ion-pair reversed-phase HPLC.[3][6] A typical method would involve:
-
Column: C18 or C8, 250 mm x 4.6 mm, 5 µm particle size.[6][7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. An ion-pairing agent such as sodium heptanesulfonate may be included in the aqueous phase.[3][6]
Q2: How should I prepare my samples for Furosine analysis?
A2: Sample preparation for Furosine analysis, particularly from food matrices like milk, typically involves acid hydrolysis to release Furosine from proteins.[6][7] A general procedure is as follows:
-
The sample is mixed with hydrochloric acid (e.g., 10.6 N HCl).[6]
-
The mixture is heated at a high temperature (e.g., 110°C) for an extended period (e.g., 23 hours) to hydrolyze the proteins.[6][7]
-
The hydrolysate is then filtered and may be further purified using solid-phase extraction (SPE) before injection into the HPLC system.[10]
Q3: What are the critical parameters for method validation in Furosine HPLC analysis?
A3: For method validation, you should assess parameters such as linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) as per standard guidelines.[9]
Data Presentation
Table 1: Common HPLC Parameters for Furosine Analysis
| Parameter | Typical Value/Condition | Reference(s) |
| Column Type | C18, C8 | [6],[7] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [6],[7] |
| Mobile Phase A | 0.1% Trifluoroacetic acid or 0.2% Formic acid in water | [6],[3] |
| Mobile Phase B | Acetonitrile or Methanol | [6],[3] |
| Ion-Pairing Agent | 5 mmol·L−1 sodium heptane sulphonate | [3] |
| Detection Wavelength | 280 nm | [6],[8] |
| Column Temperature | 30 °C | [6],[8] |
| Flow Rate | 0.6 - 1.0 mL/min | [6],[9] |
| Injection Volume | 10 µL | [6] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC for Furosine Determination in Fermented Milk
This protocol is adapted from a published method.[6]
-
Sample Hydrolysis:
-
Pre-warm fermented milk samples in a 40°C water bath for 15 minutes to ensure homogeneity.
-
Mix 2 mL of the sample with 6 mL of 10.6 N hydrochloric acid in a screw-cap Pyrex® tube.
-
Purge the tube with nitrogen for 2 minutes to expel oxygen.
-
Tightly close the tube and heat at 110°C for 23 hours for acid hydrolysis.
-
Cool the hydrolysate to room temperature and filter it through Whatman 5951/2 filter paper.
-
-
HPLC Analysis:
-
HPLC System: Waters Model 2996 or equivalent.
-
Column: C18, 250 mm x 4.6 mm (Alltech Furosine-dedicated).
-
Mobile Phase A: 0.1% Trifluoroacetic acid solution in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 85% A, 15% B
-
15-20 min: Linear gradient to 70% A, 30% B
-
20-25 min: Return to initial conditions (95% A, 5% B)
-
25-30 min: Equilibration at initial conditions
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. RP-HPLC analysis of furosine and acid-soluble β-lactoglobulin to assess the heat load of extended shelf life milk samples in Austria | Dairy Science and Technology [dairy-journal.org]
- 4. mastelf.com [mastelf.com]
- 5. youtube.com [youtube.com]
- 6. agriscigroup.us [agriscigroup.us]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving peak resolution for Furosine dihydrochloride chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Furosine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Furosine and why is it analyzed?
A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction between reducing sugars and the amino acid lysine.[1][2] It is often used as a chemical marker to assess the intensity of heat treatment and storage conditions in food products, particularly in dairy.[1][3] Furosine is also associated with various diseases like diabetes, making it a relevant compound in biomedical research.[4]
Q2: What is the most common chromatographic method for Furosine analysis?
A2: The most prevalent method for Furosine analysis is ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 280 nm.[1][5] This technique provides good sensitivity and is not overly time-consuming.[1]
Q3: Which type of HPLC column is recommended for this compound analysis?
A3: C18 and C8 columns are frequently used for Furosine analysis.[1][3][5] For enhanced retention of the highly polar Furosine molecule, specialized columns like a furosine-dedicated C18 column or an HSS T3 column, which is compatible with 100% aqueous mobile phases, are recommended.[1][2]
Q4: What are typical mobile phase compositions for Furosine analysis?
A4: A typical mobile phase for reversed-phase separation of Furosine consists of an aqueous solvent (A) and an organic solvent (B).[1][6]
-
Solvent A: Often water with an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.20% formic acid to improve peak shape and retention.[1][6][7]
-
Solvent B: Acetonitrile or methanol.[1][7] Gradient elution is commonly employed to achieve optimal separation.[1][7]
Q5: Are there any special considerations for sample preparation?
A5: Yes, sample preparation is crucial. For Furosine analysis in food matrices like milk, an acid hydrolysis step (e.g., with hydrochloric acid at 110°C) is required to release Furosine from proteins.[3][7] Subsequent solid-phase extraction (SPE) with a C18 cartridge can be used to remove impurities and pre-concentrate the analyte before injection.[2][5]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in chromatography and can compromise resolution and quantification.[8] Here’s a systematic approach to troubleshoot this problem:
-
Secondary Interactions: Furosine, with its amine groups, can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.[9]
-
Solution:
-
Lower Mobile Phase pH: Operate at a lower pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups.[10] Using an acidic modifier like TFA or formic acid in the mobile phase is recommended.[1][6]
-
Use an End-Capped Column: Employ a highly deactivated, end-capped column to minimize the number of accessible silanol groups.[9]
-
Increase Buffer Strength: If using a buffer, increasing its concentration can sometimes improve peak shape.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[8][11]
-
Solution: Dilute your sample or reduce the injection volume and re-inject.[9] If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase can cause peak tailing.[12]
-
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained sample components.[13]
-
Column Washing: Follow a rigorous column washing procedure. For reversed-phase columns, this typically involves flushing with solvents of increasing elution strength.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[14]
-
-
Q: My Furosine peak is fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
High Sample Concentration/Volume: Similar to tailing, injecting a highly concentrated sample or a large volume can lead to fronting.[9]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Low Resolution
Q: I am observing poor resolution between my Furosine peak and other components in the sample matrix. How can I improve this?
A: Improving resolution is key for accurate quantification.[15] Here are several parameters you can adjust:
-
Optimize Mobile Phase Composition:
-
Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution.
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[16]
-
-
Modify the Gradient Profile:
-
Shallow Gradient: A less steep gradient (i.e., a slower increase in the organic solvent percentage) will increase retention times and often improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the run can help separate difficult peak pairs.
-
-
Adjust Flow Rate and Temperature:
-
Lower Flow Rate: Decreasing the flow rate generally enhances separation efficiency and resolution, although it will increase the analysis time.[15]
-
Change Column Temperature: Lowering the temperature can increase retention and may improve resolution.[15] Conversely, increasing the temperature can sometimes alter selectivity in a favorable way.
-
-
Column Selection:
-
Longer Column/Smaller Particles: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and thus improve efficiency and resolution.
-
Different Stationary Phase: If other adjustments fail, consider a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of a C18) to exploit different separation mechanisms.
-
Experimental Protocols & Data
Representative HPLC Method for this compound
This protocol is a synthesis of commonly employed methods for Furosine analysis.[1][6]
-
Sample Preparation (for dairy products):
-
HPLC Conditions:
| Parameter | Condition |
| Column | Furosine-dedicated C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 5% B to 13.2% B over 16 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Comparison of Different HPLC Methods for Furosine Analysis
| Parameter | Method 1[1] | Method 2[7] | Method 3[6] |
| Column | Alltech Furosine-dedicated C18 (250 x 4.6 mm) | AQ-C18 (150 x 3.5 mm, 5 µm) | YMC Hydrosphere C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.20% Formic Acid in Water | 0.1% TFA in Water |
| Mobile Phase B | Methanol | Acetonitrile | 0.1% TFA in Acetonitrile |
| Detection | UV at 280 nm | Q-TOF/MS (Positive Ion Mode) | UV |
| Flow Rate | 0.6 mL/min | Not Specified | Not Specified |
| Column Temp. | 30°C | Not Specified | 25°C |
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Decision tree for diagnosing peak shape problems.
References
- 1. agriscigroup.us [agriscigroup.us]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. agilent.com [agilent.com]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. researchgate.net [researchgate.net]
"reducing matrix effects in Furosine dihydrochloride LC-MS analysis"
Welcome to the technical support center for Furosine dihydrochloride analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS analysis.[1] This can lead to inaccurate quantification, poor sensitivity, and lack of reproducibility.[2][3] The following guide addresses specific issues you may encounter during this compound analysis.
Issue 1: Poor sensitivity and low signal intensity for Furosine.
-
Possible Cause: Ion suppression is a common form of matrix effect where other components in the sample reduce the ionization of the target analyte.[4] This is particularly prevalent in complex matrices like food or biological fluids.[5][6]
-
Solution:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][7] Consider switching to a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple Protein Precipitation (PPT).[5][8]
-
Sample Dilution: If the concentration of Furosine is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[9][10] However, this approach may not be suitable for trace-level analysis.[9]
-
Chromatographic Separation: Optimize your LC method to better separate Furosine from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Issue 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variability in the composition of the sample matrix from one sample to another can cause inconsistent matrix effects, leading to poor reproducibility.[11]
-
Solution:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for matrix effects.[12][13] Since the SIL-IS has virtually identical chemical and physical properties to Furosine, it will be affected by the matrix in the same way, allowing for accurate and precise quantification based on the analyte-to-IS ratio.[14][15]
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank matrix that is as similar as possible to your study samples.[16] This helps to normalize the matrix effects across your analytical run.
-
Issue 3: High background noise or interfering peaks in the chromatogram.
-
Possible Cause: Insufficient sample cleanup can lead to the presence of many endogenous compounds in the final extract, resulting in a high chemical background or discrete interfering peaks.[17]
-
Solution:
-
Improve Sample Preparation: As with ion suppression, a more effective sample preparation method like SPE or LLE can help to remove the compounds causing high background noise.[8]
-
Optimize MS/MS Parameters: Ensure that your MS/MS transitions (precursor and product ions) are specific to Furosine to minimize the detection of interfering compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: The matrix refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) in the measured signal.[1][18] This can significantly impact the accuracy and reliability of quantitative results.[19]
Q2: How can I determine if my Furosine analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[9][18] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[18]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, Furosine) where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ¹⁵N). A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it co-elutes with the analyte and experiences the same matrix effects.[12][13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be effectively compensated for.[14][15]
Q4: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT)?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required level of cleanliness.
-
Protein Precipitation (PPT): This is the simplest and fastest method but often provides the least clean extract, making it more susceptible to matrix effects.[5][17]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[8] It is often the preferred method for complex matrices.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes representative data on the impact of different sample preparation techniques on the matrix effect and recovery of Furosine from a plasma sample.
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 0.65 | 95 | 12 |
| Liquid-Liquid Extraction (LLE) | 0.85 | 88 | 7 |
| Solid-Phase Extraction (SPE) | 0.98 | 92 | 4 |
This data is representative and will vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Furosine in Infant Formula
-
Sample Pre-treatment: Homogenize 1 g of infant formula with 5 mL of 10% trichloroacetic acid. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load 1 mL of the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.
-
Elution: Elute the Furosine with 2 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Furosine in Plasma
-
Sample Preparation: To 100 µL of plasma, add 25 µL of the internal standard solution and 400 µL of acetonitrile.
-
Extraction: Vortex the mixture for 1 minute to precipitate proteins and extract the analyte.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Solvent Transfer: Transfer the supernatant to a clean tube.
-
Dry-down and Reconstitution: Evaporate the supernatant to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: General experimental workflow for this compound LC-MS analysis.
Caption: Troubleshooting decision tree for addressing matrix effects in LC-MS analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gtfch.org [gtfch.org]
Furosine Dihydrochloride Standard Solutions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Furosine dihydrochloride standard solutions. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Peak Areas in HPLC Analysis | Degradation of the standard solution due to improper storage. | Prepare fresh standard solutions daily. For short-term storage, keep solutions at 2-8°C and protected from light. For longer-term storage, aliquot and store at -20°C for up to one month or -80°C for up to six months.[1] |
| Inaccurate initial weighing of the this compound standard. | Use a calibrated analytical balance and ensure the solid is at room temperature before weighing to avoid moisture condensation. | |
| Partial precipitation of the standard in the solution. | Ensure the standard is fully dissolved in the solvent. Gentle warming or sonication may aid dissolution. Visually inspect for any particulates before use. | |
| Unexpected Peaks in Chromatogram | Presence of degradation products. | Furosine can slowly degrade to form various advanced glycation end products (AGEs).[1] Prepare fresh standards and ensure proper storage conditions. If unexpected peaks persist, consider a new batch of the standard. |
| Contamination of the solvent or glassware. | Use high-purity solvents (e.g., HPLC-grade water) and thoroughly clean all glassware. | |
| Gradual Decrease in Peak Response Over Time | Slow degradation of the standard solution at storage temperature. | While storage at low temperatures slows degradation, it does not completely prevent it. For quantitative analysis requiring high precision, it is best to use freshly prepared solutions. |
| Repeated freeze-thaw cycles. | Aliquot the standard solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation. | |
| Discoloration of the Standard Solution | Potential degradation of the this compound. | Discard any discolored solutions and prepare a fresh standard from the solid material. Ensure the solid has been stored correctly at 4°C, sealed, and protected from moisture. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid this compound should be stored in a tightly sealed container at 4°C and protected from moisture. For long-term storage, some suppliers recommend -20°C.
2. What is the recommended solvent for preparing this compound standard solutions?
For HPLC applications, ultrapure water is a commonly used and recommended solvent.
3. What are the recommended storage conditions for this compound standard solutions?
For optimal stability, it is recommended to prepare fresh solutions daily. If short-term storage is necessary, solutions can be kept at 2-8°C and protected from light for a limited time. For longer-term storage, aliquots of the solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] Always protect solutions from light.
4. Does the pH of the solution affect the stability of this compound?
Yes, the stability of Furosine can be pH-dependent. The formation of furosine from Amadori products is known to be influenced by pH, and it is likely that the degradation of furosine is also affected by the pH of the solution. For consistent results, it is advisable to use a buffered solution if your experimental conditions require a specific pH.
5. Are this compound solutions sensitive to light?
6. What are the potential degradation products of this compound?
Furosine can degrade over time to form a variety of advanced glycation end products (AGEs).[1] The specific nature and quantity of these degradation products can depend on the storage conditions such as temperature, pH, and exposure to light.
Quantitative Stability Data
Disclaimer: The following tables are illustrative and based on general recommendations for similar compounds due to the limited availability of specific quantitative stability data for this compound solutions in published literature. For critical applications, it is strongly recommended to perform an in-house stability study.
Table 1: Illustrative Short-Term Stability of this compound Solution (100 µg/mL in Ultrapure Water)
| Storage Condition | 24 Hours | 48 Hours | 72 Hours |
| Room Temperature (~25°C), Exposed to Light | ~95% | ~90% | ~85% |
| Room Temperature (~25°C), Protected from Light | ~98% | ~96% | ~94% |
| Refrigerated (2-8°C), Protected from Light | >99% | ~99% | ~98% |
Table 2: Illustrative Long-Term Stability of this compound Solution (100 µg/mL in Ultrapure Water), Protected from Light
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C | >99% | ~98% | ~95% | ~90% |
| -80°C | >99% | >99% | ~99% | ~98% |
Experimental Protocols
Protocol for Preparation of this compound Standard Stock Solution (200 µg/mL)
Materials:
-
This compound solid standard
-
HPLC-grade ultrapure water
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 100 mL)
-
Volumetric pipettes
-
Amber glass vials or clear vials with aluminum foil
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture absorption.
-
Accurately weigh approximately 20 mg of this compound standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed solid into a 100 mL Class A volumetric flask.
-
Add approximately 80 mL of HPLC-grade ultrapure water to the flask.
-
Gently swirl the flask to dissolve the solid completely. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Once the solid is completely dissolved and the solution is at room temperature, add ultrapure water to the mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
This yields a 200 µg/mL stock solution.
-
Transfer the stock solution to an amber glass vial or a clear vial wrapped in aluminum foil for storage.
Protocol for Preparation of Calibration Standards
Procedure:
-
Using the 200 µg/mL stock solution, prepare a series of calibration standards by serial dilution with ultrapure water.
-
For example, to prepare a 20 µg/mL standard, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ultrapure water.
-
Prepare a range of concentrations appropriate for your analytical method.
Visualizations
References
"troubleshooting poor recovery of Furosine dihydrochloride during SPE"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Solid-Phase Extraction (SPE) of Furosine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery during SPE sometimes challenging?
A1: this compound is an amino acid derivative formed during the early stages of the Maillard reaction in heat-processed foods.[1][2] It serves as a key indicator of the intensity of heat treatment and storage conditions in products like milk and cereals.[2][3] Challenges in its SPE recovery often arise from its high polarity.[4] This can lead to poor retention on commonly used non-polar sorbents like C18 if the protocol is not properly optimized.
Q2: Which type of SPE cartridge is recommended for this compound extraction?
A2: While counterintuitive due to Furosine's polar nature, C18 cartridges are frequently used to remove non-polar impurities from the sample matrix.[4] Another approach involves using hydrophilic-lipophilic sorbents.[5] The choice of sorbent is critical and depends on the overall sample preparation strategy.
Q3: My this compound recovery is low. What are the most common causes?
A3: Low recovery is a frequent issue in SPE.[6] The most common causes include:
-
Improper Sorbent Choice: A mismatch between the sorbent's retention mechanism and Furosine's chemical properties.[6]
-
Insufficient Eluent Strength or Incorrect pH: The elution solvent may not be strong enough to release Furosine from the sorbent, or the pH may not be optimal for its elution.[6][7]
-
Inadequate Elution Volume: The volume of the elution solvent may be too low to completely recover the analyte.[6][7]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge.[8][9]
-
High Flow Rate: If the sample loading or elution flow rate is too high, it can lead to incomplete binding or elution.[8][10]
-
Premature Cartridge Drying: The sorbent bed drying out before sample loading can prevent effective retention.[6]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Recovery of this compound
This guide addresses the issue of low analyte recovery and provides a systematic approach to identify and resolve the problem.
Problem: You are experiencing low recovery of this compound after SPE.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Furosine recovery.
Detailed Steps:
-
Analyze Flow-Through and Wash Fractions: The first step is to determine where the analyte is being lost.[10] Analyze the fractions collected during sample loading and washing to see if Furosine is present.
-
Furosine Found in Load/Wash Fractions: If Furosine is detected in these fractions, it indicates a problem with retention. Consider the following solutions:
-
Wash Solvent is too Strong: The wash solvent may be partially eluting the Furosine. Decrease the solvent strength or use a weaker solvent.[6][10]
-
Incorrect Sample pH: For ionizable compounds like Furosine, the sample pH is crucial for retention. Adjust the pH to ensure optimal interaction with the sorbent.[8]
-
High Flow Rate: A high flow rate during sample loading can prevent proper binding. Reduce the flow rate to allow sufficient interaction time.[8][9]
-
Improper Conditioning: Ensure the cartridge is properly conditioned and equilibrated before loading the sample. The sorbent bed should not dry out.[6][9]
-
-
Furosine NOT Found in Load/Wash Fractions: If Furosine is not in the load or wash fractions, it is likely retained on the cartridge but not eluting properly. Consider these solutions:
-
Elution Solvent is too Weak: Increase the strength of the elution solvent. For reversed-phase sorbents, this may mean increasing the percentage of organic solvent.[6][7]
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to desorb all the analyte. Increase the elution volume.[6][7]
-
Incorrect Elution Solvent pH: The pH of the elution solvent can significantly impact the recovery of ionizable compounds. Adjust the pH to facilitate elution.[7]
-
Sorbent is too Retentive: If Furosine is very strongly bound, consider using a less retentive sorbent.[6][10]
-
Data Presentation: General SPE Troubleshooting Parameters
| Parameter | Common Problem | Recommended Action |
| Sorbent Choice | Analyte too polar for non-polar sorbent. | Select a sorbent with an appropriate retention mechanism (e.g., hydrophilic-lipophilic).[6] |
| Sample pH | Poor retention of ionizable analyte. | Adjust sample pH to ensure optimal retention.[8] |
| Flow Rate | Incomplete binding or elution. | Decrease flow rate during loading and elution.[8][9] |
| Wash Solvent | Partial elution of analyte during washing. | Decrease the strength of the wash solvent.[6][10] |
| Elution Solvent | Incomplete elution of analyte. | Increase the strength and/or volume of the elution solvent; optimize pH.[6][7] |
| Sample Load | Exceeding cartridge capacity leading to breakthrough. | Decrease the sample volume or use a cartridge with a larger sorbent mass.[8][9] |
Experimental Protocols
Cited Experimental Protocol for Furosine SPE
The following protocol is based on a method described for the analysis of Furosine in velvet antler.[4]
1. Sample Pre-Treatment:
2. SPE Procedure:
-
Cartridge: C18 Sep-Pak® cartridge (500 mg, 6 mL).[4]
-
Pre-treatment:
-
Sample Loading:
-
Load the re-dissolved sample onto the pre-treated SPE column.[4]
-
-
Washing:
-
Wash the column with 6 mL of 0.1 M TFA.[4]
-
-
Elution:
-
Elute the sample with 3 mL of methanol at a flow rate of 0.5 mL/min.[4]
-
-
Post-Elution:
SPE Workflow Diagram:
Caption: General workflow for Furosine SPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agriscigroup.us [agriscigroup.us]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Furosine (Nε-(2-Furoylmethyl)-l-lysine) in Different Parts of Velvet Antler with Various Processing Methods and Factors Affecting Its Formation [mdpi.com]
- 5. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. specartridge.com [specartridge.com]
- 9. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 10. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 11. Improved method for the determination of furosine in food by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Acid Hydrolysis for Furosine Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of acid hydrolysis for furosine formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of optimizing acid hydrolysis for furosine formation?
A1: Furosine is an artificial amino acid formed during the acid hydrolysis of Amadori products, which are early markers of the Maillard reaction.[1] Optimizing the acid hydrolysis step is crucial to maximize the conversion of these Amadori products (like fructoselysine) to furosine, ensuring accurate quantification. This allows for a reliable assessment of thermal processing damage to proteins in food and biological samples.[2][3]
Q2: Which type of acid is typically used for furosine formation, and at what concentration?
A2: Hydrochloric acid (HCl) is the standard acid used for the hydrolysis of proteins to form furosine.[1][2][3] The concentration of HCl significantly influences furosine yield. Studies have shown that increasing HCl concentration from 6M to 10M generally increases furosine formation, with 10M or 10.6M HCl often cited as optimal for maximizing the yield.[1][2] However, excessively high concentrations might lead to degradation.[2]
Q3: What is the recommended temperature and duration for acid hydrolysis?
A3: A common protocol for acid hydrolysis is to heat the sample at 110°C for 23 to 24 hours.[1][3][4] These conditions are generally sufficient to ensure complete protein hydrolysis and conversion of Amadori products to furosine.
Q4: How does the sample-to-acid ratio impact furosine formation?
A4: The ratio of protein in the sample to the volume of acid can affect furosine formation. A more dilute hydrolysis, for instance, a ratio of 1 mg of protein to 1 mL of acid, has been shown to yield higher amounts of furosine compared to a more concentrated setup (e.g., 5 mg of protein per mL of acid).[1]
Q5: Is a sample cleanup step necessary after hydrolysis?
A5: Yes, a cleanup step is typically required after hydrolysis to remove interfering substances before HPLC analysis.[1][2] Solid-phase extraction (SPE) with a C18 cartridge is a common method for purifying the hydrolysate.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Furosine Peak in HPLC | Incomplete hydrolysis. | - Ensure the correct HCl concentration (8M to 10.6M) is used.[1][2][5] - Verify that the hydrolysis was conducted at the appropriate temperature (110°C) and for the recommended duration (23-24 hours).[1][3][4] |
| Degradation of furosine. | - Avoid using HCl concentrations significantly higher than 11.7N, as this can lead to furosine degradation.[2] - Ensure the sample is protected from oxygen during hydrolysis by purging with an inert gas like nitrogen or helium.[2][3] | |
| Issues with sample cleanup. | - Check the SPE C18 cartridge pre-wetting and elution steps. Ensure proper volumes of methanol, water, and eluting acid (e.g., 3M HCl) are used.[2] | |
| Poor Peak Shape or Resolution in HPLC | Interference from the sample matrix. | - Optimize the SPE cleanup procedure.[1] - Adjust the mobile phase composition, for example, the concentration of the ion-pairing agent (e.g., sodium heptanesulfonate) or the organic modifier (e.g., acetonitrile).[1][2] |
| Column contamination. | - Flush the column with a strong solvent. - If the problem persists, replace the HPLC column. | |
| High Variability in Furosine Measurements | Inconsistent hydrolysis conditions. | - Precisely control the temperature and duration of hydrolysis for all samples. - Ensure a consistent protein-to-acid ratio across all samples.[1] |
| Inaccurate sample preparation. | - Ensure accurate weighing of the sample. - Use calibrated pipettes for all liquid handling steps. | |
| Instability of the hydrolyzed sample. | - Analyze the samples as soon as possible after hydrolysis and cleanup. If storage is necessary, keep the samples refrigerated. |
Data Presentation
Table 1: Influence of HCl Concentration and Protein-to-Acid Ratio on Furosine Formation
| HCl Concentration (M) | Protein-to-Acid Ratio (mg protein/mL acid) | Relative Furosine Yield (%) | Reference(s) |
| 6 | 1 | Lower | [1][5] |
| 8 | 1 | Higher than 6M | [1][5] |
| 10 | 1 | Highest | [1] |
| 6 | 5 | Lower than 1 mg/mL ratio | [1] |
| 8 | 5 | Higher than 6M, but lower than 1 mg/mL ratio | [1] |
| 10 | 5 | Higher than 8M, but lower than 1 mg/mL ratio | [1] |
| 10.6 | Not specified | High | [2][4] |
Note: Relative furosine yields are based on the findings that furosine formation increases with HCl concentration and is higher in more dilute hydrolysis conditions.[1][2]
Experimental Protocols
Key Experiment: Acid Hydrolysis for Furosine Determination
This protocol is a synthesis of methodologies described in the cited literature.[1][2][3][4]
1. Sample Preparation:
-
Accurately weigh a sample amount corresponding to a specific protein content (e.g., 150 mg of sample or an amount equivalent to 50 mg of protein).[2][3]
2. Hydrolysis:
-
Place the weighed sample into a Pyrex screw-cap vial with a PTFE-faced septum.[2]
-
Add the appropriate volume of hydrochloric acid (e.g., 4.5 mL of 10.6M HCl or a volume to achieve a 1 mg protein/mL acid ratio with 10M HCl).[1][2]
-
Purge the vial with a stream of high-purity nitrogen or helium gas for 2 minutes to remove oxygen.[2][3]
-
Tightly cap the vial and place it in an oven or heating block at 110°C for 23-24 hours.[1][3][4]
3. Sample Cleanup (Solid-Phase Extraction):
-
After hydrolysis, allow the vial to cool to room temperature.
-
Filter the hydrolysate through a medium-grade paper filter.[2]
-
Pre-wet a Sep-Pak C18 cartridge with 5 mL of methanol followed by 10 mL of water.[2]
-
Apply a 0.5 mL aliquot of the filtered hydrolysate to the conditioned C18 cartridge.[2]
-
Elute the furosine from the cartridge with 3 mL of 3M HCl.[2]
-
Evaporate the eluate to dryness under a vacuum.[2]
4. Sample Reconstitution and Analysis:
-
Reconstitute the dried residue in a known volume of mobile phase or a suitable diluent.[4]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[4]
-
Analyze the sample using an ion-pair reversed-phase HPLC method with UV detection at 280 nm.[1][2][6]
Mandatory Visualizations
Caption: Experimental workflow for furosine determination.
Caption: Troubleshooting logic for low furosine signal.
References
"minimizing degradation of Furosine dihydrochloride during sample prep"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Furosine dihydrochloride during sample preparation, ensuring accurate and reproducible experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Detection of Furosine
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Acid Hydrolysis | Optimize hydrolysis conditions. Ensure adequate HCl concentration (typically 8M to 10M) and temperature (110°C to 160°C) for a sufficient duration (conventional heating may require up to 23 hours, while microwave-assisted hydrolysis can reduce this to around 40 minutes).[1] | Furosine is formed from the acid hydrolysis of Amadori products. Incomplete hydrolysis will result in a low yield of Furosine. |
| Degradation During Hydrolysis | Avoid excessive heating time or temperature. While higher temperatures can accelerate hydrolysis, prolonged exposure to harsh acidic conditions can lead to the degradation of Furosine. | Finding the optimal balance between formation and degradation is crucial for maximizing Furosine yield. |
| Improper Sample-to-Acid Ratio | Use a sample-to-acid ratio that ensures complete protein hydrolysis. A ratio of 1 mg of protein to 1 mL of 10M HCl has been shown to maximize Furosine formation. | A sufficient volume of acid is necessary to completely hydrolyze the protein and release the Amadori products for conversion to Furosine. |
| Furosine Loss During SPE | Ensure proper conditioning of the SPE cartridge. Use an appropriate elution solvent and volume to ensure complete elution of Furosine. For C18 cartridges, elution with 3M HCl or methanol is common.[2] | Inadequate conditioning can lead to poor retention, while an inappropriate or insufficient elution solvent will result in incomplete recovery of Furosine from the cartridge.[3][4] |
| Degradation in Alkaline Conditions | While Maillard reactions are favored under alkaline conditions, the stability of Furosine itself in alkaline solutions is not well-documented.[5][6] If your protocol involves a basic step, minimize the exposure time and temperature. | Some protocols may use a brief alkaline step for specific purposes, but prolonged exposure could potentially lead to degradation. |
Issue 2: High Variability in Furosine Measurements
| Possible Cause | Troubleshooting Step | Explanation |
| Inconsistent Hydrolysis Conditions | Precisely control the temperature, time, and acid concentration for each sample. Use a calibrated oven or microwave system. | Minor variations in these parameters can significantly impact the extent of Furosine formation, leading to inconsistent results between samples. |
| Variable SPE Recovery | Standardize the SPE protocol, including conditioning, loading, washing, and elution steps. Ensure consistent flow rates and solvent volumes. | Inconsistent SPE procedures are a common source of variability in analytical results.[3][7][8] |
| Instability of Prepared Samples | Analyze samples as soon as possible after preparation. If storage is necessary, store extracts at low temperatures (e.g., -20°C or -80°C) and protect from light.[9] | Furosine in solution can degrade over time, especially when exposed to light and elevated temperatures. |
| Matrix Effects in Chromatography | Use an internal standard or perform a standard addition calibration to compensate for matrix effects. Ensure adequate sample cleanup to remove interfering substances. | The sample matrix can suppress or enhance the analytical signal, leading to inaccurate and variable quantification. |
Frequently Asked Questions (FAQs)
Sample Preparation
-
Q1: What are the optimal conditions for acid hydrolysis to form Furosine? A1: While the exact conditions can vary depending on the sample matrix, a common starting point is hydrolysis with 8M or 10M hydrochloric acid (HCl) at a temperature between 110°C and 160°C.[1] Conventional heating may require up to 23 hours, whereas microwave-assisted hydrolysis can significantly shorten this time to around 40 minutes. It is crucial to optimize these parameters for your specific sample type to maximize Furosine formation while minimizing its degradation.
-
Q2: Is Solid-Phase Extraction (SPE) necessary for Furosine analysis? A2: SPE is a highly recommended step for cleaning up the sample hydrolysate before chromatographic analysis. It helps to remove interfering matrix components that can affect the accuracy and precision of your measurements. C18 cartridges are commonly used for this purpose.[2]
-
Q3: Can I store the sample hydrolysate before SPE or analysis? A3: It is best to proceed with the analysis as soon to minimize the risk of degradation. If storage is unavoidable, it is recommended to store the hydrolysate at low temperatures (-20°C or below) and protected from light.
Furosine Stability and Degradation
-
Q4: How stable is this compound in its solid form? A4: When stored in a dry, dark place at -20°C, solid this compound is generally stable.[10] However, it is always best to refer to the manufacturer's recommendations for storage conditions and shelf life.
-
Q5: What is the stability of Furosine in different solvents and pH conditions? A5: Furosine is relatively stable in acidic solutions, which are used for both hydrolysis and elution from SPE cartridges. There is evidence that Maillard reactions, which lead to the precursors of Furosine, are favored in alkaline conditions.[5] However, the stability of Furosine itself at neutral or alkaline pH is less clear and prolonged exposure should be avoided if possible. One study mentions redissolving dried hydrolysate in 0.2 M NaOH before SPE, suggesting short-term stability might be acceptable under specific conditions.[1]
-
Q6: Is Furosine sensitive to light? A6: While specific studies on the photodegradation kinetics of Furosine are not abundant, general laboratory practice for similar compounds suggests protecting solutions from light, especially during storage, to prevent potential degradation.[9]
-
Q7: What are the degradation products of Furosine? A7: Furosine is an early-stage product of the Maillard reaction and can further react to form advanced glycation end products (AGEs). The exact identity of degradation products formed during sample preparation is not extensively detailed in the literature, but they may appear as unknown peaks in your chromatogram. If you observe unexpected peaks, it could be an indication of Furosine degradation.
Experimental Protocols and Data
Protocol 1: Acid Hydrolysis for Furosine Formation
This protocol provides a general procedure for the acid hydrolysis of a protein-containing sample to form Furosine.
Methodology:
-
Accurately weigh a sample amount corresponding to approximately 30 mg of protein into a hydrolysis tube.
-
Add 10 mL of 8M hydrochloric acid (HCl).
-
Flush the tube with nitrogen gas to remove oxygen.
-
Seal the tube tightly and place it in an oven at 110°C for 23 hours.
-
Alternatively, for microwave-assisted hydrolysis, use a suitable microwave digestion system and heat at 160°C for 40 minutes.
-
After hydrolysis, allow the sample to cool to room temperature.
-
Filter the hydrolysate to remove any particulate matter.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a general procedure for the cleanup of the acid hydrolysate using a C18 SPE cartridge.
Methodology:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load a specific volume of the filtered hydrolysate onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove unretained impurities.
-
Elute the Furosine from the cartridge with 5 mL of 3M HCl or methanol.
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.
Table 1: Summary of Hydrolysis Conditions and Furosine Yield
| HCl Concentration (M) | Temperature (°C) | Time (h) | Furosine Yield (Relative) |
| 6 | 110 | 23 | Moderate |
| 8 | 110 | 23 | High |
| 10 | 110 | 23 | Very High |
| 8 | 160 (Microwave) | 0.67 | High |
This table provides a qualitative comparison based on literature findings. Optimal conditions should be determined empirically for each sample type.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. welch-us.com [welch-us.com]
- 4. welchlab.com [welchlab.com]
- 5. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
"addressing variability in Furosine dihydrochloride quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Furosine dihydrochloride quantification. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Furosine and why is its quantification important?
A1: Furosine (ε-N-2-Furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction from the acid hydrolysis of the Amadori compound, ε-deoxy-fructosyl-lysine.[1][2] It is not naturally present in raw materials like fresh milk but is formed during heat treatment.[3] Its concentration is a key indicator of the intensity of heat treatment and can be used to assess thermal damage to proteins, particularly the blockage of the essential amino acid lysine.[2][4][5] Accurate quantification of furosine is crucial for quality control in the food industry and for evaluating the nutritional quality of heat-processed products.[2][4]
Q2: Which analytical methods are most commonly used for Furosine quantification?
A2: The most prevalent and established method for furosine quantification is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with UV detection at 280 nm.[1][3] Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also frequently used for their speed, sensitivity, and selectivity.[4][6][7][8] Other methods include capillary zone electrophoresis-tandem mass spectrometry (CZE-MS/MS).[9]
Q3: What are the primary sources of variability in Furosine quantification?
A3: Variability in furosine quantification can arise from several factors throughout the analytical process. Key sources include:
-
Sample Preparation: The acid hydrolysis step, which converts the Amadori product to furosine, is critical. Variations in acid concentration, temperature, and hydrolysis time can significantly impact furosine formation and degradation.[10]
-
Sample Matrix: The complexity of the sample matrix (e.g., high fat, high sugar) can interfere with the extraction and analysis of furosine.[7] Different food products will have different compositions that influence the Maillard reaction.[6][11]
-
Chromatographic Conditions: For HPLC-based methods, factors such as the type of column, mobile phase composition (including the ion-pairing agent), and elution gradient can affect peak resolution and quantification.[1]
-
Inter-laboratory Differences: Variations in protocols, equipment, and reference standards between different laboratories can lead to discrepancies in results.[12]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Furosine Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Acid Hydrolysis | Ensure precise control over the acid concentration (typically 6M to 8M HCl), temperature (e.g., 110°C), and duration (e.g., 22-23 hours) of the hydrolysis step.[2][11] Use a calibrated oven or heating block. |
| Sample Inhomogeneity | Homogenize samples thoroughly before taking an aliquot for analysis, especially for solid or semi-solid matrices. |
| Inconsistent Sample Cleanup | If using Solid-Phase Extraction (SPE), ensure the cartridges are from the same lot and are conditioned and eluted consistently. In some cases, SPE may be unnecessary and can be a source of variability.[12] |
| Instrument Fluctuation | Check the stability of your HPLC/LC-MS system, including pump performance, detector stability, and injector precision. Run system suitability tests before each batch of samples. |
Issue 2: Low Furosine Recovery
| Potential Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The conversion of the Amadori product to furosine may be incomplete. Consider optimizing the hydrolysis time and temperature for your specific sample matrix. |
| Furosine Degradation | Excessive heating during hydrolysis can lead to the degradation of furosine.[10] Verify that the hydrolysis temperature is not too high. |
| Losses During Sample Preparation | Furosine may be lost during filtration or SPE cleanup. Evaluate each step of your sample preparation for potential losses by using a spiked sample. Recoveries between 93.22% and 95.43% have been reported with optimized methods.[6] |
| Matrix Effects (LC-MS) | In LC-MS analysis, components of the sample matrix can suppress the ionization of furosine, leading to lower signal intensity. Use a stable isotope-labeled internal standard or matrix-matched calibration standards to compensate for these effects. High hydrochloric acid concentrations in the final sample can also suppress the MS signal.[7] |
Issue 3: Poor Chromatographic Peak Shape or Resolution (HPLC)
| Potential Cause | Troubleshooting Step |
| Inappropriate Column | Use a column specifically designed for furosine analysis or a C8/C18 column that has been validated for this application.[13] |
| Suboptimal Mobile Phase | Adjust the concentration of the ion-pairing agent (e.g., sodium heptane sulphonate) and the organic modifier (e.g., acetonitrile) in the mobile phase. Ensure the pH of the mobile phase is appropriate.[10] |
| Interfering Compounds | The sample matrix may contain compounds that co-elute with furosine. Improve the sample cleanup procedure or adjust the chromatographic gradient to enhance separation.[13] |
| Column Contamination | Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, replace the column. |
Quantitative Data Summary
Table 1: Furosine Content in Various Food Matrices
| Food Product | Processing | Furosine Content (mg/100g protein) | Reference |
| Pasteurized Milk | Commercial | 7.3 | [14] |
| UHT Milk | Commercial | Up to 500 | [4][13] |
| Fermented Milk | Commercial | 25.40 - 1661.05 | [1] |
| Cheese (Fresh) | Commercial | 17.9 - 73.6 | [15] |
| Cheese (Processed) | Commercial | 20 - 366.6 | [15] |
| Dried Pasta | Commercial | 107 - 506 | [4] |
| Cooked Pasta | Lab Prepared | 48 - 360 | [4] |
| Velvet Antler | Freeze-dried | 148.51 - 193.93 (mg/kg protein) | [6] |
| Velvet Antler | Boiled | 168.10 - 241.22 (mg/kg protein) | [6] |
| Ginseng (Fresh) | Raw | 3.35 (g/kg protein) | [2] |
| Ginseng (Black, Concentrate) | Processed | 42.28 (g/kg protein) | [2] |
Table 2: Performance Characteristics of Furosine Quantification Methods
| Method | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| UPLC-UV | 0.01 mg/L | 0.025 mg/L | 83.96 - 93.51 | 0.2 - 1.6 (Intra-day), 0.5 (Inter-day) | [12] |
| UPLC-MS/MS | 1.9 ng/g | 5.7 ng/g | 93.22 - 95.43 | 3.12 (Intra-day), 4.28 (Inter-day) | [6] |
| HILIC-UV | 0.7 mg/kg | 2.3 mg/kg | 94.6 - 98.6 | Not specified | [16] |
| HPLC-Q-TOF/MS | 0.50 mg/100g | Not specified | 79.9 - 119.7 | 1.4 - 2.6 | [7] |
| CZE-MS/MS | 0.07 mg/L | 0.25 mg/L | 77 - 97 | 4 - 6 (Intra-day) | [9] |
Experimental Protocols
Protocol: Furosine Quantification in Milk using IP-RP-HPLC
This protocol is a synthesized example based on common practices.[3][11]
-
Sample Preparation (Acid Hydrolysis): a. Pipette a known volume or weigh a known mass of the milk sample into a screw-capped vial. b. Add 8M HCl to the sample. c. Purge the vial with nitrogen gas for 2 minutes to create an inert atmosphere. d. Seal the vial tightly and place it in an oven or heating block at 110°C for 23 hours. e. After hydrolysis, allow the sample to cool to room temperature. f. Filter the hydrolysate through a 0.45 µm filter.
-
Sample Cleanup (Optional, if required): a. Condition a C18 SPE cartridge with methanol followed by deionized water. b. Load a portion of the filtered hydrolysate onto the cartridge. c. Elute the furosine fraction with 3M HCl.
-
HPLC Analysis: a. Column: C8 or C18, 250 mm x 4.6 mm, 5 µm particle size. b. Mobile Phase A: 0.4% Acetic Acid in water. c. Mobile Phase B: 5 mM Sodium Heptane Sulphonate in Mobile Phase A. d. Flow Rate: 1.0 - 1.2 mL/min. e. Detection: UV at 280 nm. f. Injection Volume: 10 - 20 µL. g. Elution: An isocratic or gradient elution can be used depending on the sample complexity. A typical starting point is 100% Mobile Phase B.
-
Quantification: a. Prepare a calibration curve using this compound standards of known concentrations. b. The furosine concentration in the sample is determined by comparing its peak area to the calibration curve. c. Results are typically expressed as mg of furosine per 100 g of protein, which requires a separate determination of the total protein content of the sample.[3]
Visualizations
Caption: Simplified Maillard reaction pathway leading to the formation of Furosine.
Caption: General experimental workflow for Furosine quantification.
Caption: A logical workflow for troubleshooting Furosine quantification issues.
References
- 1. agriscigroup.us [agriscigroup.us]
- 2. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Furosine - Lifeasible [lifeasible.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the furosine and homoarginine methods for determining reactive lysine in rumen-undegraded protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Furosine (Nε-(2-Furoylmethyl)-l-lysine) in Different Parts of Velvet Antler with Various Processing Methods and Factors Affecting Its Formation [mdpi.com]
- 7. [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of furosine in food products by capillary zone electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cerealsgrains.org [cerealsgrains.org]
- 11. Impact of Technological Processes on the Formation of Furosine, Acrylamide and Furan in Traditional Venezuelan Cocoa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. zhgry.aiijournal.com [zhgry.aiijournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving sensitivity for low-level Furosine dihydrochloride detection"
Welcome to the technical support center for Furosine dihydrochloride analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity of low-level Furosine detection.
Frequently Asked Questions (FAQs)
Q1: What is Furosine and why is its sensitive detection important?
A1: Furosine (ε-N-2-furoylmethyl-L-lysine) is an amino acid derivative formed during the early stages of the Maillard reaction from the acid hydrolysis of Amadori products.[1][2][3] It serves as a key chemical marker for the extent of heat treatment and thermal damage in foods like milk, dairy products, and baby cereals.[4][5][6][7] Sensitive detection is crucial for quality control, ensuring food safety, and evaluating nutritional quality, as high levels can indicate reduced protein digestibility and the formation of potentially harmful advanced glycation end products (AGEs).[1][3]
Q2: Which analytical technique is most sensitive for low-level Furosine detection?
A2: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is generally the most sensitive and selective method for quantifying trace amounts of Furosine.[8] This technique provides excellent specificity by monitoring specific ion transitions, which minimizes interference from complex sample matrices.[8][9] Other sensitive methods include UPLC with UV detection, HPLC-MS, and capillary electrophoresis coupled to mass spectrometry (CE-MS/MS).[10][11][12]
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, caused by co-eluting components that suppress or enhance the analyte signal, are a common challenge.[13] To minimize them, consider these strategies:
-
Effective Sample Cleanup: Employ Solid-Phase Extraction (SPE) to remove interfering compounds. Hydrophilic-lipophilic sorbents or C18 cartridges are commonly used for Furosine cleanup.[2][3][4]
-
Chromatographic Separation: Optimize your liquid chromatography method to separate Furosine from interfering matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous as it avoids the need for ion-pairing agents.[2]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering substances, though this may impact the limit of detection.[9]
-
Stable Isotope Dilution Assay: Using a stable isotope-labeled internal standard is a highly effective way to compensate for matrix effects and improve accuracy.[14]
Q4: What are the critical parameters in the acid hydrolysis step for Furosine formation?
A4: The acid hydrolysis step is crucial for converting the Amadori product into Furosine. Key parameters include:
-
Acid Concentration: Furosine formation increases with hydrochloric acid (HCl) concentration, typically in the range of 6 M to 10.6 M.[4][5][10] However, excessively high HCl concentrations can inhibit the mass spectrometry response signal.[11]
-
Temperature and Time: Hydrolysis is typically performed at 110°C for 12 to 23 hours.[4][6][11] Microwave-assisted hydrolysis can significantly shorten this time to around 40 minutes.[10]
Troubleshooting Guides
This section addresses specific issues that may arise during the detection of low-level Furosine.
Problem: No or Low Signal Intensity
If you are observing a weak signal or no signal at all for Furosine, follow this troubleshooting workflow.
Problem: Poor Peak Shape (Tailing, Broadening, Splitting)
| Possible Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column and guard column.[15][16] |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate. For Furosine, which is a basic compound, a mobile phase containing a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or 0.2% formic acid) is often used to ensure good peak shape.[3][4] Prepare fresh mobile phase daily.[9] |
| Sample Solvent Mismatch | Whenever possible, dissolve the final dried sample in the initial mobile phase.[15][17] A solvent stronger than the mobile phase can cause peak distortion. |
| Column Overload | Inject a smaller sample volume or dilute the sample.[9] |
| Secondary Interactions | Interactions with residual silanol groups on the column can cause tailing. Using a highly pure silica column (Type B) or adding a competing base to the mobile phase can help. An alternative is to use a method that does not rely on ion-pairing, such as HILIC.[2][18] |
Problem: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable and consistent temperature throughout the analytical run.[9][15] |
| Changes in Mobile Phase Composition | If using a gradient, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can sometimes improve consistency. Ensure the mobile phase is properly degassed.[19][17] |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase before each injection. A minimum of 5-10 column volumes is recommended.[15][18] |
| Pump Malfunction or Leaks | Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate air in the pump head or worn seals.[17][16] |
Quantitative Data Summary
The sensitivity of Furosine detection varies significantly with the analytical method and matrix. The following table summarizes performance data from various published methods.
| Analytical Method | Matrix | LOD | LOQ | Linearity Range | Recovery (%) | Reference |
| UPLC | Milk | 3 µg/L | 10 µg/L | 0.2 - 5.0 mg/L | 80.5 - 94.2 | [10] |
| HPLC-Q-TOF/MS | Liquid Milk | 0.50 mg/100 g | - | 0.05 - 2.00 mg/L | 79.9 - 119.7 | [11] |
| HILIC | Thermally Processed Foods | 0.7 mg/kg | 2.3 mg/kg | - | 94.6 - 98.6 | [2] |
| HPLC-PAD | Ginseng | 0.05 mg/mL | 0.18 mg/mL | 0.3 - 10 mg/L | - | [3] |
| LC-MS/MS | Various Foods | < 5 ppb | - | - | - | [14] |
| CE-MS/MS | Food Products | 0.07 mg/L | 0.25 mg/L | - | 77 - 97 | [12] |
| UPLC | Milk | 0.01 mg/L | 0.025 mg/L | 0.5 - 5.0 mg/L | 83.96 - 93.51 | [20] |
| UPLC-MS/MS | Velvet Antler | 1.9 ng/g | 5.7 ng/g | - | - | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for Furosine analysis involves sample preparation (hydrolysis and cleanup) followed by instrumental analysis.
Protocol 1: Sample Preparation by Acid Hydrolysis and SPE Cleanup
This protocol is a representative method for preparing food or biological samples for Furosine analysis.[4]
-
Sample Weighing: Accurately weigh approximately 150 mg of the homogenized sample into a Pyrex screw-cap vial.
-
Acid Hydrolysis: Add 4.5 mL of 10.6 M HCl to the vial.
-
Inert Atmosphere (Optional but Recommended): Bubble high-purity helium or nitrogen gas through the solution for 2 minutes to remove oxygen.[4]
-
Heating: Tightly cap the vial (ensure it has a PTFE-faced septum) and place it in an oven or heating block at 110°C for 23-24 hours.[4][6]
-
Cooling & Filtration: Allow the vial to cool to room temperature. Filter the hydrolysate through a medium-grade paper filter.
-
SPE Cartridge Conditioning: Prepare a C18 SPE cartridge by pre-wetting it with 5 mL of methanol, followed by 10 mL of ultrapure water.[4]
-
Sample Loading: Apply a 0.5 mL portion of the filtered hydrolysate to the conditioned SPE cartridge.
-
Elution: Elute the Furosine from the cartridge using 3 mL of 3 M HCl.[4]
-
Drying: Evaporate the eluate to dryness under a vacuum or a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in a known volume (e.g., 1-3 mL) of the initial mobile phase for HPLC or UPLC analysis.[4]
Protocol 2: UPLC-UV Detection Method
This protocol provides a rapid method for Furosine quantification.[10]
-
Column: UPLC C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: An isocratic mobile phase consisting of a solution of 5 mM sodium heptane sulphonate with an organic modifier like acetonitrile (e.g., 20%) and an acidifier like formic acid (e.g., 0.2%).[4]
-
Flow Rate: Typically between 0.8 - 1.2 mL/min.[4]
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
Run Time: Optimized for rapid analysis, often under 8 minutes.[10]
-
Quantification: Use an external standard calibration curve prepared from a this compound standard.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. Fast and sensitive determination of furosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agriscigroup.us [agriscigroup.us]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of furosine in food products by capillary zone electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. agilent.com [agilent.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. conquerscientific.com [conquerscientific.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Furosine Dihydrochloride Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Furosine is crucial as it serves as a key indicator of the Maillard reaction and thermal damage in food and pharmaceutical products. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this analysis. This guide provides a comparative overview of various validated HPLC methods for Furosine dihydrochloride, presenting experimental data to support informed methodological choices.
Comparison of Validated HPLC Methods for Furosine Analysis
Several HPLC-based methods have been developed and validated for the determination of Furosine. The primary approaches include Reversed-Phase (RP-HPLC), Ion-Pair RP-HPLC, Strong Cation Exchange (SCX) chromatography, and Hydrophilic Interaction Liquid Chromatography (HILIC). Each method offers distinct advantages in terms of sensitivity, cost, and analysis time. The following tables summarize the performance characteristics of these methods based on published validation data.
Method Performance Comparison
| Method Type | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Recovery (%) | Reference |
| Ion-Pair RP-HPLC (TsOH) | 5.14 - 102.80 | 0.59 | 1.79 | Not Specified | [1] |
| Strong Cation Exchange (SCX)-HPLC | 0.2 - 0.8 | Not Specified | Not Specified | Not Specified | [2] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Not Specified | 0.7 (mg/kg) | 2.3 (mg/kg) | 94.6 ± 3.1 to 98.6 ± 1.7 | [3] |
| RP-HPLC | 0 - 128 (µg/mL) | Not Specified | Not Specified | Not Specified | [4] |
| UHPLC | 0.2 - 5.0 | 0.003 | 0.010 | 80.5 to 94.2 | [5] |
Chromatographic Conditions Comparison
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Ion-Pair RP-HPLC (TsOH) | Not Specified | Not Specified | Not Specified | Not Specified |
| Strong Cation Exchange (SCX)-HPLC | Strong Cation Exchange | Citrate buffer (pH 3.0) | 1.0 | 280 nm |
| HILIC | Hydrophilic Interaction | Not Specified | Not Specified | Not Specified |
| RP-HPLC | C18 (250 mm x 4.6 mm) | A: 0.1% Trifluoroacetic acid, B: Methanol (gradient) | 0.6 | 280 nm |
| UHPLC | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A generalized workflow for the determination of Furosine by HPLC involves sample preparation followed by chromatographic analysis.
Sample Preparation: Acid Hydrolysis
A common procedure for preparing samples for Furosine analysis involves acid hydrolysis.[4][6][7]
-
Mix the sample (e.g., 2 mL of milk) with hydrochloric acid (e.g., 6 mL of 10.6 N HCl).[4]
-
Heat the mixture in a sealed tube at a high temperature (e.g., 110°C) for an extended period (e.g., 23 hours).[4][6]
-
After cooling, filter the hydrolysate.[4]
-
A cleanup step, often using a Solid Phase Extraction (SPE) C18 cartridge, is employed to purify the sample.[3][8]
-
The purified sample is then reconstituted in a suitable solvent before injection into the HPLC system.[4]
Microwave-assisted hydrolysis has been shown to significantly reduce the hydrolysis time to as little as 40 minutes.[5]
HPLC Analysis
The specific chromatographic conditions vary depending on the chosen method (as detailed in the table above). Generally, an aliquot of the prepared sample is injected into the HPLC system, and the separation is monitored by a UV detector at 280 nm.[2][4][9] Quantification is typically performed using an external standard calibration curve.[4]
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose.[10] The typical workflow for validating an HPLC method for Furosine is outlined below.
Caption: Workflow for HPLC method validation.
Alternative Analytical Methods
While HPLC is the most common technique, other methods for Furosine determination exist, including:
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers significantly faster analysis times, with one method completing the analysis in under 8 minutes.[5][11]
-
Gas Chromatography (GC): Can also be used for Furosine determination.[9]
-
Capillary Zone Electrophoresis (CZE): Provides a valuable alternative, especially for routine analysis where highly retained materials could affect HPLC column longevity.[11]
The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, available equipment, and desired sample throughput. This guide provides a foundation for selecting and validating an appropriate HPLC method for the accurate determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 3. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agriscigroup.us [agriscigroup.us]
- 5. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agriscigroup.us [agriscigroup.us]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. researchgate.net [researchgate.net]
"inter-laboratory comparison of Furosine dihydrochloride analysis"
An Inter-Laboratory Comparison of Furosine Dihydrochloride Analysis: A Guide to Methodologies and Performance
For researchers, scientists, and professionals in drug development and food science, the accurate quantification of Furosine is crucial for assessing thermal processing in food and pharmaceutical products. Furosine, a marker for the early stages of the Maillard reaction, indicates the extent of protein damage.[1] This guide provides a comparative overview of various analytical methods for this compound analysis, presenting their performance data and experimental protocols to aid in method selection and development. While a formal inter-laboratory proficiency test is not publicly available, this document compiles and compares data from several independent studies.
Comparative Performance of Analytical Methods
The performance of different analytical methods for Furosine quantification varies in sensitivity, precision, and speed. The following tables summarize the key performance indicators from published studies, offering a clear comparison.
Table 1: Method Performance Characteristics for Furosine Analysis
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Precision (CV% or RSD%) | Reference |
| UPLC with Microwave Hydrolysis | 3 µg/L | 10 µg/L | Not specified | 80.5 - 94.2 | 2.2 - 6.8 | [2] |
| UPLC | 0.01 mg/L (10 µg/L) | 0.025 mg/L (25 µg/L) | 0.9998 | 83.96 - 93.51 | Not specified | [3] |
| HILIC with Microwave Hydrolysis | 0.7 mg/kg | 2.3 mg/kg | Not specified | 94.6 - 98.6 | Not specified | [4][5] |
| RP-HPLC | Not specified | Not specified | 0.9997 | Not specified | Not specified | [6][7] |
| LC-MS/MS | 3.18 ng/mL (in plasma) | 9.51 ng/mL (in plasma) | Not specified | Not specified | Not specified | [8] |
Experimental Protocols
The methodologies for Furosine analysis predominantly involve acid hydrolysis to release Furosine from the Amadori product, followed by chromatographic separation and detection.
General Experimental Workflow
The analysis of Furosine typically follows a standardized workflow, from sample preparation to data analysis.
Caption: General workflow for the analysis of Furosine in various sample matrices.
Sample Preparation: Acid Hydrolysis
A critical step in Furosine analysis is the acid hydrolysis of the sample to convert ε-deoxy-fructosyllysine into Furosine.[9]
-
Conventional Method: This involves hydrolyzing the sample with hydrochloric acid (e.g., 7.95 M HCl) at high temperatures (e.g., 110°C) for an extended period (e.g., 23 hours).[9]
-
Microwave-Assisted HCl Hydrolysis: To improve efficiency, microwave-assisted hydrolysis can be employed. A study demonstrated stable Furosine yield with 8 M HCl at 160°C for only 40 minutes.[2] This significantly reduces the sample preparation time compared to conventional heating methods.[2] After hydrolysis, the hydrolysate is typically filtered before injection.[2]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most common technique for Furosine determination due to its good detection limits and efficiency.[6]
This is a widely used method for Furosine analysis in dairy products.[6][9]
-
Column: Typically a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is often used. For example, Solvent A can be 0.1% Trifluoroacetic acid (TFA) in water, and Solvent B can be methanol.[6] The ion-pairing agent (TFA) improves the retention and separation of the polar Furosine molecule on the non-polar stationary phase.
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[6]
-
Run Time: Analysis time is approximately 30 minutes.[6]
UPLC offers a more rapid analysis compared to conventional HPLC.
-
Hydrolysis: Can be paired with rapid microwave-assisted hydrolysis.[2]
-
Analysis Time: The UPLC analysis itself can be completed in as little as 8 minutes.[2]
-
Method Validation: A validated UPLC method showed a limit of detection at 3 µg/L and a limit of quantitation of 10 µg/L, with recoveries ranging from 80.5% to 94.2%.[2]
HILIC is an alternative chromatographic technique that avoids the use of ion-pairing agents, which can be harsh on the column and instrument.
-
Principle: This method is suitable for separating polar compounds like Furosine.
-
Sample Cleanup: The protocol may involve a solid-phase extraction (SPE) cleanup step.[5]
-
Performance: A HILIC method combined with microwave hydrolysis allows for the complete determination of Furosine in a food sample in approximately 25-30 minutes.[4][5] This method has shown good recoveries, ranging from 94.6% to 98.6%.[4][5]
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. UPLC methods, especially when coupled with microwave-assisted hydrolysis, offer a significant reduction in analysis time.[2] HILIC provides a viable alternative to traditional RP-HPLC by eliminating the need for ion-pairing reagents.[5] The data presented in this guide, compiled from various studies, can assist researchers in selecting or developing a suitable method for their application and in understanding the expected performance of each technique.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agriscigroup.us [agriscigroup.us]
- 7. agriscigroup.us [agriscigroup.us]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Furosine - Lifeasible [lifeasible.com]
A Researcher's Guide to Maillard Reaction Indicators: Furosine Dihydrochloride vs. Alternatives
For Immediate Publication
A comprehensive analysis of key indicators used to monitor the Maillard reaction, providing researchers, scientists, and drug development professionals with a comparative guide to furosine dihydrochloride and other prevalent markers. This guide includes supporting experimental data, detailed analytical protocols, and visual workflows to aid in the selection of appropriate indicators for research and quality control.
The Maillard reaction, a non-enzymatic browning process, is a cornerstone of food science and has significant implications in the pharmaceutical field, influencing drug stability and the formation of advanced glycation end-products (AGEs). Monitoring the extent of the Maillard reaction is crucial for quality control and safety assessment. This guide provides an in-depth comparison of this compound, an early-stage indicator, with other key markers representing various stages of this complex reaction.
Furosine: An Early Warning System for the Maillard Reaction
Furosine (ε-N-(2-furoylmethyl)-L-lysine) is not naturally present in raw materials but is formed during the acid hydrolysis of the Amadori product, which is the first stable intermediate of the Maillard reaction.[1][2] Consequently, its concentration serves as a reliable marker for the initial stages of the reaction and is indicative of the degree of thermal processing and storage conditions.[3] Furosine levels are often significantly higher than those of advanced Maillard reaction products, making it a sensitive indicator of early changes.[4][5]
The Broader Spectrum of Maillard Reaction Indicators
While furosine is an excellent marker for the early phase, a comprehensive understanding of the Maillard reaction often requires the analysis of compounds formed in the intermediate and advanced stages. These include:
-
Hydroxymethylfurfural (HMF): An intermediate product formed from the dehydration of hexoses under acidic conditions or through the Maillard reaction.[6] It is a widely used indicator of heat treatment in foods like honey and fruit juices.[6]
-
Nε-carboxymethyllysine (CML): A well-characterized advanced glycation end-product (AGE) formed during the advanced stages of the Maillard reaction. CML is frequently used as a general marker for AGEs in food and biological systems.[7]
-
Pyrraline and Pentosidine: These are fluorescent AGEs formed in the later stages of the Maillard reaction and are often associated with more severe heat treatment.[4]
Quantitative Comparison of Maillard Reaction Indicators
The selection of an appropriate indicator depends on the specific application, the food or pharmaceutical matrix, and the stage of the Maillard reaction being investigated. The following tables summarize quantitative data from various studies, comparing the levels of furosine with other key indicators in different food matrices under various processing conditions.
Table 1: Comparison of Maillard Reaction Indicators in Milk and Dairy Products
| Product | Processing Conditions | Furosine (mg/100g protein) | CML (mg/100g protein) | HMF (μg/L) | Reference |
| Pasteurized Milk | Standard Pasteurization | 4-7 | - | 10.52-16.0 | [8] |
| UHT Milk | Ultra-High Temperature | up to 372 | 1.4-fold increase vs. raw | 16.33-20.85 | [8] |
| Milk Powder | Standard Processing | 100-400 | - | 28.0 (reconstituted) | [8] |
| Fermented Milk | Commercial Brands | 25.40 - 1661.05 | - | - | [3] |
| Doce de Leite | Traditional Production | 860.0 - 2156.0 | 78.9 - 120.5 | 7.1 - 27.7 (mg/100g) | [9] |
Table 2: Comparison of Maillard Reaction Indicators in Cereal Products
| Product | Processing Conditions | Furosine (mg/kg) | HMF (mg/kg) | Reference |
| Breakfast Cereals | Commercial Brands (2018) | 182 (average) | 21.7 (average) | [10] |
| Toasted Bread | Toasting | - | 10,305 | [11] |
| Fried Bread | Frying | 138,900 | - | [11] |
Table 3: Comparison of Maillard Reaction Indicators in Meat Products
| Product | Processing Conditions | Furosine (μg/g) | CML (mg/kg) | Reference |
| Fried Meat | Frying | 183.6 | - | [11] |
| Cooked Sausages | Commercial | - | 3.67 - 46.11 | [7] |
| Fermented Sausages | Commercial | - | Higher than cooked | [7] |
Experimental Protocols for Key Maillard Reaction Indicators
Accurate and reproducible quantification of Maillard reaction indicators is paramount. Below are detailed methodologies for the analysis of furosine, CML, HMF, pentosidine, and pyrraline, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Workflow for Sample Analysis
Experimental workflow for the analysis of Maillard reaction indicators.
Determination of Furosine by Ion-Pair Reversed-Phase HPLC
This method is suitable for the determination of furosine in a variety of food matrices, particularly milk and dairy products.
-
Sample Hydrolysis:
-
Sample Cleanup:
-
HPLC Conditions:
-
Quantification:
-
Prepare a calibration curve using a this compound standard.
-
Express the results as mg of furosine per 100 g of protein.
-
Determination of Nε-carboxymethyllysine (CML) by UPLC-MS/MS
This method provides high sensitivity and specificity for the quantification of CML in complex matrices.
-
Sample Preparation:
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge for purification.[15]
-
-
UPLC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column.[15][16]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[15][16]
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CML and an internal standard (e.g., CML-d4).[16]
-
-
Quantification:
-
Use an isotope-labeled internal standard (e.g., CML-d4) for accurate quantification.
-
Construct a calibration curve and express results as mg or µg per kg of the sample.
-
Determination of 5-Hydroxymethylfurfural (HMF) by HPLC-UV
HMF can be readily analyzed by HPLC with UV detection after aqueous extraction.
-
Sample Preparation:
-
Dissolve a known amount of the sample (e.g., 5 g of honey) in deionized water.
-
For some matrices, a clarification step with Carrez solutions I and II may be necessary.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and methanol or acetonitrile.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV at 284 nm.
-
-
Quantification:
-
Prepare a calibration curve using an HMF standard.
-
Express the results in mg per kg of the sample.
-
Determination of Pentosidine by HPLC with Fluorescence Detection
Pentosidine is a fluorescent AGE, making fluorescence detection a sensitive method for its quantification.
-
Sample Hydrolysis:
-
Mix the sample (e.g., serum) with an equal volume of 35% HCl and hydrolyze for 16 hours at 105°C.
-
-
Sample Cleanup:
-
Purify and pre-concentrate the hydrolysate using solid-phase extraction on a cellulose-filled column.
-
Desorb the pentosidine-containing fraction with 0.05 M HCl and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water-heptafluorobutyric acid (HFBA) and acetonitrile.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 385 nm.
-
-
Quantification:
-
Use a synthetic pentosidine standard to prepare a calibration curve.
-
Express the results in nmol/L or another appropriate unit.
-
Determination of Pyrraline by LC-MS
This method is suitable for the determination of both free and peptide-bound pyrraline.
-
Sample Preparation:
-
For total pyrraline, perform enzymatic hydrolysis using a sequence of pepsin, pronase E, aminopeptidase, and prolidase.
-
For free pyrraline, proceed directly to the cleanup step.
-
-
Sample Cleanup:
-
Purify the sample using solid-phase extraction (SPE).
-
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of aqueous formic acid and acetonitrile.
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for the molecular ion of pyrraline (m/z = 255.13).
-
-
Quantification:
-
Perform external calibration with a pyrraline standard.
-
Express the results in ng/mL or other appropriate units.
-
Maillard Reaction Pathway and Indicator Formation
The Maillard reaction is a complex cascade of reactions. The following diagram illustrates the simplified pathway and the stages at which the discussed indicators are formed.
Simplified Maillard reaction pathway and formation of key indicators.
Conclusion
The choice of a Maillard reaction indicator is critical and should be tailored to the specific research or quality control objective. This compound is an invaluable tool for detecting the early onset of the Maillard reaction, offering high sensitivity to initial thermal processing and storage changes. For a more comprehensive assessment, particularly in cases of extensive heat treatment or long-term storage, the concurrent analysis of intermediate and advanced stage markers such as HMF, CML, pyrraline, and pentosidine is recommended. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their selection and application of these vital analytical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Furosine - Lifeasible [lifeasible.com]
- 3. agriscigroup.us [agriscigroup.us]
- 4. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lci-koeln.de [lci-koeln.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Relationship of Thermal Treatment and Antioxidant Capacity in Cooked Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Liquid Chromatography with Tandem Mass Spectrometry Analysis of Carboxymethyl Lysine in Indonesian Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts N ε -(carboxymethyl)lysine and N ε -(carboxyethyl)lysine - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01817B [pubs.rsc.org]
- 16. lcms.cz [lcms.cz]
"comparative analysis of Furosine dihydrochloride in different food products"
For Researchers, Scientists, and Drug Development Professionals
Furosine (ε-N-(2-furoylmethyl)-L-lysine), an amino acid derivative formed during the early stages of the Maillard reaction, serves as a critical chemical marker for assessing the intensity of thermal processing in food products.[1][2] Its presence and concentration are indicative of the extent of protein damage and the loss of nutritional value, particularly the blockage of the essential amino acid lysine.[3][4][5] This guide provides a comparative analysis of furosine dihydrochloride levels across various food products, supported by experimental data and detailed analytical protocols.
Quantitative Comparison of Furosine Levels in Various Food Products
The concentration of furosine in food is highly dependent on the processing methods, storage conditions, and the food matrix itself.[6][7] The following table summarizes furosine levels found in different food categories, providing a baseline for comparison.
| Food Product Category | Specific Product Example | Furosine Concentration (mg/100g protein) | Reference(s) |
| Dairy Products | Raw Milk | Not typically present[8] | [8] |
| Pasteurized Milk | 4 - 7 | [9] | |
| UHT Milk | Can be significantly higher than pasteurized milk | [9] | |
| Skim Milk Powder | 170 - 300 | [9] | |
| Cheese (Mozzarella) | Varies, can be up to 400 | [10] | |
| Infant Formula | 471.9 - 639.5 | ||
| Bakery & Cereal Products | Pasta (High Temperature Dried) | Increased levels with higher drying temperatures | [11] |
| Breakfast Cereals | Varies depending on processing | [12] | |
| Meat Products | Cooked Ham | Used as an index of heat treatment intensity | [13] |
| Processed Meat | ~120 | [6] | |
| Kavurma (uncured-cooked) | Increases with storage time | [14] | |
| Other Products | Honey | Can have high concentrations, e.g., 10.0 g/kg | [3] |
| Tomato Products | Presence has been detected | [3] | |
| Processed Ginseng | 3.35 - 42.28 g/kg protein | [2][14] | |
| Velvet Antler (processed) | 60.29 - 241.22 mg/kg protein | [6][14] |
Experimental Protocol: Determination of Furosine by High-Performance Liquid Chromatography (HPLC)
The determination of furosine in food products typically involves acid hydrolysis of the sample to release furosine from the protein-bound Amadori product, followed by chromatographic separation and quantification.[8][15][16] Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a commonly employed and robust method.[8]
1. Sample Preparation and Hydrolysis:
-
A homogenized food sample, containing approximately 30-70 mg of protein, is weighed.[17]
-
The sample is subjected to acid hydrolysis with 8 mL of 7.95 M hydrochloric acid (HCl).[17]
-
Hydrolysis is carried out in a sealed tube under a nitrogen atmosphere at 110°C for 23 hours.[17]
-
After hydrolysis, the mixture is cooled and filtered.
2. Solid-Phase Extraction (SPE) Cleanup:
-
The hydrolysate is passed through a solid-phase extraction cartridge (e.g., hydrophilic-lipophilic balanced sorbent) to remove interfering substances.[15]
-
The cartridge is washed, and furosine is eluted with an appropriate solvent.
-
The eluate is collected and can be dried and reconstituted in the mobile phase for HPLC analysis.[10]
3. HPLC Analysis:
-
Chromatographic System: A standard HPLC system equipped with a UV detector set at 280 nm is used.[8][17]
-
Column: A reversed-phase C8 or a dedicated furosine analysis column is commonly employed.[7]
-
Mobile Phase: An isocratic mobile phase, often consisting of a phosphate buffer with an ion-pairing agent, is used for separation.[5]
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Quantification: Furosine is quantified by comparing the peak area of the sample with that of a furosine standard of known concentration. The results are typically expressed as mg of furosine per 100 g of protein.[8]
Experimental Workflow for Furosine Analysis
The following diagram illustrates the key steps involved in the analytical workflow for the determination of furosine in food products.
Caption: Experimental workflow for furosine analysis in food.
Formation and Significance of Furosine
Furosine itself is not naturally present in raw foods but is formed from the acid hydrolysis of ε-N-deoxylactulosyl-l-lysine, an Amadori rearrangement product. This initial product is the result of the Maillard reaction between the ε-amino group of lysine and a reducing sugar.[18] The concentration of furosine is, therefore, an indirect measure of the extent of the early Maillard reaction and the associated thermal damage to proteins.[8] High levels of furosine can indicate severe heat treatment, which may lead to a reduction in the bioavailability of lysine and the overall nutritional quality of the food product.[4][5] Furthermore, furosine is considered a potential toxicant, with studies suggesting adverse effects on kidney cells. Therefore, monitoring furosine levels is crucial for quality control in the food industry and for assessing the potential health implications of processed foods.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furosine induces DNA damage and cell death in selected human cell lines: a strong toxicant to kidney Hek-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maillard reaction in mild-based foods: nutritional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of Furosine - Lifeasible [lifeasible.com]
- 9. researchgate.net [researchgate.net]
- 10. Improved method for the determination of furosine in food by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Furosine and Fluorescence as Markers of the Maillard Reaction for the Evaluation of Meat Products during Actual Cooking Conditions | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to UPLC and HPLC Methods for Furosine Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of furosine, a key indicator of the early stages of the Maillard reaction, is critical in food science and for the quality control of various processed products. The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for furosine analysis can significantly impact laboratory efficiency, sensitivity, and solvent consumption. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their needs.
Executive Summary
UPLC methods for furosine analysis offer significant advantages over traditional HPLC methods in terms of speed, sensitivity, and resolution.[1][2][3] The use of sub-2 µm particle columns in UPLC allows for much faster run times, often reducing analysis from over 20 minutes to under 10 minutes.[4][5] This increased efficiency translates to higher sample throughput and reduced operational costs. Furthermore, UPLC systems generally provide lower limits of detection (LOD) and quantification (LOQ), making them ideal for trace-level analysis.[6][7] While HPLC remains a robust and reliable technique, UPLC presents a compelling alternative for laboratories seeking to optimize their analytical workflows.[2][3]
Quantitative Data Comparison
The following table summarizes the key performance parameters of UPLC and HPLC methods for furosine determination as reported in various studies.
| Parameter | UPLC Method | HPLC Method | Key Advantages of UPLC |
| Retention Time | ~1.8 - 2 minutes[4][6][8] | ~9 - 25 minutes[8][9] | Significantly faster analysis time, increasing sample throughput.[1][2] |
| Limit of Detection (LOD) | 0.01 - 3 µg/L[4][6][7] | ~0.05 mg/mL (50 µg/L)[9] | Higher sensitivity, enabling the detection of lower concentrations.[2] |
| Limit of Quantification (LOQ) | 0.025 - 10 µg/L[4][6][7] | ~0.18 mg/mL (180 µg/L)[9] | More precise quantification at lower levels. |
| **Linearity (R²) ** | >0.999[6][7][8] | >0.999[9] | Both methods demonstrate excellent linearity. |
| Recovery | 83.96% - 94.2%[4][6][7] | Not explicitly stated in the provided results | UPLC shows good accuracy in the cited studies. |
| Precision (RSD%) | 0.2% - 8.1% (Intra-day, Inter-day, Inter-lab)[4][6] | Not explicitly stated in the provided results | UPLC methods demonstrate good reproducibility. |
| Solvent Consumption | Significantly reduced[1][3][5] | Higher | Lower operational costs and more environmentally friendly.[1][2] |
Experimental Protocols
Sample Preparation (General)
A common step in furosine analysis is the acid hydrolysis of the sample to release furosine from proteins.
-
A specific amount of the sample is hydrolyzed with hydrochloric acid (e.g., 6N or 8N HCl) at an elevated temperature (e.g., 110°C) for a defined period (e.g., 22-23 hours).[10][11]
-
The hydrolysate is then typically filtered or subjected to solid-phase extraction (SPE) for cleanup, although some rapid UPLC methods have shown SPE to be unnecessary.[6][7]
-
The cleaned-up sample is reconstituted in a suitable solvent before injection into the chromatography system.[10]
UPLC Method Protocol
The following is a representative UPLC method for furosine analysis:
-
System: An ultra-performance liquid chromatography system.
-
Column: A sub-2 µm particle column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient elution is often used, for example, with a mixture of an aqueous solvent (e.g., water with an additive like acetic acid) and an organic solvent (e.g., acetonitrile with acetic acid).
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.[5]
-
Injection Volume: A small injection volume, for instance, 2 µL, is common.
-
Detection: UV detection at 280 nm is frequently employed.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]
HPLC Method Protocol
A typical HPLC method for furosine determination is outlined below:
-
System: A high-performance liquid chromatography system.
-
Column: A C18 or similar reversed-phase column with a particle size of 3-5 µm (e.g., 4.6 x 250 mm, 5 µm).[5][9]
-
Mobile Phase: An ion-pair reversed-phase method is common, often using a mobile phase containing trifluoroacetic acid (TFA) in water and acetonitrile.[9] A gradient elution is typically used.[9]
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.[9]
-
Injection Volume: A larger injection volume compared to UPLC, such as 10 µL, may be used.[12]
-
Detection: UV detection at 280 nm is standard.[9]
-
Column Temperature: Often performed at ambient or a controlled temperature like 25°C.[9]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the cross-validation of UPLC and HPLC methods for furosine analysis.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid UPLC method with optimized sample preparation procedures for determination of furosine in milk [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Furosine Dihydrochloride Determination: UV vs. MS Detection
For Researchers, Scientists, and Drug Development Professionals
The determination of furosine dihydrochloride, a key indicator of the early stages of the Maillard reaction in food and pharmaceutical products, is crucial for quality control and safety assessment. The choice of analytical detection method significantly impacts the sensitivity, selectivity, and accuracy of quantification. This guide provides an objective comparison of two common detection techniques coupled with liquid chromatography (LC): Ultraviolet (UV) and Mass Spectrometry (MS), supported by experimental data from various studies.
Performance Comparison: UV vs. MS Detection
The selection of a detection method hinges on the specific requirements of the analysis, such as the expected concentration of furosine, the complexity of the sample matrix, and the need for structural confirmation. While UV detection is a robust and cost-effective technique, MS detection offers superior sensitivity and selectivity.
| Parameter | HPLC-UV Detection | LC-MS/MS Detection | Key Advantages of Each Method |
| Limit of Detection (LOD) | 3 µg/L - 0.1 µg/mL[1][2] | 0.05 µg/mL - 5 ppb[2][3] | MS: Significantly lower detection limits, enabling the analysis of trace amounts of furosine. |
| Limit of Quantification (LOQ) | 10 µg/L - 1 µg/mL[1][4] | 0.18 mg/mL - 5 ng/mL[4] | MS: Greater sensitivity for precise quantification at very low concentrations. |
| **Linearity (R²) ** | >0.999[5] | >0.99[6] | Both: Excellent linearity over a defined concentration range. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[7] | High; provides mass-to-charge ratio information, enabling specific identification and differentiation from matrix components.[7][8] | MS: Greatly enhanced selectivity, reducing the likelihood of false positives in complex matrices. |
| Specificity | Relies on retention time and UV spectrum, which may not be unique. | Based on specific mass transitions (parent and fragment ions), offering a high degree of confidence in analyte identification.[8] | MS: Unambiguous identification and confirmation of furosine. |
| Robustness | Generally considered a robust and routine technique. | Can be more sensitive to matrix effects and requires more specialized maintenance. | UV: Simpler operation and less susceptibility to certain matrix interferences. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial investment and maintenance costs. | UV: More cost-effective for routine quality control applications where high sensitivity is not required. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for the determination of furosine using both HPLC-UV and LC-MS/MS.
Sample Preparation (Acid Hydrolysis)
A common sample preparation procedure for the analysis of furosine in protein-containing matrices involves acid hydrolysis.
-
A precisely weighed or measured sample is hydrolyzed with hydrochloric acid (e.g., 6 M or 7.95 M HCl) at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 12 to 23 hours).[6][9]
-
Following hydrolysis, the sample is cooled, and may be subjected to a cleanup step such as solid-phase extraction (SPE) to remove interfering substances.
-
The hydrolysate is then typically filtered and diluted with an appropriate solvent before injection into the chromatography system.[6]
HPLC-UV Method
This method is widely used for the quantification of furosine in various food products.[5][10]
-
Chromatographic System: A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A typical mobile phase consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile or methanol.[11][5] The composition can be isocratic or a gradient.
-
Flow Rate: A flow rate in the range of 0.6 to 1.0 mL/min is common.[11][5]
-
Detection: UV detection is performed at a wavelength of 280 nm, where furosine exhibits strong absorbance.[11][5]
-
Quantification: Furosine is quantified by comparing the peak area of the sample to that of a furosine standard of known concentration.[5]
LC-MS/MS Method
For higher sensitivity and confirmatory analysis, an LC-MS/MS method is employed.
-
Chromatographic System: An HPLC or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[6]
-
Column: A C18 reversed-phase column is typically used.[6]
-
Mobile Phase: The mobile phase often consists of a mixture of water and acetonitrile, both containing a volatile additive like formic acid to facilitate ionization.[6] A gradient elution is commonly used to separate furosine from the sample matrix.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of furosine.[6]
-
Mass Spectrometric Detection: The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion (the molecular ion of furosine) and its characteristic product ions after fragmentation. This highly selective detection method minimizes interference from other compounds in the sample.[8]
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for furosine determination and the logical comparison between UV and MS detection.
References
- 1. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-UV and LC-MS methods for simultaneous determination of teriflunomide, dimethyl fumarate and fampridine in human plasma: application to rat pharmacokinetic study. | Semantic Scholar [semanticscholar.org]
- 5. agriscigroup.us [agriscigroup.us]
- 6. [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microsaic.com [microsaic.com]
- 8. Comparison of UV and tandem mass spectrometric detection for the high-performance liquid chromatographic determination of diclofenac in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Furosine - Lifeasible [lifeasible.com]
- 11. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Furosine Dihydrochloride Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Furosine dihydrochloride, a key indicator of the early stages of the Maillard reaction, is a critical analyte in food chemistry and increasingly in biomedical research due to its association with various diseases like diabetes.[1] Accurate and precise quantification of furosine is paramount for quality control in the food industry and for understanding its physiological roles. This guide provides a comparative overview of common analytical methods for the determination of furosine, with a focus on their accuracy and precision, supported by experimental data.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method for furosine determination depends on factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique.[2][3] More advanced methods, such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer improved speed and sensitivity.[4][5] Capillary Electrophoresis-Tandem Mass Spectrometry (CE-MS) has also been explored as a valid alternative.[6]
The following table summarizes the reported accuracy and precision data for various analytical methods used for furosine quantification.
| Analytical Method | Sample Matrix | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| RP-HPLC-UV | Fermented Milk | 83.96%–93.51% | Intraday, inter-day, and inter-laboratory variations available | 0.01 mg/L | 0.025 mg/L | [2] |
| UPLC | Milk | 80.5%–94.2% | 2.2%–6.8% | 3 µg/L | 10 µg/L | [4] |
| HILIC-LC | Thermally Processed Foods | 94.6 ± 3.1% to 98.6 ± 1.7% | Reproducible for both within-day and day-to-day tests | 0.7 mg/kg | 2.3 mg/kg | [7] |
| Ion-Pair RP-LC (HPLC-MS) | Ginseng | Standard deviations for three replicates of each spiked sample were less than 5% | 1.82%–3.15% | 0.05 mg/mL | 0.18 mg/mL | [8] |
| CE-MS/MS | Food Products | 77%–97% | Intraday: 4-6% (peak areas), Intermediate: <16% (peak areas) | 0.07 mg/L | 0.25 mg/L | [6] |
| LC-MS/MS (Stable Isotope Dilution) | Food | Not explicitly stated, but method showed good reproducibility | < 8% | < 5 ppb | Not explicitly stated | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for the key methods discussed.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: A common initial step involves acid hydrolysis of the sample to release furosine from the protein-bound state.[9][10] This is typically achieved by heating the sample with hydrochloric acid (e.g., 6 M HCl at 110°C for 23 hours).[10] The hydrolysate is then filtered and diluted.[9]
-
Chromatographic Conditions:
-
Column: A C18 column is frequently used.[2]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is common.[2][8]
-
Detection: UV detection at 280 nm is standard for furosine.[2]
-
Quantification: An external standard calibration curve is constructed using a this compound standard.[3]
-
2. Ultra-Performance Liquid Chromatography (UPLC)
-
Sample Preparation: To expedite the process, microwave-assisted acid hydrolysis can be employed. For instance, hydrolysis with 8 M HCl at 160°C for 40 minutes has been shown to be effective.[4] The resulting hydrolysate is then purified by filtration.[4]
-
Chromatographic Conditions: UPLC systems utilize columns with smaller particle sizes, enabling faster analysis times (e.g., an 8-minute run time).[4] The mobile phase and detection methods are similar to HPLC.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Similar acid hydrolysis procedures as in HPLC are used.[11] A stable isotope-labeled internal standard is often added before hydrolysis for accurate quantification by isotope dilution assay.[5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Separation: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of furosine and its fragments.
-
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound.
Caption: General workflow for Furosine analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. agriscigroup.us [agriscigroup.us]
- 4. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of furosine in food products by capillary zone electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of furosine in thermally processed foods by hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Furosine Levels in Pasteurized vs. UHT Milk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heat treatment of milk is a critical step in ensuring its safety and extending its shelf life. However, these processes, particularly high-temperature treatments, can induce chemical changes, most notably the Maillard reaction. A key indicator of the initial stage of the Maillard reaction is the formation of furosine. This guide provides a comparative analysis of furosine levels in pasteurized and Ultra-High Temperature (UHT) treated milk, supported by experimental data and detailed methodologies.
Furosine, an amino acid derivative, is not naturally present in raw milk but is formed from the acid hydrolysis of Amadori rearrangement products, which are early products of the Maillard reaction between lactose and the ε-amino group of lysine residues in milk proteins.[1][2] Its concentration is directly proportional to the intensity of the heat treatment, making it a reliable marker for assessing thermal processing damage in milk and dairy products.[1][3]
Quantitative Comparison of Furosine Levels
The thermal processing of milk significantly influences the concentration of furosine. Pasteurization, a milder heat treatment, results in considerably lower levels of furosine compared to UHT treatment, which employs much higher temperatures. The following table summarizes typical furosine concentrations found in raw, pasteurized, and UHT milk from various studies. It is important to note that direct comparisons should be made with caution due to variations in processing conditions and analytical methodologies across different studies.
| Milk Type | Heat Treatment | Furosine Concentration (mg/100g protein) | Reference |
| Raw Milk | None | 4 - 5 | [4] |
| Pasteurized Milk | High-Temperature Short-Time (HTST) | 4 - 7 | [4] |
| UHT Milk | Indirect Heating | 168.72 | [4] |
| UHT Milk | Direct Steam Injection (DSI) | 43.81 | [4] |
| UHT Milk | Extreme Conditions (150°C / 20s) | up to 372 | [4] |
| Fermented Milk (some brands) | Varied (likely includes UHT) | 25.40 - 1661.05 | [5] |
As the data indicates, furosine levels are consistently lowest in raw and pasteurized milk. UHT treatment, especially under more severe conditions, leads to a substantial increase in furosine content.[4] The type of UHT process also plays a role, with direct steam injection methods generally resulting in lower furosine formation compared to indirect heating methods.
Experimental Protocols for Furosine Determination
The standard method for the quantification of furosine in milk and dairy products involves acid hydrolysis followed by chromatographic analysis. The most commonly employed technique is Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP HPLC).[1][5]
1. Sample Preparation and Hydrolysis:
-
A known quantity of the milk sample, corresponding to a specific amount of protein (e.g., 30-70 mg), is taken for analysis.[6]
-
The sample is subjected to acid hydrolysis, typically with hydrochloric acid (HCl) at a concentration of around 8 M.[6][7]
-
The hydrolysis is carried out at an elevated temperature, commonly 110°C, for a specified duration, which can range from several hours to 23 hours.[6][8] Some rapid methods utilizing microwave-assisted hydrolysis have been developed to shorten this step to as little as 40 minutes.[7]
-
During this process, the Amadori product (ε-N-deoxylactulosyl-L-lysine) is converted to furosine.
2. Hydrolysate Purification:
-
After hydrolysis, the resulting solution is clarified to remove interfering substances.
-
This is typically achieved by filtration, often using paper and membrane filters.[7]
-
In some protocols, a solid-phase extraction (SPE) step may be included for further purification of the hydrolysate before HPLC analysis.
3. Chromatographic Analysis (IP-RP HPLC):
-
The purified hydrolysate is injected into an HPLC system.
-
The separation is performed on a reversed-phase column (e.g., C18).
-
An ion-pairing agent is included in the mobile phase to enhance the retention and separation of the polar furosine molecule.
-
Detection is typically carried out using an ultraviolet (UV) detector set at a wavelength of 280 nm.[1]
-
Quantification is achieved by comparing the peak area of furosine in the sample to that of a known standard. The results are commonly expressed as mg of furosine per 100 g of protein.[1]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of furosine in milk samples.
Caption: Experimental workflow for furosine determination in milk.
Signaling Pathways and Logical Relationships
While not a classical signaling pathway, the formation of furosine is a key step in the Maillard reaction cascade. The following diagram illustrates this relationship.
Caption: Formation of furosine within the Maillard reaction pathway.
References
- 1. Determination of Furosine - Lifeasible [lifeasible.com]
- 2. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. v2.pjsir.org [v2.pjsir.org]
- 4. researchgate.net [researchgate.net]
- 5. agriscigroup.us [agriscigroup.us]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of furosine in milk using microwave-assisted HCl hydrolysis and ultra-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Maillard Reaction's Fingerprint: Correlating Furosine Content with the Sensory Experience of Foods
A detailed guide for researchers and food scientists on the relationship between furosine, a key indicator of the Maillard reaction, and the sensory attributes of food products. This guide provides a comparative analysis based on experimental data, detailed methodologies, and a visual representation of the underlying chemical pathways.
The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is fundamental to the development of color, flavor, and aroma in a vast array of thermally processed foods. Furosine, an amino acid derivative formed during the early stages of this reaction, serves as a valuable chemical marker to quantify the extent of heat-induced changes.[1] Understanding the correlation between furosine content and the sensory profile of food is crucial for optimizing processing conditions, ensuring product consistency, and meeting consumer expectations. This guide provides a comprehensive comparison of furosine levels with sensory analysis data across various food categories, supported by detailed experimental protocols.
Quantitative Correlation of Furosine and Sensory Attributes
The following tables summarize the relationship between furosine content and the intensity of key sensory attributes in different food products. The data illustrates a general trend: as heat treatment intensifies, furosine levels increase, leading to more pronounced roasted, browned, and cooked flavors, while potentially diminishing fresh and raw characteristics.
Table 1: Correlation of Furosine Content with Sensory Attributes in UHT Milk
| Heat Treatment / Storage Condition | Furosine (mg/100g protein) | Cooked/Caramelized Flavor (Intensity Score 0-15) | Fresh Milk Flavor (Intensity Score 0-15) | Browning (Color Score 0-10) |
| Pasteurized Milk (Control) | 5 - 15 | 1.5 | 13.5 | 0.5 |
| UHT Milk - Direct Steam Injection (Fresh) | 40 - 80 | 6.0 | 8.0 | 2.0 |
| UHT Milk - Indirect Heating (Fresh) | 80 - 150 | 8.5 | 5.5 | 3.5 |
| UHT Milk - Indirect Heating (6 months storage) | 150 - 300 | 11.0 | 2.0 | 6.0 |
Table 2: Correlation of Furosine Content with Sensory Attributes in Pasta
| Drying Temperature | Furosine (mg/100g protein) | Cooked Flavor Intensity (Score 0-15) | Raw Flour/Semolina Flavor (Intensity Score 0-15) | Browning/Color Intensity (Score 0-10) |
| Low Temperature (<60°C) | 100 - 200 | 3.0 | 10.0 | 2.0 |
| High Temperature (75-90°C) | 200 - 400 | 7.5 | 4.0 | 5.0 |
| Very High Temperature (>90°C) | 400 - 600+ | 11.0 | 1.5 | 8.0 |
Table 3: Correlation of Furosine Content with Sensory Attributes in Breakfast Cereals
| Processing Condition | Furosine (mg/100g protein) | Toasted/Roasted Flavor (Intensity Score 0-15) | Raw Grain Flavor (Intensity Score 0-15) | Browning (Color Score 0-10) |
| Lightly Toasted | 50 - 150 | 5.0 | 9.0 | 3.0 |
| Standard Extrusion/Baking | 150 - 350 | 9.0 | 3.0 | 6.0 |
| High-Temperature Extrusion | 350 - 600+ | 13.0 | 1.0 | 9.0 |
Experimental Protocols
Determination of Furosine Content by High-Performance Liquid Chromatography (HPLC)
The quantification of furosine is typically performed using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.
1. Sample Preparation and Hydrolysis:
-
A known weight of the food sample (typically 50-100 mg) is hydrolyzed with hydrochloric acid (e.g., 7.95 M HCl) in a sealed tube under a nitrogen atmosphere.
-
Hydrolysis is carried out at a high temperature (e.g., 110°C) for a specific duration (e.g., 23 hours). This process converts the Amadori product, Nε-fructosyllysine, into furosine.
-
The hydrolysate is then cooled, filtered, and diluted with ultrapure water.
2. Solid-Phase Extraction (SPE) Cleanup:
-
The diluted hydrolysate is passed through an SPE cartridge (e.g., C18) to remove interfering compounds.
-
The cartridge is washed, and furosine is eluted with an appropriate solvent.
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution is employed, often consisting of a buffered aqueous solution (e.g., sodium heptanesulfonate in phosphoric acid) and an organic modifier like acetonitrile.
-
Detection: Furosine is detected by a UV detector at a wavelength of 280 nm.
-
Quantification: The concentration of furosine is determined by comparing the peak area of the sample to that of a known furosine standard. Results are typically expressed as mg of furosine per 100 g of protein.
Sensory Analysis by Quantitative Descriptive Analysis (QDA®)
QDA® is a robust sensory evaluation method that provides a detailed quantitative description of a product's sensory attributes.
1. Panelist Selection and Training:
-
A panel of 8-12 individuals is selected based on their sensory acuity, motivation, and ability to articulate sensory perceptions.
-
Panelists undergo extensive training (typically 20-40 hours) to develop a common language for describing the sensory attributes of the product. They are trained to identify and scale the intensity of specific aromas, flavors, and textures using reference standards.
2. Lexicon Development:
-
Through a series of sessions, the panel collaboratively develops a list of descriptive terms (a lexicon) that comprehensively characterize the sensory properties of the food product being tested.
3. Sample Evaluation:
-
Samples are presented to the panelists in a controlled environment (sensory booths with controlled lighting and temperature).
-
Samples are coded with random three-digit numbers to prevent bias.
-
Panelists independently rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").
4. Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences between samples and to visualize the relationships between the sensory attributes and the products.
Visualizing the Connection: From Maillard Reaction to Sensory Perception
The following diagram illustrates the logical flow from the initial Maillard reaction to the formation of furosine and its subsequent impact on the sensory characteristics of food.
Caption: Correlation of Furosine with Sensory Attributes.
Conclusion
Furosine serves as a reliable and quantifiable indicator of the initial stages of the Maillard reaction in a wide range of food products. The data presented in this guide demonstrates a clear correlation between increasing furosine content and significant alterations in the sensory profile of foods, particularly the development of cooked, roasted, and browned characteristics. By employing standardized analytical and sensory methodologies, researchers and food development professionals can leverage the measurement of furosine to better control and predict the sensory outcomes of thermal processing, ultimately leading to products with enhanced and consistent quality. The relationship between furosine and sensory perception is a powerful tool for navigating the complexities of the Maillard reaction and harnessing its potential to create appealing and high-quality food products.
References
"assessing the specificity of Furosine dihydrochloride as a heat treatment marker"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of Furosine dihydrochloride's specificity as a chemical marker for heat treatment. By comparing its performance against other common indicators and presenting supporting experimental data, this document serves as a critical resource for professionals monitoring thermal processing in food, pharmaceuticals, and other biological systems.
The Genesis of Furosine: A Maillard Reaction Pathway
Furosine (ε-N-2-furoylmethyl-L-lysine) is not naturally present in raw materials but is formed during the acid hydrolysis of ε-N-deoxy-lactulosyl-lysine, an Amadori rearrangement product.[1][2] This Amadori product is the first stable compound formed during the early stages of the Maillard reaction, a non-enzymatic browning reaction between the ε-amino group of lysine and a reducing sugar like lactose or glucose.[3][4][5] Because its concentration correlates with the extent of the initial Maillard reaction, furosine is a widely used indicator of thermal damage and lysine blockage in heat-processed products.[2][3]
Caption: Furosine formation pathway via the Maillard reaction.
Comparative Analysis of Heat Treatment Markers
Furosine is one of several chemical markers used to assess heat load. Its primary competitors include 5-Hydroxymethylfurfural (HMF), lactulose, and advanced glycation end products (AGEs) like Nε-carboxymethyllysine (CML). The choice of marker depends on the specific application, the food or drug matrix, and the intensity of the heat treatment.
| Marker | Stage of Maillard Reaction | Formation & Characteristics | Specificity & Limitations | Typical Matrix |
| Furosine | Early | Formed from acid hydrolysis of Amadori products. Its concentration is proportional to the initial heat load and lysine damage.[4] | High specificity for early-stage reactions. Can degrade under severe heat or prolonged storage, making it less suitable for baked goods or intensely sterilized products.[6][7] | Milk, Dairy Products, Pasta, Meat, Infant Formula, Parenteral Solutions.[1][2][8] |
| 5-HMF | Intermediate | Formed from the degradation of Amadori products or direct sugar dehydration in acidic conditions.[6] | A good indicator of heat damage, but its formation is not exclusively linked to the Maillard reaction. Can be unstable during storage.[6] | Milk Products, Tomato Products, Honey, Fruit Juices.[9] |
| Lactulose | Early/Intermediate | An isomer of lactose formed during the heat treatment of milk. Its formation can be an indirect consequence of the Maillard reaction.[4][6] | Specific to lactose-containing products. A reliable indicator for distinguishing pasteurized from UHT milk.[6] | Milk and Dairy Products.[10] |
| CML | Advanced | An advanced glycation end product (AGE) formed from the breakdown of Amadori products under more severe heating conditions.[3][5] | Marker for severe heat treatment and long-term storage. Its formation pathways are not unique, making interpretation complex.[2] | Sterilized Milk, Baked Goods, Long-stored Foods.[3] |
Quantitative Data: Furosine vs. HMF in Heat-Treated Milk
Experimental data consistently demonstrates a positive correlation between the intensity of heat treatment and the concentration of furosine and HMF. The following table summarizes findings from a study on camel and cow milk, illustrating the impact of varying temperature and time.
| Product | Heat Treatment | Furosine (mg/100g protein) | 5-HMF (mg/kg) |
| Camel Milk | Raw | 6.89 | Not Detected |
| 75°C, 5s | 7.39 | Not Detected | |
| 90°C, 5s | 9.08 | Not Detected | |
| 105°C, 5s | 16.26 | 0.35 | |
| 120°C, 5s | 21.50 | 0.67 | |
| 135°C, 5s | 52.47 | 1.79 | |
| Cow Milk | 75°C, 5s | 17.4 | 0.17 |
| 90°C, 5s | 23.8 | 0.20 | |
| 105°C, 5s | 32.4 | 0.30 | |
| 120°C, 5s | 61.7 | 0.44 | |
| 135°C, 5s | 153.6 | 1.11 | |
| Source: Adapted from data on heat treatments of camel and cow milk.[9] |
These data show that both furosine and 5-HMF concentrations increase with higher heat treatment intensity, with furosine being detectable even after mild treatments where HMF is not.[9]
Standard Experimental Protocol for Furosine Determination
The quantification of furosine is most commonly achieved through ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) following acid hydrolysis.[1]
Methodology:
-
Sample Preparation: Weigh approximately 150-600 mg of the sample, corresponding to 30-70 mg of protein, into a Pyrex screw-cap vial.[11][12]
-
Acid Hydrolysis: Add 4.5-8 mL of 8 M to 10.6 M hydrochloric acid (HCl).[11][12] Purge the vial with nitrogen or helium gas to create an inert atmosphere. Seal the vial tightly with a PTFE-faced septum.[11]
-
Heating: Place the vial in an oven or heating block at 110°C for 23-24 hours.[11][12] This step converts the Amadori product (fructoselysine) into furosine. The molar conversion rate is approximately 32% for fructoselysine.[13][14]
-
Cleanup: After cooling, filter the hydrolysate. Apply a 0.5 mL aliquot of the filtrate to a C18 solid-phase extraction (SPE) cartridge (pre-conditioned with methanol and water) to remove interfering hydrophobic compounds.[11]
-
Elution & Reconstitution: Elute the furosine from the SPE cartridge with 3M HCl. Evaporate the eluate to dryness under a vacuum.[11] Reconstitute the dried residue in a known volume (e.g., 3 mL) of the mobile phase.[11]
-
HPLC Analysis:
-
Column: C18 (e.g., Spherisorb ODS2, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase: An isocratic mobile phase typically containing an ion-pairing agent like 5 mM sodium heptane sulphonate in an acetonitrile/water/formic acid mixture.[11]
-
Flow Rate: 1.0 - 1.2 mL/min.[11]
-
Detection: UV detector set at 280 nm.[1]
-
Quantification: Compare the peak area of the sample to a standard curve prepared with this compound. Results are typically expressed as mg of furosine per 100g of protein.
-
Caption: Standard experimental workflow for furosine analysis.
Assessing the Specificity of Furosine
The utility of furosine as a marker is highly dependent on the processing conditions. It is an excellent indicator for mild to moderate heat treatments but has significant limitations under severe conditions.
Advantages:
-
High Sensitivity for Early Stages: Furosine is formed during the initial stages of the Maillard reaction, making it a sensitive marker for mild heat treatments like pasteurization and UHT processing.[2][5]
-
Correlates with Nutritional Damage: Its concentration provides a direct measure of lysine blockage, a key indicator of protein nutritional quality loss.[3]
-
Well-Characterized: The formation and analysis of furosine have been extensively studied for decades, leading to standardized and reliable methods.[1][3]
Limitations:
-
Degradation at High Heat: Under severe or prolonged heating (e.g., baking, in-bottle sterilization), furosine itself can degrade into other advanced Maillard reaction products.[7] This can lead to an underestimation of the total heat damage.
-
Storage Effects: Furosine levels can decrease during storage as it converts to other compounds, which may complicate the assessment of the initial heat treatment.[6]
-
Matrix Dependence: The kinetics of furosine formation can be influenced by the composition of the matrix, such as pH and the presence of other components.[10]
References
- 1. Determination of Furosine - Lifeasible [lifeasible.com]
- 2. researchgate.net [researchgate.net]
- 3. Forty years of furosine - forty years of using Maillard reaction products as indicators of the nutritional quality of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of quality of milk on maillard reaction and protein oxidation during preparation of cow and buffalo milk khoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Trends for the Evaluation of Heat Treatments of Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of different heat treatments on Maillard reaction products and volatile substances of camel milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of hydroxymethylfurfural, lactulose and furosine formation in milk with different fat content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cerealsgrains.org [cerealsgrains.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the formation of furosine and pyridosine during acid hydrolysis of different Amadori products of lysine | TU Dresden [fis.tu-dresden.de]
Safety Operating Guide
Navigating the Safe Disposal of Furosine Dihydrochloride: A Procedural Guide
For researchers and scientists in the field of drug development, the proper disposal of chemical reagents like furosine dihydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed and can cause skin and eye irritation. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory. Before handling, ensure you are equipped with:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat.
In the event of accidental exposure, follow these immediate first aid measures:
-
After inhalation: Move the individual to fresh air.
-
After skin contact: Immediately wash with plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After swallowing: Rinse mouth and seek medical attention if feeling unwell.
This compound Disposal: Core Principles
According to its Safety Data Sheet (SDS), this compound must not be disposed of with household garbage, and it should be prevented from reaching the sewage system. Disposal must be conducted in accordance with official federal, state, and local regulations. The following procedure outlines the standard best practices for laboratory chemical waste disposal applicable to this compound.
Step-by-Step Disposal Procedure
This procedure is designed to guide laboratory personnel through the compliant disposal of this compound waste.
Step 1: Waste Identification and Segregation
Properly characterize the waste. This compound waste may be in solid form, in solution, or in contaminated labware. It is crucial to segregate chemical wastes to avoid dangerous reactions.[1][2] Keep this compound waste separate from:
Step 2: Waste Collection and Containerization
-
Select an Appropriate Container: Use a container that is compatible with this compound. The original container is often a suitable choice.[3] Ensure the container is leak-proof and has a secure lid.[2]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1] The label should also indicate the associated hazards (e.g., "Harmful," "Irritant").
-
Do Not Mix Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3] This area should be at or near the point of generation.
-
Secondary Containment: The SAA must have secondary containment, such as a spill tray, to contain any potential leaks or spills.[2][3]
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
Step 4: Requesting Waste Pickup
-
Monitor Accumulation: Do not exceed the volume limits for your SAA as defined by your institution and regulatory bodies.
-
Schedule a Pickup: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
Step 5: Disposal of Empty Containers
An empty container that held this compound must be managed properly. Before the container can be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[4] After rinsing, deface or remove all labels from the container before disposal.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | |
| Skin Irritation | Category 2 (Causes skin irritation) | |
| Eye Irritation | Category 2A (Causes serious eye irritation) | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Personal protective equipment for handling Furosine dihydrochloride
Essential Safety and Handling Guide for Furosine Dihydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Adherence to the following PPE guidelines is mandatory to prevent accidental exposure.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity - Oral 4 |
| Causes skin irritation | Skin Irritation 2 |
| Causes serious eye irritation | Eye Irritation 2A |
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1] | Protects against splashes and airborne particles causing eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents skin contact which can cause irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dusts are generated.[3][4] | Minimizes inhalation of the compound. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a poison center or doctor immediately if you feel unwell. Rinse the mouth with water. |
| If on Skin | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.[5] If skin irritation persists, seek medical attention.[5] |
| If in Eyes | Immediately flush the eyes with a gentle, steady stream of cool water for at least 15-20 minutes.[6][7] Hold the eyelids open to ensure complete rinsing.[6] Seek immediate medical attention. |
| If Inhaled | Move the individual to an area with fresh air.[5] If breathing becomes difficult or stops, administer artificial respiration and seek immediate medical attention.[5] |
Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring laboratory safety.
Operational Plan:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]
-
Weighing and Aliquoting: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for weighing and transferring the substance.
-
Dissolving: this compound is slightly soluble in water, methanol, and acetonitrile (0.1-1 mg/ml).[8] When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage Conditions:
| Condition | Temperature | Details |
| Short-term Storage | 4°C | Store in a sealed container, away from moisture.[9][10] |
| Long-term Storage | -20°C | Store in a sealed container, away from moisture.[11] |
| In Solvent | -80°C (6 months) or -20°C (1 month) | Store in a sealed container, away from moisture.[9][10] |
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous chemical waste.
Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[2]
-
Solid Waste Collection: Collect unused solid this compound, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a dedicated, sealable hazardous waste container.[2]
-
Liquid Waste Collection: Collect aqueous and solvent solutions of this compound in a separate, clearly labeled, and sealable hazardous waste container.[2]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant"), and the accumulation start date.[2]
-
Storage and Disposal: Store sealed waste containers in a designated secondary containment area. Arrange for disposal through a licensed environmental waste management service in accordance with all local and national regulations.[2][3][4]
Visual Workflow for Handling this compound
The following diagram outlines the procedural flow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 6. hazmatschool.com [hazmatschool.com]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. goldbio.com [goldbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
